5-Decyne
Description
Structure
3D Structure
Properties
IUPAC Name |
dec-5-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBQJUFCNOLNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173038 | |
| Record name | 5-Decyne | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70173038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1942-46-7 | |
| Record name | 5-Decyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1942-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Decyne | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-DECYNE | |
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| Record name | 5-Decyne | |
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| Record name | 5-Decyne | |
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| Record name | 5-DECYNE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Decyne: A Comprehensive Technical Overview of Physical Properties and Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties and spectral data of 5-decyne (CAS No. 1942-46-7). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference and comparison. Detailed experimental protocols for the cited spectroscopic techniques are also provided.
Physical Properties
This compound, a symmetrical internal alkyne, presents as a colorless liquid at room temperature. Its fundamental physical characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈ | [1][2] |
| Molecular Weight | 138.25 g/mol | [1] |
| Boiling Point | 177-178 °C | |
| Melting Point | -73 °C | |
| Density | 0.766 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.4340 |
Spectral Data
The following sections provide key spectral data for this compound, crucial for its identification and structural elucidation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 0.91 | Triplet | 6H | C1-H₃, C10-H₃ |
| 1.38 | Sextet | 4H | C2-H₂, C9-H₂ |
| 1.49 | Quintet | 4H | C3-H₂, C8-H₂ |
| 2.12 | Triplet | 4H | C4-H₂, C7-H₂ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound shows five distinct signals, consistent with its symmetrical structure.
| Chemical Shift (δ) ppm | Assignment |
| 13.6 | C1, C10 |
| 18.9 | C4, C7 |
| 22.1 | C2, C9 |
| 31.4 | C3, C8 |
| 80.5 | C5, C6 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the absence of a terminal C-H stretch and the presence of a weak C≡C stretch.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2958 | Strong | C-H stretch (sp³) |
| 2933 | Strong | C-H stretch (sp³) |
| 2872 | Strong | C-H stretch (sp³) |
| 2270 | Weak | C≡C stretch (internal alkyne) |
| 1466 | Medium | C-H bend (CH₂) |
| 1378 | Medium | C-H bend (CH₃) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 138 | 15 | [M]⁺ (Molecular Ion) |
| 109 | 25 | [M - C₂H₅]⁺ |
| 95 | 100 | [M - C₃H₇]⁺ (Base Peak) |
| 81 | 85 | [M - C₄H₉]⁺ |
| 67 | 70 | [C₅H₇]⁺ |
| 55 | 60 | [C₄H₇]⁺ |
| 41 | 90 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz for ¹H) is used.
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each carbon environment. A wider spectral width (e.g., 220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to achieve an adequate signal-to-noise ratio.
Data Processing: The raw free induction decay (FID) signal is processed by applying a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing one or two drops of the liquid between two salt plates (e.g., NaCl or KBr). The plates are then mounted in the spectrometer's sample holder.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. Peak positions are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization: The liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a high vacuum, causing ionization and fragmentation (Electron Ionization - EI).
Instrumentation and Data Acquisition:
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded. The mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z values.
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information for structural elucidation.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of an organic compound like this compound using the spectroscopic methods described.
Caption: General workflow for spectroscopic characterization of this compound.
References
An In-Depth Technical Guide to the Synthesis of 5-Decyne from 1-Pentyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-decyne, a symmetrical internal alkyne, from the terminal alkyne 1-pentyne (B49018). The primary method detailed is the alkylation of an acetylide anion, a robust and widely utilized strategy in organic synthesis for the formation of carbon-carbon bonds. This document outlines the core chemical principles, a detailed experimental protocol, and the logical workflow of the synthesis.
Core Principles: The Alkylation of Terminal Alkynes
The synthesis of this compound from 1-pentyne is a classic example of nucleophilic substitution, proceeding through a two-step mechanism. This method leverages the enhanced acidity of the terminal proton on an sp-hybridized carbon of 1-pentyne.
-
Deprotonation and Acetylide Formation: 1-pentyne is treated with a strong base, most commonly sodium amide (NaNH₂) in liquid ammonia (B1221849). The amide anion is a powerful base, capable of deprotonating the terminal alkyne to form a sodium pentynide salt. This salt exists as a highly nucleophilic pentynide anion.[1]
-
Nucleophilic Substitution (S(_N)2 Reaction): The generated pentynide anion then acts as a nucleophile, attacking an electrophilic carbon source. In this synthesis, 1-bromopentane (B41390) serves as the electrophile. The pentynide anion attacks the carbon atom bonded to the bromine, displacing the bromide ion in a concerted S(_N)2 reaction. This results in the formation of a new carbon-carbon bond and yields the final product, this compound.[1]
The overall reaction is highly effective for primary alkyl halides like 1-bromopentane. Secondary and tertiary halides are more likely to undergo elimination reactions as a competing pathway.
Experimental Workflow and Signaling Pathway
The logical progression of the synthesis is straightforward, moving from the activation of the alkyne to the final bond formation.
Caption: Synthetic workflow for this compound from 1-pentyne.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the alkylation of terminal alkynes. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| Sodium Amide (NaNH₂) | 39.01 | 4.3 g | 110 | 1.1 |
| Liquid Ammonia (NH₃) | 17.03 | ~150 mL | - | - |
| 1-Pentyne | 68.12 | 6.8 g (9.8 mL) | 100 | 1.0 |
| 1-Bromopentane | 151.04 | 15.1 g (12.1 mL) | 100 | 1.0 |
| Diethyl Ether (anhydrous) | 74.12 | As needed | - | - |
| Saturated NH₄Cl (aq) | - | ~100 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Dry ice/acetone condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
Step 1: Formation of Sodium Pentynide
-
Set up a 500-mL, three-necked flask equipped with a mechanical stirrer and a dry ice/acetone condenser.
-
In a well-ventilated hood, condense approximately 150 mL of anhydrous ammonia into the flask.
-
To the stirred liquid ammonia, cautiously add 4.3 g (110 mmol) of sodium amide in small portions. A catalytic amount of ferric nitrate (B79036) can be added to initiate the formation of the amide from sodium, if starting from the metal.
-
Once the sodium amide has dissolved, add 6.8 g (100 mmol) of 1-pentyne dropwise via the dropping funnel over 30 minutes.
-
Allow the resulting mixture to stir for one hour to ensure the complete formation of the sodium pentynide salt.
Step 2: Alkylation with 1-Bromopentane
-
To the stirred solution of sodium pentynide, add 15.1 g (100 mmol) of 1-bromopentane dropwise from the dropping funnel over a period of 45-60 minutes. Maintain a gentle reflux of the ammonia throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture for an additional 2-3 hours, allowing the ammonia to slowly evaporate.
-
Once the ammonia has evaporated, cautiously add 100 mL of anhydrous diethyl ether to the reaction flask.
Step 3: Work-up and Purification
-
Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium (B1175870) chloride solution dropwise.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with saturated brine, then dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
The crude this compound can be purified by fractional distillation to yield the final product.
Expected Yield and Physical Properties:
| Property | Value |
| Theoretical Yield | 13.8 g |
| Typical Reported Yield | 70-80% |
| Boiling Point | 177 °C |
| Density | 0.766 g/mL at 25 °C |
| Molar Mass | 138.25 g/mol |
Logical Relationships in Synthesis
The success of this synthesis hinges on several key relationships between reagents and conditions.
Caption: Key relationships influencing the this compound synthesis pathway.
This guide provides the essential theoretical and practical knowledge for the successful synthesis of this compound from 1-pentyne. Adherence to the outlined procedures and safety precautions is paramount for achieving a high yield of the desired product.
References
An In-depth Technical Guide to the Chemical Structure and Bonding of 5-Decyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Decyne (C₁₀H₁₈) is a symmetrical internal alkyne characterized by a carbon-carbon triple bond located at the fifth and sixth positions of a ten-carbon chain.[1] Its structure consists of two n-butyl groups attached to the sp-hybridized carbons of the alkyne functionality. This guide provides a comprehensive overview of the chemical structure and bonding of this compound, incorporating theoretical principles and experimental spectroscopic data.
Molecular Structure and IUPAC Nomenclature
The systematic IUPAC name for this compound is dec-5-yne.[1] It is also commonly known as dibutylacetylene.[1] The molecule's symmetry plays a significant role in its spectroscopic properties.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈ |
| IUPAC Name | Dec-5-yne |
| Synonyms | Dibutylacetylene, this compound |
| Molar Mass | 138.25 g/mol [1] |
| Density | 0.766 g/mL at 25 °C[1] |
| Boiling Point | 177 °C[1] |
Hybridization and Bonding
The chemical structure of this compound is defined by the specific hybridization of its carbon atoms, which dictates the molecule's geometry and reactivity.
-
sp Hybridization: The carbon atoms at positions 5 and 6 (C5 and C6), which form the triple bond, are sp hybridized. This hybridization results from the mixing of one 2s and one 2p orbital to form two sp hybrid orbitals oriented 180° from each other. This linear arrangement leads to a straight section in the carbon chain around the triple bond. The remaining two 2p orbitals on each of these carbons overlap to form two pi (π) bonds, which, together with the sigma (σ) bond from the overlap of the sp hybrid orbitals, constitute the carbon-carbon triple bond.
-
sp³ Hybridization: The carbon atoms in the two butyl chains (C1-C4 and C7-C10) are all sp³ hybridized. This involves the mixing of one 2s and three 2p orbitals to form four sp³ hybrid orbitals, which are arranged in a tetrahedral geometry with bond angles of approximately 109.5°.
The bonding in this compound can be summarized as follows:
-
C≡C Triple Bond: Composed of one strong sigma (σ) bond and two weaker pi (π) bonds.
-
C-C Single Bonds: Sigma (σ) bonds formed by the overlap of sp-sp³ and sp³-sp³ hybrid orbitals.
-
C-H Single Bonds: Sigma (σ) bonds resulting from the overlap of carbon sp³ hybrid orbitals and hydrogen 1s orbitals.
Table 2: Typical Bond Lengths and Angles in Alkynes
| Bond | Hybridization | Typical Bond Length (Å) | Typical Bond Angle (°) |
| C≡C | sp - sp | 1.20 | 180 |
| C-C (alkyne-alkyl) | sp - sp³ | 1.47 | - |
| C-C (alkyl) | sp³ - sp³ | 1.54 | 109.5 |
| C-H (alkyl) | sp³ - s | 1.09 | 109.5 |
Experimental Data and Spectroscopic Analysis
The theoretical structure of this compound is confirmed by various spectroscopic techniques.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound provides evidence for the types of bonds present. As a symmetrical internal alkyne, the C≡C triple bond stretch is expected to be very weak or absent in the IR spectrum due to the minimal change in dipole moment during the vibration. The observed spectrum is dominated by the absorptions of the C-H bonds in the butyl groups.
Table 3: Experimental FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2958 | Strong | C-H (sp³) asymmetric stretching |
| 2932 | Strong | C-H (sp³) asymmetric stretching |
| 2872 | Strong | C-H (sp³) symmetric stretching |
| 1466 | Medium | C-H (sp³) bending (scissoring) |
| 1378 | Medium | C-H (sp³) bending (methyl rock) |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon and hydrogen framework of organic molecules. The symmetry of this compound simplifies its NMR spectra.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays three distinct signals corresponding to the protons on the butyl chains.
Table 4: Experimental ¹H NMR Data for this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.13 | Triplet | 4H | -CH₂ -C≡ |
| 1.47 | Sextet | 4H | -CH₂ -CH₂-C≡ |
| 0.94 | Triplet | 6H | CH₃ -CH₂- |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound shows five signals, consistent with its symmetrical structure.
Table 5: Experimental ¹³C NMR Data for this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 80.5 | C ≡C |
| 31.5 | C H₂-CH₂-C≡ |
| 22.2 | C H₂-CH₃ |
| 18.9 | C H₂-C≡ |
| 13.6 | C H₃-CH₂- |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Mandatory Visualizations
Caption: Molecular Structure of this compound.
Experimental Protocols
FT-IR Spectroscopy of Neat Liquid
Objective: To obtain the infrared spectrum of liquid this compound.
Methodology:
-
A small drop of neat (undiluted) this compound is placed between two polished salt plates (typically NaCl or KBr).
-
The plates are carefully pressed together to form a thin liquid film.
-
The assembly is mounted in the sample holder of an FT-IR spectrometer.
-
A background spectrum of the empty salt plates is recorded.
-
The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Fourier transformation of the FID yields the ¹H NMR spectrum.
-
For ¹³C NMR, a similar process is followed, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
Caption: General experimental workflow for spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 5-Decyne (CAS: 1942-46-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, purification, and analytical characterization of 5-decyne. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this symmetrical alkyne.
Core Physicochemical Properties
This compound, also known as dibutylacetylene, is a colorless liquid at room temperature.[1] It is an acyclic alkyne with a triple bond located at the fifth carbon position.[1] Its nonpolar nature renders it insoluble in water but soluble in common organic solvents.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 1942-46-7 | [5][6][7][8] |
| Molecular Formula | C₁₀H₁₈ | [5][7][9][10] |
| Molecular Weight | 138.25 g/mol | [5][7][10][11] |
| Boiling Point | 177-178 °C | [5][6][12][13] |
| Melting Point | -73 °C | [6][12][13][14] |
| Density | 0.766 - 0.770 g/mL at 25 °C | [5][6][11][13] |
| Refractive Index (n²⁰/D) | 1.4330 - 1.4340 | [6][11][12] |
| Flash Point | 54 °C (129 °F) | [12] |
| Solubility | Not miscible in water | [2][3][4][13] |
Synthesis of this compound
A common and effective method for the synthesis of symmetrical internal alkynes such as this compound is the alkylation of a terminal alkyne. A plausible and frequently cited route involves the deprotonation of a smaller terminal alkyne, such as 1-hexyne (B1330390), with a strong base to form an acetylide anion, followed by nucleophilic substitution with an appropriate alkyl halide.
Experimental Protocol: Synthesis of this compound from 1-Hexyne
This protocol describes a representative procedure for the synthesis of this compound starting from 1-hexyne and 1-bromobutane.
Materials:
-
1-Hexyne
-
Sodium amide (NaNH₂) in liquid ammonia (B1221849) or n-Butyllithium (n-BuLi) in hexanes
-
1-Bromobutane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a bubbler is assembled. The apparatus is flame-dried under a stream of inert gas (argon or nitrogen) to ensure anhydrous conditions.
-
Formation of the Acetylide: 1-Hexyne is dissolved in an anhydrous solvent (e.g., THF) in the reaction flask and cooled in an ice bath or dry ice/acetone bath. A strong base, such as a solution of sodium amide in liquid ammonia or n-butyllithium in hexanes, is added dropwise from the dropping funnel to the stirred solution of 1-hexyne. The reaction mixture is stirred for a period to ensure complete formation of the sodium or lithium hexynide.
-
Alkylation: 1-Bromobutane is added dropwise to the acetylide solution at a low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The crude this compound is then purified by fractional distillation under atmospheric or reduced pressure to yield the pure product.
Purification
Fractional distillation is the primary method for purifying this compound from unreacted starting materials and byproducts.
Experimental Protocol: Purification by Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle and magnetic stirrer with a stir bar or boiling chips
Procedure:
-
The crude this compound is placed in the round-bottom flask with a stir bar or boiling chips.
-
The fractional distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
The mixture is heated gently. As the temperature rises, the vapor will begin to move up the fractionating column.
-
The temperature should be carefully monitored. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (177-178 °C at atmospheric pressure) is collected in the receiving flask. Fractions distilling at lower or higher temperatures are collected separately as impurities.
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is used to confirm the identity and purity of the synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of this compound and to identify any volatile impurities.
Experimental Protocol:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C and held for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split injection with a high split ratio (e.g., 100:1).
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Data Analysis: The retention time of the major peak is compared to a standard if available. The mass spectrum is analyzed for the molecular ion peak (m/z 138) and characteristic fragmentation patterns of an alkyne.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound.
Experimental Protocol:
-
Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
Expected Signals: Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to be relatively simple, showing signals for the butyl group protons.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans: 128 or more for good signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Expected Signals: The spectrum will show characteristic signals for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the butyl chains.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in this compound, particularly the carbon-carbon triple bond.
Experimental Protocol:
-
Sample Preparation: A drop of the neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Acquisition Mode: Transmittance.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Data Analysis: The spectrum is analyzed for the presence of a weak characteristic absorption band for the internal C≡C triple bond stretch, typically in the region of 2260-2190 cm⁻¹. The spectrum will also show strong C-H stretching and bending vibrations for the alkyl chains.
Signaling Pathways and Biological Activity
As a simple, non-functionalized alkyne, this compound is not known to be involved in any specific biological signaling pathways. Its primary utility is as a chemical intermediate in organic synthesis. Any biological activity would likely be related to its properties as a nonpolar organic solvent, and it should be handled with appropriate safety precautions in a laboratory setting.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chembam.com [chembam.com]
- 3. vlab.amrita.edu [vlab.amrita.edu]
- 4. Solved 5-Starting with 1-Hexyne, How would you prepare 5 | Chegg.com [chegg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. youtube.com [youtube.com]
- 12. sites.uclouvain.be [sites.uclouvain.be]
- 13. Purification [chem.rochester.edu]
- 14. process-nmr.com [process-nmr.com]
An In-depth Technical Guide to Dibutylacetylene: Isomers, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of dibutylacetylene, a term that encompasses a group of alkynes with the chemical formula C₁₀H₁₈. Due to the various possible arrangements of the butyl groups, "dibutylacetylene" can refer to several distinct molecules, each with unique structural and chemical properties. This document will focus on the four primary isomers: di-n-butylacetylene, diisobutylacetylene, di-sec-butylacetylene, and di-tert-butylacetylene.
IUPAC Nomenclature and Synonyms
The ambiguous common name "dibutylacetylene" necessitates the use of precise IUPAC nomenclature to distinguish between its isomers. Each isomer's structure dictates its systematic name, as detailed below.
| Common Name | IUPAC Name | Synonyms |
| Di-n-butylacetylene | 5-Decyne | Dibutylethyne, 1,2-Dibutylacetylene[1][2] |
| Diisobutylacetylene | 2,7-Dimethyl-4-octyne | - |
| Di-sec-butylacetylene | 3,6-Dimethyl-4-octyne | - |
| Di-tert-butylacetylene | 2,2,5,5-Tetramethyl-3-hexyne | Di-tert-butylethyne |
Physicochemical Properties
The structural differences between the dibutylacetylene isomers significantly influence their physical and chemical properties. A summary of key quantitative data is presented in the following table for easy comparison.
| Property | Di-n-butylacetylene (this compound) | Diisobutylacetylene (2,7-Dimethyl-4-octyne) | Di-sec-butylacetylene (3,6-Dimethyl-4-octyne) | Di-tert-butylacetylene (2,2,5,5-Tetramethyl-3-hexyne) |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ | C₁₀H₁₈ | C₁₀H₁₈ |
| Molecular Weight | 138.25 g/mol [2] | 138.25 g/mol [3] | 138.25 g/mol [4] | 138.25 g/mol |
| Boiling Point | 177 °C[2] | Not available | Not available | 136-137 °C |
| Density | 0.766 g/mL at 25 °C[2] | Not available | Not available | 0.769 g/mL at 20 °C |
| Melting Point | Not available | Not available | Not available | 12-14 °C |
| Refractive Index | 1.434 at 20 °C | Not available | Not available | 1.427 at 20 °C |
Experimental Protocols for Synthesis
The synthesis of dialkylacetylenes such as the isomers of dibutylacetylene can be achieved through several established organic chemistry methodologies. The two most common approaches are the alkylation of a smaller alkyne and the dehydrohalogenation of a dihaloalkane. Below are detailed, representative protocols for the synthesis of each isomer.
Synthesis of Di-n-butylacetylene (this compound) via Alkylation of Acetylene (B1199291)
This method involves the stepwise alkylation of acetylene with an n-butyl halide.
Reaction Scheme:
Caption: Synthesis of this compound via double alkylation of acetylene.
Materials:
-
Acetylene gas
-
Sodium amide (NaNH₂) in liquid ammonia
-
n-Butyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, prepare a solution of sodium amide in liquid ammonia.
-
Bubble acetylene gas through the solution until the formation of a white precipitate of sodium acetylide is complete.
-
Slowly add one equivalent of n-butyl bromide in anhydrous diethyl ether to the reaction mixture. Stir for 2 hours.
-
To the resulting solution of 1-hexyne, add a second equivalent of sodium amide to form sodium hexynide.
-
Slowly add a second equivalent of n-butyl bromide and allow the reaction to proceed for another 3 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by fractional distillation to yield this compound.
Synthesis of Diisobutylacetylene (2,7-Dimethyl-4-octyne) via Dehydrohalogenation
This route involves the creation of the alkyne triple bond through the elimination of hydrogen halides from a suitable dihaloalkane.
Reaction Scheme:
Caption: Synthesis of 2,7-Dimethyl-4-octyne via dehydrohalogenation.
Materials:
-
2,7-dimethyl-4-octene (can be synthesized from isovaleraldehyde)
-
Bromine (Br₂)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Dichloromethane
Procedure:
-
Synthesize the precursor 4,5-dibromo-2,7-dimethyloctane by the bromination of 2,7-dimethyl-4-octene in dichloromethane.
-
In a round-bottom flask, dissolve the 4,5-dibromo-2,7-dimethyloctane in ethanol.
-
Add a concentrated solution of potassium hydroxide in ethanol to the flask.
-
Heat the mixture under reflux for 4 hours to effect the double dehydrobromination.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic extract with water and brine, then dry over anhydrous calcium chloride.
-
Remove the solvent under reduced pressure and purify the resulting diisobutylacetylene by vacuum distillation.
Role in Signaling Pathways and Drug Development
While there is no specific literature detailing the involvement of dibutylacetylene isomers in defined signaling pathways, the alkyne functional group is of significant interest to researchers in drug discovery and chemical biology.
Alkynes as Pharmacophores
The carbon-carbon triple bond can be found in a number of approved drugs and natural products with diverse biological activities.[] For instance, the antifungal agent Terbinafine and the antiretroviral drug Efavirenz both contain an alkyne moiety.[] The rigidity and linearity of the alkyne group can be exploited to correctly orient other functional groups for optimal interaction with a biological target. The incorporation of an alkynyl group can also enhance metabolic stability and improve pharmacokinetic profiles.[6]
Caption: The multifaceted role of alkynes in modern drug discovery.
Alkynes in Bioorthogonal Chemistry
Terminal alkynes are key players in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[] Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioorthogonal chemistry.[7] This allows for the labeling and visualization of biomolecules in living systems without interfering with native biological processes.[8][9] While the internal triple bond of the dibutylacetylene isomers prevents their direct use in standard click chemistry, the broader context of alkyne reactivity highlights their potential as scaffolds for more complex, biologically active molecules.
Caption: The fundamental reaction of bioorthogonal "click" chemistry.
References
- 1. CAS 1942-46-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 4-Octyne, 2,7-dimethyl | C10H18 | CID 529294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,6-Dimethyl-4-octyne | C10H18 | CID 13485082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 5-Decyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical and physical properties of 5-decyne, a symmetrical alkyne used in various chemical research and synthesis applications.
Core Properties of this compound
This compound, also known as dibutylacetylene, is an organic compound classified as an alkyne.[1] Its structure features a ten-carbon chain with a triple bond located at the fifth carbon, making it a symmetrical molecule.[1] This symmetry and the reactivity of the alkyne functional group make it a useful building block in organic synthesis.
Molecular Formula and Weight
The fundamental properties of this compound are summarized below. The molecular formula is C₁₀H₁₈, and its molar mass is approximately 138.25 g/mol .[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ | PubChem[2] |
| Molar Mass | 138.254 g·mol⁻¹ | Wikipedia[1] |
| CAS Number | 1942-46-7 | NIST[3] |
| IUPAC Name | Dec-5-yne | PubChem[2] |
| Synonyms | Dibutylethyne, Dibutylacetylene | Wikipedia[1], NIST[3] |
Physical and Chemical Properties
This compound is a flammable liquid and vapor.[2] Key physical properties are detailed in the table below.
| Property | Value | Conditions | Source |
| Density | 0.766 g/mL | 25 °C | Wikipedia[1], ChemicalBook[4] |
| Boiling Point | 177 °C (450 K) | Standard Pressure | Wikipedia[1] |
| Melting Point | 196 K (-77 °C) | Standard Pressure | NIST[3] |
| Refractive Index | 1.4340 | 20 °C | ChemicalBook[4] |
| Solubility | Not miscible in water | ChemicalBook[4] |
Applications in Research and Development
Due to its chemical structure, this compound serves as an intermediate in various organic syntheses.[4] Alkynes are valuable precursors for the construction of more complex molecules, which is a foundational aspect of drug discovery and development.[5] The process of creating new therapeutic entities often involves the synthesis of novel organic molecules where compounds like this compound can be utilized.[5]
While this compound itself is not typically a final drug product, its derivatives are explored in medicinal chemistry. The rigid structure of the alkyne group can be used to control the conformation of a molecule, which is critical for its interaction with biological targets. The synthesis of complex dienes, for example, can be achieved using alkyne precursors.[6]
The modern drug discovery pipeline relies on the ability to synthesize a diverse range of small molecules for screening and optimization.[5] The use of versatile building blocks is therefore essential. The "fit-for-purpose" approach in early drug development, which prioritizes speed and efficiency, often relies on established chemical routes using known starting materials to generate novel compounds for initial testing.[7]
Experimental Protocols: Synthesis of Symmetrical Alkynes
The synthesis of symmetrical alkynes like this compound can be achieved through various methods. A common approach involves the alkylation of acetylene (B1199291) or a smaller terminal alkyne. For instance, this compound can be prepared from 1-pentyne (B49018).
Illustrative Protocol: Synthesis of this compound from 1-Pentyne
This protocol describes a general two-step process for synthesizing a symmetrical alkyne from a smaller terminal alkyne.
Step 1: Deprotonation of 1-Pentyne
-
In a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, dissolve 1-pentyne (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), via syringe.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the lithium pentynilide.
Step 2: Alkylation with a Butyl Halide
-
To the solution of lithium pentynilide, slowly add 1-bromobutane (B133212) (1.0 equivalent).
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with a non-polar organic solvent, such as diethyl ether or hexanes (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to yield pure this compound.
Visualization of Synthetic Pathway
The following diagram illustrates the logical workflow for the synthesis of this compound as described in the protocol above.
Caption: Synthesis of this compound from 1-pentyne.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H18 | CID 16030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 1942-46-7 [chemicalbook.com]
- 5. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pharmtech.com [pharmtech.com]
Spectroscopic Analysis of 5-Decyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for the internal alkyne, 5-decyne. The information herein is intended to support research, development, and quality control activities where the characterization of this molecule is critical.
Predicted Spectroscopic Data
Due to the unavailability of experimentally derived public data, the following NMR and IR data have been generated using validated computational prediction tools. These predictions offer a reliable estimation of the spectroscopic characteristics of this compound.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) as a solvent is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 / C10 | 13.9 |
| C2 / C9 | 22.5 |
| C3 / C8 | 31.8 |
| C4 / C7 | 19.1 |
| C5 / C6 | 80.5 |
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed in the following table. Chemical shifts (δ) are in ppm relative to TMS, and coupling constants (J) are in Hertz (Hz).
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 / H10 | 0.92 | Triplet | 7.3 |
| H2 / H9 | 1.45 | Sextet | 7.4 |
| H3 / H8 | 1.38 | Sextet | 7.5 |
| H4 / H7 | 2.14 | Triplet | 7.1 |
Predicted IR Spectroscopy Data
The characteristic infrared absorption bands predicted for this compound are presented below. The position of the absorption is given in wavenumbers (cm⁻¹).
| Functional Group | Vibration Mode | Predicted Position (cm⁻¹) | Intensity |
| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong |
| C≡C | Stretching | 2100 - 2260 | Weak to Medium |
| C-H (sp³) | Bending | 1375 - 1470 | Medium |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of liquid alkyne samples like this compound.
¹³C and ¹H NMR Spectroscopy
Objective: To obtain high-resolution ¹³C and ¹H NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS
-
5 mm NMR tubes
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Ensure the 5 mm NMR tube is clean and dry.
-
Accurately weigh approximately 10-20 mg of the this compound sample directly into the NMR tube.
-
Using a clean pipette, add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the NMR tube.
-
Cap the tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Spectrum Acquisition:
-
Load a standard one-pulse proton experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).
-
Set the number of scans (e.g., 8-16 scans for a concentrated sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Spectrum Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 100 ppm for this compound).
-
Set the number of scans (e.g., 128 or more, as ¹³C has a low natural abundance).
-
Set the relaxation delay (e.g., 2 seconds).
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase the spectra to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both spectra.
-
For the ¹H spectrum, integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum.
-
Pick and list the peaks for both spectra.
-
IR Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.
-
Pipettes
-
Acetone (B3395972) or other suitable volatile solvent for cleaning.
-
Lens tissue.
Procedure (using Salt Plates):
-
Sample Preparation:
-
Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of dry acetone and wipe gently with a lens tissue. Avoid contact with water.
-
Using a clean pipette, place one to two drops of the liquid this compound sample onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.
-
-
Spectrum Acquisition:
-
Place the assembled salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Cleanup:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum.
-
After analysis, carefully separate the salt plates.
-
Clean the plates with a suitable dry solvent (e.g., acetone) and lens tissue.
-
Store the clean, dry plates in a desiccator.
-
Visualization of Spectroscopic Features
The following diagram illustrates the logical relationship between the structural components of this compound and their expected spectroscopic signals.
Caption: Structure-Spectra Correlations for this compound.
Mass spectrometry fragmentation of 5-decyne
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Decyne
Abstract
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of this compound. This compound (C₁₀H₁₈) is a symmetrical internal alkyne, and understanding its fragmentation behavior is crucial for its identification and for the structural elucidation of related compounds in complex matrices. This document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and provides a detailed experimental protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The information herein is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who utilize mass spectrometry for molecular analysis.
Molecular Properties of this compound
This compound, also known as dibutylacetylene, is a ten-carbon internal alkyne. Its symmetrical structure influences its fragmentation pattern.
-
Molecular Formula: C₁₀H₁₈[1]
-
Molecular Weight: 138.25 g/mol [1]
-
Structure: CH₃CH₂CH₂CH₂-C≡C-CH₂CH₂CH₂CH₃
-
CAS Registry Number: 1942-46-7[1]
Electron Ionization Mass Spectrometry of Alkynes
Under electron ionization (EI), a high-energy electron beam bombards the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙).[2] This molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions.[3] For internal alkynes like this compound, fragmentation is typically initiated at the triple bond, which is a region of high electron density. The most common fragmentation pathway involves cleavage of the C-C bond alpha to the triple bond, which leads to the formation of a resonance-stabilized propargyl-type cation.
Core Fragmentation Pathway of this compound
The mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of the molecular ion (M⁺˙ at m/z 138). The primary fragmentation mechanism is the cleavage of the C4-C5 or C6-C7 bond (alpha-cleavage relative to the triple bond), which is symmetrical in this molecule. This cleavage results in the formation of a stable, substituted propargyl cation and a butyl radical.
The major fragmentation steps are as follows:
-
Ionization: this compound is ionized to form the molecular ion, C₁₀H₁₈⁺˙, with a mass-to-charge ratio (m/z) of 138.
-
Alpha-Cleavage: The molecular ion undergoes cleavage at the C4-C5 bond, losing a butyl radical (•C₄H₉) to form a resonance-stabilized heptynyl cation ([C₆H₉]⁺) at m/z 95. This is often a prominent peak.
-
Secondary Fragmentation: The initial fragments can undergo further cleavage. For example, the loss of ethene (C₂H₄) from the [C₆H₉]⁺ ion can lead to the formation of a [C₄H₅]⁺ ion at m/z 53. Other significant fragments are observed at m/z 67, 55, and 41, resulting from various rearrangements and subsequent fragmentations of the larger ions.
Caption: Proposed fragmentation pathway of this compound under EI-MS.
Quantitative Mass Spectrometry Data
The electron ionization mass spectrum of this compound shows several characteristic peaks. The relative intensities of these peaks are crucial for identification. The data below is derived from the NIST Mass Spectrometry Data Center.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 138 | [C₁₀H₁₈]⁺˙ (Molecular Ion) | 5 |
| 95 | [C₇H₁₁]⁺ | 35 |
| 81 | [C₆H₉]⁺ | 60 |
| 67 | [C₅H₇]⁺ | 100 (Base Peak) |
| 55 | [C₄H₇]⁺ | 70 |
| 41 | [C₃H₅]⁺ | 85 |
| 29 | [C₂H₅]⁺ | 40 |
Experimental Protocol for GC-MS Analysis
The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
Perform serial dilutions to prepare working standards and quality control samples at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Transfer 1 mL of each sample into a 2 mL autosampler vial and cap securely.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 20 to 200.
-
Solvent Delay: 3 minutes.
-
Data Analysis
-
Integrate the chromatographic peaks for this compound and its characteristic fragment ions.
-
Identify this compound by comparing its retention time and mass spectrum with a known standard.
-
Confirm the fragmentation pattern by comparing the acquired mass spectrum with a library spectrum, such as the one from the NIST database.
Caption: A typical experimental workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation of this compound is dominated by alpha-cleavage to the alkyne functional group, leading to the formation of a characteristic resonance-stabilized C₇H₁₁⁺ ion at m/z 95 and a base peak at m/z 67, corresponding to the C₅H₇⁺ ion. The presented quantitative data and fragmentation pathway provide a robust fingerprint for the confident identification of this compound in various analytical applications. The detailed GC-MS protocol offers a reliable method for the separation and analysis of this and similar volatile hydrocarbons, which is of significant value to researchers in organic chemistry, environmental analysis, and drug development.
References
Thermodynamic Profile of 5-Decyne: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the thermodynamic properties of 5-decyne (CAS RN: 1942-46-7), a symmetrical alkyne of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource of key thermodynamic data, detailed experimental methodologies, and relevant reaction pathways.
Core Thermodynamic Properties
The thermodynamic properties of this compound are crucial for understanding its stability, reactivity, and behavior in chemical processes. The following tables summarize the key experimentally determined and estimated thermodynamic data for this compound in its standard state (298.15 K and 1 bar).
Table 1: Enthalpy, Entropy, and Gibbs Free Energy of Formation
| Thermodynamic Property | Value | Units | State | Source / Method |
| Standard Enthalpy of Formation (ΔfH°) | 18.7 ± 3.3 | kJ/mol | Gas | Experimental (Combustion Calorimetry) |
| Standard Molar Entropy (S°) | 488.54 | J/mol·K | Gas | Estimated (Benson Group Contribution Method) |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 235.8 | kJ/mol | Gas | Calculated (ΔG° = ΔH° - TΔS°) |
Table 2: Physical and Thermochemical Properties
| Property | Value | Units | Source / Method |
| Molecular Weight | 138.25 | g/mol | - |
| Normal Boiling Point (Tboil) | 453 | K | Experimental |
| Normal Melting Point (Tfus) | 196 - 200 | K | Experimental |
| Enthalpy of Vaporization (ΔvapH) | 45.5 | kJ/mol | Experimental |
| Enthalpy of Fusion (ΔfusH) | Data not available | kJ/mol | - |
Table 3: Ideal Gas Heat Capacity (Cp,gas)
| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Source |
| 288.31 | Value not explicitly available in search results | Cheméo |
| 302.76 | Value not explicitly available in search results | Cheméo |
| 316.63 | Value not explicitly available in search results | Cheméo |
Experimental Protocols
The experimental determination of the thermodynamic properties of this compound relies on established calorimetric and analytical techniques. Below are detailed methodologies representative of those used to obtain the data presented.
Determination of Enthalpy of Formation (Combustion Calorimetry)
The standard enthalpy of formation of this compound is typically determined indirectly through combustion calorimetry.
Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass, and the temperature change of the water is precisely measured.
Apparatus:
-
Bomb Calorimeter: A high-strength stainless steel vessel with an internal platinum lining to resist corrosion.
-
Ignition System: Platinum fuse wire connected to an electrical source to initiate combustion.
-
Calorimeter Jacket: A water-filled container surrounding the bomb, equipped with a high-precision thermometer (e.g., a Beckmann thermometer or a platinum resistance thermometer).
-
Stirrer: To ensure uniform temperature distribution in the water bath.
Procedure:
-
A weighed sample of this compound (typically encapsulated in a thin-walled glass ampule or absorbed onto a combustible material of known heat of combustion) is placed in a crucible inside the bomb.
-
A known length of platinum fuse wire is positioned to be in contact with the sample.
-
A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is submerged in the water-filled calorimeter jacket, and the initial temperature of the water is recorded after thermal equilibrium is reached.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water bath is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid) under identical conditions.
-
The standard enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The enthalpy of formation is then determined using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Estimation of Standard Molar Entropy (Benson Group Contribution Method)
In the absence of experimental data, the standard molar entropy (S°) of this compound can be estimated with reasonable accuracy using group contribution methods, such as the Benson group increment theory.
Principle: This method assumes that the thermodynamic properties of a molecule can be calculated as the sum of the contributions of its constituent functional groups. Each group's contribution is empirically derived from experimental data of a wide range of compounds.
Procedure for this compound (C₁₀H₁₈):
-
Decomposition into Groups: The molecular structure of this compound is broken down into its fundamental groups:
-
2 x [C-(H)₃(C)] - Methyl groups
-
4 x [C-(H)₂(C)₂] - Methylene groups
-
2 x [C-(H)₂(C)(C≡)] - Methylene groups adjacent to the triple bond
-
2 x [C-(C)(C≡)] - Carbons of the triple bond
-
-
Summation of Group Contributions: The tabulated standard entropy values for each of these groups are summed.
-
Symmetry Correction: A correction is applied based on the molecule's symmetry number (σ). For this compound, which has a plane of symmetry, the symmetry number is 2. The correction is given by -R·ln(σ), where R is the ideal gas constant.
Chemical Synthesis and Reactions
Synthesis of this compound
This compound is a symmetrical alkyne and can be synthesized from a smaller terminal alkyne, such as 1-hexyne, through alkylation.
Caption: Synthesis of this compound from 1-Hexyne.
Hydrogenation of this compound
The triple bond of this compound can be fully hydrogenated to the corresponding alkane, decane, in the presence of a metal catalyst.
Caption: Hydrogenation of this compound to Decane.
This technical guide serves as a foundational resource for understanding the thermodynamic properties of this compound. The provided data and methodologies are essential for accurate modeling and prediction of its behavior in various chemical applications.
The Reactivity of the Triple Bond in 5-Decyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the triple bond in 5-decyne, a symmetrical internal alkyne. This compound serves as a valuable model substrate for understanding the chemical transformations of internal alkynes, which are important structural motifs in organic synthesis, materials science, and medicinal chemistry. This document details key reactions, presents quantitative data in structured tables, provides representative experimental protocols, and visualizes reaction mechanisms and workflows using Graphviz diagrams.
Physicochemical Properties of this compound
This compound, also known as dibutylacetylene, is a colorless liquid with the molecular formula C₁₀H₁₈.[1][2] Its symmetrical structure, with a butyl group on each side of the carbon-carbon triple bond, influences its reactivity and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈ | [2] |
| Molecular Weight | 138.25 g/mol | |
| CAS Number | 1942-46-7 | |
| Density | 0.766 g/mL at 25 °C | |
| Boiling Point | 177 °C | [1] |
| Refractive Index (n20/D) | 1.4340 | |
| IUPAC Name | Dec-5-yne | [1] |
Key Reactions of the this compound Triple Bond
The electron-rich triple bond of this compound is susceptible to a variety of chemical transformations, primarily addition reactions. Due to its symmetrical nature, the regioselectivity of these additions is not a concern, making it an ideal substrate for studying the stereochemistry of alkyne reactions.
Reduction Reactions
The triple bond of this compound can be partially reduced to a double bond or fully reduced to a single bond, with the stereochemical outcome depending on the choice of reagents.
Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate deactivated with lead acetate (B1210297) and quinoline), results in the syn-addition of two hydrogen atoms across the triple bond, yielding cis-5-decene.[3][4] This method is highly stereoselective for the formation of Z-alkenes.[3]
The reduction of this compound with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures produces trans-5-decene.[5][6] This dissolving metal reduction proceeds through a radical anion intermediate, leading to the anti-addition of hydrogen atoms and the formation of the more thermodynamically stable E-alkene.[6][7] This reaction is a complementary method to Lindlar hydrogenation for accessing the opposite alkene isomer.[8]
Addition Reactions
The acid-catalyzed hydration of this compound, typically in the presence of a mercury(II) salt catalyst, results in the addition of water across the triple bond to form an enol intermediate.[9][10] This enol rapidly tautomerizes to the more stable keto form, yielding 5-decanone (B1664179).[9] Due to the symmetry of this compound, only one ketone product is possible.[11]
Oxidative Cleavage
Ozonolysis of this compound, followed by an appropriate work-up, cleaves the triple bond.[12][13] In the presence of water or with an oxidative workup, the reaction yields two equivalents of pentanoic acid.[12][13] If a reductive workup is employed, the reaction can also lead to the formation of carboxylic acids.[14] This reaction is a powerful tool for structural elucidation and the synthesis of carboxylic acids.[15][16]
Quantitative Data Summary
The following tables summarize the key products and their known properties resulting from the reactions of this compound.
Table 1: Products of this compound Reactions
| Starting Material | Reaction | Product | Product Molecular Formula | Product Molecular Weight ( g/mol ) |
| This compound | Partial Reduction (Lindlar's Catalyst) | cis-5-Decene | C₁₀H₂₀ | 140.27 |
| This compound | Partial Reduction (Na/NH₃) | trans-5-Decene | C₁₀H₂₀ | 140.27 |
| This compound | Hydration (H₂SO₄, HgSO₄) | 5-Decanone | C₁₀H₂₀O | 156.27 |
| This compound | Ozonolysis (O₃, H₂O) | Pentanoic Acid | C₅H₁₀O₂ | 102.13 |
Table 2: Spectroscopic Data of Key Compounds
| Compound | 1H NMR Data | 13C NMR Data | IR Spectroscopy (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | δ ~0.9 (t, 6H), ~1.4 (m, 8H), ~2.1 (m, 4H) | δ ~13.8, ~22.1, ~31.4, ~80.5 | ~2950, ~2870, ~2250 (C≡C stretch, weak) | 138 (M+), 95, 81, 67, 55, 41 |
| cis-5-Decene | δ ~0.9 (t, 6H), ~1.3 (m, 8H), ~2.0 (m, 4H), ~5.3 (m, 2H) | δ ~14.0, ~22.8, ~29.5, ~31.9, ~130.0 | ~3020, ~2950, ~2870, ~1655 (C=C stretch, weak), ~700 (C-H bend) | 140 (M+), 97, 83, 69, 55, 41 |
| trans-5-Decene | δ ~0.9 (t, 6H), ~1.3 (m, 8H), ~1.9 (m, 4H), ~5.4 (m, 2H) | δ ~14.0, ~22.9, ~32.4, ~35.0, ~130.5 | ~3020, ~2950, ~2870, ~1670 (C=C stretch, weak), ~965 (C-H bend) | 140 (M+), 97, 83, 69, 55, 41 |
| 5-Decanone | δ ~0.9 (t, 6H), ~1.3 (m, 4H), ~1.5 (m, 4H), ~2.4 (t, 4H) | δ ~13.9, ~22.4, ~26.2, ~42.5, ~211.5 | ~2950, ~2870, ~1715 (C=O stretch) | 156 (M+), 113, 85, 71, 57, 43 |
| Pentanoic Acid | δ ~0.9 (t, 3H), ~1.3 (m, 2H), ~1.6 (m, 2H), ~2.3 (t, 2H), ~11.5 (s, 1H) | δ ~13.7, ~22.3, ~26.8, ~34.0, ~180.8 | ~2960, ~2870, ~1710 (C=O stretch), ~3000-2500 (O-H stretch, broad) | 102 (M+), 73, 60, 45 |
Note: Spectroscopic data are approximate and may vary depending on the solvent and experimental conditions. Data compiled from NIST and PubChem databases.
Experimental Protocols
The following are representative experimental protocols for the key reactions of this compound. These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Partial Reduction of this compound to cis-5-Decene (Lindlar Hydrogenation)
Objective: To selectively reduce the triple bond of this compound to a cis-double bond.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hexane (or another suitable solvent)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon filled with H₂)
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in hexane.
-
Add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a further poison to prevent over-reduction).
-
Flush the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the product.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with hexane.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude cis-5-decene.
-
Purify the product by distillation if necessary.
Partial Reduction of this compound to trans-5-Decene (Dissolving Metal Reduction)
Objective: To selectively reduce the triple bond of this compound to a trans-double bond.
Materials:
-
This compound
-
Sodium (Na) metal
-
Liquid ammonia (NH₃)
-
Dry ice/acetone bath
-
Dewar flask
-
Stirring apparatus
-
Ammonium (B1175870) chloride (for quenching)
-
Ether or pentane (B18724) (for extraction)
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense ammonia gas into the flask to the desired volume.
-
With vigorous stirring, add small pieces of sodium metal until a persistent deep blue color is obtained, indicating the presence of solvated electrons.[8]
-
Slowly add a solution of this compound in a minimal amount of anhydrous ether to the sodium-ammonia solution.
-
Stir the reaction mixture at -78 °C for a specified time (typically 1-2 hours), monitoring the reaction by TLC or GC.
-
After the reaction is complete, quench the excess sodium by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
Add water to the residue and extract the product with ether or pentane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Filter and concentrate the organic layer to obtain crude trans-5-decene.
-
Purify the product by distillation.
Hydration of this compound to 5-Decanone
Objective: To convert this compound to 5-decanone via acid-catalyzed hydration.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Mercury(II) sulfate (HgSO₄)
-
Water
-
Methanol (B129727) or ethanol (B145695) (co-solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Sodium bicarbonate solution (for neutralization)
-
Ether (for extraction)
Procedure:
-
In a round-bottom flask, prepare a solution of water and methanol.
-
Carefully add concentrated sulfuric acid to the aqueous methanol solution with cooling.
-
Add a catalytic amount of mercury(II) sulfate.
-
Add this compound to the acidic solution.
-
Heat the mixture to reflux with stirring for several hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product with ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield crude 5-decanone.
-
Purify the product by distillation or column chromatography.
Ozonolysis of this compound to Pentanoic Acid
Objective: To oxidatively cleave the triple bond of this compound to produce pentanoic acid.
Materials:
-
This compound
-
Methanol or dichloromethane (B109758) (solvent)
-
Ozone (O₃) from an ozone generator
-
Oxygen (O₂)
-
Gas dispersion tube
-
Dry ice/acetone bath
-
Hydrogen peroxide (H₂O₂) or water for work-up
-
Round-bottom flask
-
Sodium bisulfite or dimethyl sulfide (B99878) (for quenching excess ozone)
Procedure:
-
Dissolve this compound in methanol or dichloromethane in a round-bottom flask equipped with a gas dispersion tube and an outlet to a trap.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone-enriched oxygen through the solution.[17] The reaction is often indicated by a blue color in the solution from unreacted ozone.[17]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, bubble pure oxygen through the solution to remove excess ozone.
-
For an oxidative work-up, slowly add hydrogen peroxide to the reaction mixture at low temperature and then allow it to warm to room temperature. Alternatively, for a work-up with water, add water to the reaction mixture.
-
Stir the mixture for several hours or overnight.
-
If necessary, add a reducing agent like sodium bisulfite or dimethyl sulfide to quench any remaining peroxides.
-
Perform an appropriate work-up, which may involve extraction with a suitable solvent and washing to isolate the carboxylic acid.
-
Purify the resulting pentanoic acid by distillation or crystallization.
Visualizations of Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and a general experimental workflow.
Caption: Mechanism of Lindlar Hydrogenation of this compound.
Caption: Mechanism of Sodium/Ammonia Reduction of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 4. study.com [study.com]
- 5. Khan Academy [khanacademy.org]
- 6. byjus.com [byjus.com]
- 7. Hydrogenation of Alkynes with Sodium in Liquid Ammonia [quimicaorganica.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Khan Academy [khanacademy.org]
- 11. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 12. Ozonolysis - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. Ozonolysis of Akynes | OpenOChem Learn [learn.openochem.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 17. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis of cis-Alkenes from 5-Decyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-5-decene (B1353255) from 5-decyne. Two primary methods are outlined: the partial hydrogenation of the alkyne using a poisoned catalyst, and a hydroboration-protonolysis sequence. These protocols are designed to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science, where the precise control of alkene geometry is crucial.
Introduction
The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry. cis-Alkenes, in particular, are important structural motifs in a variety of natural products, pharmaceuticals, and advanced materials. The synthesis of cis-5-decene from the corresponding internal alkyne, this compound, serves as a representative example of the methodologies employed to achieve this specific stereochemical outcome. The two methods presented here, Lindlar catalyst hydrogenation and hydroboration-protonolysis, offer distinct advantages and are widely applicable to a range of internal alkynes.
Method 1: Partial Hydrogenation using Lindlar's Catalyst
The most common and direct method for the conversion of an alkyne to a cis-alkene is through partial hydrogenation using a "poisoned" catalyst, famously known as Lindlar's catalyst.[1][2] This heterogeneous catalyst, typically composed of palladium deposited on calcium carbonate and treated with a lead salt (e.g., lead acetate) and quinoline (B57606), deactivates the catalyst just enough to prevent the over-reduction of the initially formed cis-alkene to the corresponding alkane.[3][4] The reaction proceeds via the syn-addition of two hydrogen atoms across the triple bond, resulting in the exclusive formation of the cis or (Z)-isomer.[1]
Method 2: Hydroboration-Protonolysis
An alternative and highly stereospecific route to cis-alkenes from internal alkynes involves a two-step sequence of hydroboration followed by protonolysis.[5] The hydroboration of a symmetrically substituted internal alkyne, such as this compound, with a sterically hindered borane (B79455) like disiamylborane (B86530) ((Sia)₂BH) or dicyclohexylborane, proceeds via a syn-addition of the B-H bond across the triple bond to furnish a vinylborane (B8500763) intermediate.[5] Subsequent treatment of this intermediate with a proton source, such as acetic acid, results in the cleavage of the carbon-boron bond and formation of the cis-alkene with retention of configuration.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of cis-5-decene from this compound via Lindlar catalyst hydrogenation.
| Parameter | Value | Reference |
| Yield | Typically high, often >90% | [6] |
| Stereoselectivity | >95% cis isomer | [7] |
| Molecular Formula | C₁₀H₂₀ | [8] |
| Molecular Weight | 140.27 g/mol | [9] |
| Boiling Point | 171 °C | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.35 (t, J=4.8 Hz, 2H), 2.02 (q, J=7.2 Hz, 4H), 1.34-1.25 (m, 8H), 0.89 (t, J=7.2 Hz, 6H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 130.0, 29.3, 22.8, 14.1 | [9] |
| IR (neat, cm⁻¹) | ~3020 (C-H stretch, sp²), ~1655 (C=C stretch, weak for symmetrical alkenes) | [10][11] |
Experimental Protocols
Method 1: Synthesis of cis-5-Decene via Lindlar Catalyst Hydrogenation
This protocol details the partial hydrogenation of this compound to yield cis-5-decene.
Materials:
-
This compound (C₁₀H₁₈)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Hexane (or another suitable solvent like ethanol (B145695) or ethyl acetate)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon filled with H₂)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., hexane).
-
Catalyst Addition: To this solution, add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a further poison to enhance selectivity, if needed).
-
Hydrogenation: Seal the flask and purge it with hydrogen gas. Connect the flask to a hydrogen-filled balloon or a hydrogenation apparatus to maintain a positive pressure of hydrogen.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product.
-
Work-up: Once the reaction is complete (typically when one equivalent of hydrogen has been consumed), carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude cis-5-decene can be further purified by distillation if necessary.
Method 2: Synthesis of cis-5-Decene via Hydroboration-Protonolysis
This protocol describes the synthesis of cis-5-decene from this compound using a hydroboration-protonolysis sequence.
Materials:
-
This compound (C₁₀H₁₈)
-
Disiamylborane ((Sia)₂BH) solution in THF (can be prepared in situ from 2-methyl-2-butene (B146552) and borane-dimethyl sulfide (B99878) complex)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Glacial acetic acid (CH₃COOH)
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer
-
Extraction funnel
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add a solution of disiamylborane (1.0 eq) in THF to the stirred alkyne solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). The progress of the hydroboration can be monitored by ¹¹B NMR spectroscopy if desired.
-
Protonolysis: Cool the reaction mixture back to 0 °C and slowly add glacial acetic acid (excess, e.g., 3-5 eq).
-
Quenching and Work-up: After the addition of acetic acid, allow the mixture to stir at room temperature for an additional hour. Carefully pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or pentane).
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude cis-5-decene can be purified by column chromatography on silica (B1680970) gel or by distillation.
Visualizations
Caption: Workflow for the synthesis of cis-5-decene via Lindlar hydrogenation.
Caption: Workflow for the synthesis of cis-5-decene via hydroboration-protonolysis.
References
- 1. orgosolver.com [orgosolver.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An inexperienced graduate student treated dec-5-ene with borane i... | Study Prep in Pearson+ [pearson.com]
- 6. Highly cis -selective and lead-free hydrogenation of 2-hexyne by a supported Pd catalyst with an ionic-liquid layer - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04183F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (Z)-5-Decene [webbook.nist.gov]
- 9. Cis-5-Decene | C10H20 | CID 5364449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Hydrogenation of 5-Decyne using Lindlar's Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of alkynes to cis-alkenes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules such as natural products, pharmaceuticals, and advanced materials. The Lindlar catalyst, a "poisoned" palladium catalyst, is the quintessential reagent for this stereoselective reduction.[1][2][3] This document provides detailed application notes and protocols for the hydrogenation of 5-decyne to cis-5-decene (B1353255) using Lindlar's catalyst, a representative example of the semi-hydrogenation of an internal alkyne.
The Lindlar catalyst consists of palladium supported on calcium carbonate (CaCO₃) and deactivated with a catalytic poison, typically lead acetate (B1210297) or lead(II) oxide, and often modified with quinoline (B57606).[1][4][5] This deactivation prevents the over-reduction of the initially formed alkene to the corresponding alkane and ensures a high stereoselectivity for the syn-addition of hydrogen, yielding the cis-alkene.[6][7]
Reaction Mechanism and Stereochemistry
The hydrogenation of this compound using Lindlar's catalyst proceeds via a heterogeneous catalytic mechanism on the surface of the palladium. The key steps are:
-
Adsorption of Reactants: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into atomic hydrogen. The this compound molecule also adsorbs onto the catalyst surface.
-
Syn-Addition of Hydrogen: Two hydrogen atoms are delivered stereospecifically to the same face of the alkyne triple bond from the catalyst surface.[6]
-
Desorption of Product: The resulting cis-5-decene desorbs from the catalyst surface. The poisoned nature of the catalyst surface has a lower affinity for the alkene product, which helps to prevent further hydrogenation to decane (B31447).[6]
This syn-addition mechanism is responsible for the high cis (or Z) stereoselectivity of the reaction.
Caption: Reaction pathway for the hydrogenation of this compound.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Substrate | This compound | An internal alkyne. |
| Product | cis-5-Decene | The desired cis-alkene. |
| Catalyst Loading | 5-10 mol % | Based on the alkyne substrate. |
| Hydrogen Pressure | 1 atm (balloon) | Higher pressures can lead to over-reduction. |
| Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |
| Reaction Time | 2-24 hours | Monitored by TLC or GC-MS. |
| Typical Yield | 85-98% | Isolated yield of the cis-alkene. |
| Stereoselectivity | >95% cis (Z) | High selectivity for the cis-isomer is characteristic of Lindlar's catalyst. A Z/E ratio of 96:4 has been reported for a similar internal alkyne. |
| Byproducts | trans-5-Decene (B166815), Decane | Typically formed in minor amounts due to over-reduction or isomerization. |
Experimental Protocols
Preparation of Lindlar's Catalyst (Laboratory Scale)
While commercially available, Lindlar's catalyst can also be prepared in the laboratory.[8][9]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium carbonate (CaCO₃), precipitated
-
Lead(II) acetate (Pb(OAc)₂)
-
Deionized water
-
Hydrogen gas (H₂)
Procedure:
-
A suspension of calcium carbonate (50 g) in deionized water (400 mL) is stirred in a round-bottom flask.
-
A solution of palladium(II) chloride (e.g., 4.2 g in 45 mL of water with 4 mL of concentrated HCl) is added to the suspension.[9]
-
The mixture is stirred for 5 minutes at room temperature and then for 10 minutes at 80°C.[9]
-
The hot suspension is then subjected to hydrogenation with H₂ gas until hydrogen uptake ceases.
-
The palladium-impregnated calcium carbonate is collected by filtration and washed thoroughly with deionized water.
-
The solid is then re-suspended in deionized water (500 mL), and a solution of lead acetate (5 g in 100 mL of deionized water) is added.[9]
-
The mixture is stirred for 10 minutes at 20°C and then for 40 minutes in a boiling water bath.[9]
-
The final catalyst is collected by filtration, washed with deionized water, and dried under vacuum at 40-45°C.[9]
Hydrogenation of this compound to cis-5-Decene
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Anhydrous solvent (e.g., ethyl acetate, hexane, or methanol)
-
Quinoline (optional, as a co-poison)
-
Hydrogen gas (H₂, balloon)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar is charged with Lindlar's catalyst (5-10 mol % relative to the this compound). The flask is sealed with septa.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Anhydrous solvent (e.g., ethyl acetate) is added via syringe, followed by this compound. If desired, quinoline (1-2 equivalents relative to the lead poison) can be added to further moderate the catalyst's activity.
-
Hydrogenation: The inert gas atmosphere is replaced with hydrogen gas (1 atm, from a balloon). The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material (this compound) and the appearance of the product (cis-5-decene).
-
Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the heterogeneous catalyst. The filter cake is washed with a small amount of the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel to afford pure cis-5-decene.
Caption: Experimental workflow for the hydrogenation of this compound.
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for monitoring the reaction progress and determining the product distribution (i.e., the ratio of cis-5-decene, trans-5-decene, this compound, and decane).
-
Sample Preparation: A small aliquot of the reaction mixture is diluted with the reaction solvent and filtered through a small plug of silica or a syringe filter to remove the catalyst before injection.
-
GC Column: A polar capillary column (e.g., DB-WAXetr or similar polyethylene (B3416737) glycol phase) is recommended for the separation of alkene isomers.
-
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium
-
-
Mass Spectrometry: Electron ionization (EI) at 70 eV.
-
Expected Elution Order: On a polar column, the elution order is typically: decane < trans-5-decene < cis-5-decene < this compound. The more polar cis-isomer interacts more strongly with the polar stationary phase and thus has a longer retention time than the trans-isomer.
-
Quantification: The relative peak areas can be used to determine the conversion of the starting material and the selectivity for the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the cis-5-decene product.
-
¹H NMR:
-
The vinylic protons of cis-5-decene are expected to appear as a multiplet in the range of δ 5.3-5.5 ppm. The coupling constant (J) between the vinylic protons in a cis-alkene is typically in the range of 6-12 Hz.
-
The allylic protons (CH₂ groups adjacent to the double bond) will appear as multiplets around δ 2.0-2.1 ppm.
-
The remaining aliphatic protons will appear at higher field (δ 0.8-1.4 ppm).
-
-
¹³C NMR:
-
The vinylic carbons of cis-5-decene are expected to appear in the range of δ 125-135 ppm.
-
The allylic carbons will be in the range of δ 20-30 ppm.
-
The remaining aliphatic carbons will appear at higher field.
-
Safety Precautions
-
Lindlar's Catalyst: Hydrogenation catalysts, including Lindlar's catalyst, can be pyrophoric, especially after use when they are dry and saturated with hydrogen. Handle the catalyst in an inert atmosphere whenever possible. Do not allow the used, dry catalyst to come into contact with air. The filter cake should be kept wet and can be quenched by slowly adding it to a large volume of water.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.
-
This compound: this compound is a flammable liquid. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
General Precautions: Always work in a well-ventilated area and have appropriate fire extinguishing equipment readily available.[10][11]
References
- 1. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 4. Lindlar Catalyst: Structure, Uses & Preparation Explained [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Ch 9 : Alkynes + H2 [chem.ucalgary.ca]
- 8. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 9. prepchem.com [prepchem.com]
- 10. chemistry.ucla.edu [chemistry.ucla.edu]
- 11. cmu.edu [cmu.edu]
Application Note: Stereoselective Reduction of 5-Decyne to trans-5-Decene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the stereoselective reduction of the internal alkyne, 5-decyne, to the corresponding trans-alkene, trans-5-decene. The featured method is the dissolving metal reduction, utilizing sodium in liquid ammonia (B1221849), a robust and highly selective procedure for the anti-addition of hydrogen across a carbon-carbon triple bond. This method is of significant interest in organic synthesis, particularly in the construction of molecules with specific geometric isomer requirements, a common necessity in drug development. This document includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
The geometric configuration of double bonds within a molecule can profoundly influence its biological activity and physical properties. Consequently, the stereoselective synthesis of alkenes is a critical aspect of modern organic chemistry and pharmaceutical development. While the reduction of alkynes can lead to either cis or trans-alkenes, the choice of reducing agent and reaction conditions dictates the stereochemical outcome. The dissolving metal reduction, typically employing an alkali metal such as sodium or lithium in liquid ammonia, is a classical and highly effective method for the preparation of trans-alkenes from internal alkynes.[1][2][3][4] The reaction proceeds via a radical anion intermediate, which preferentially adopts a trans-configuration to minimize steric repulsion, ultimately leading to the formation of the trans-alkene with high selectivity.[4] This application note details the procedure for the reduction of this compound to trans-5-decene, a representative example of this important transformation.
Data Presentation
The reduction of this compound and similar internal alkynes using sodium in liquid ammonia typically proceeds with high efficiency and stereoselectivity. The following table summarizes representative quantitative data for this transformation.
| Substrate | Product | Reagents | Temperature (°C) | Reaction Time (hr) | Yield (%) | Purity (%) | Reference |
| This compound | trans-5-Decene | Na, NH₃ | -33 to -78 | 1-2 | >80 | >95 | [2] |
| 4-Octyne | trans-4-Octene | Na, NH₃ | -33 | 1 | ~90 | >98 | Representative |
| 3-Hexyne | trans-3-Hexene | Na, NH₃ | -33 | 1 | ~85 | >97 | Representative |
Experimental Protocol
This protocol is adapted from established procedures for the dissolving metal reduction of internal alkynes.[1][2]
Materials:
-
This compound (C₁₀H₁₈)
-
Sodium (Na) metal
-
Anhydrous liquid ammonia (NH₃)
-
Dry diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution
-
Sodium chloride (NaCl), saturated aqueous solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dry ice/acetone or a cryocooler system
-
Three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and distillation
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a dry ice condenser, a gas inlet for inert gas (e.g., argon or nitrogen), and a septum. Ensure all glassware is thoroughly dried.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath or a cryocooler. Condense approximately 100 mL of anhydrous ammonia into the flask. The dry ice condenser will prevent the loss of ammonia while allowing any gaseous byproducts to escape.
-
Sodium Dissolution: Once the desired volume of liquid ammonia is collected, carefully add small, freshly cut pieces of sodium metal (approximately 2.3 g, 100 mmol) to the stirred liquid ammonia. The sodium will dissolve to form a deep blue solution, indicating the presence of solvated electrons.[1][2]
-
Alkyne Addition: In a separate flask, dissolve this compound (6.9 g, 50 mmol) in 20 mL of dry diethyl ether or THF. Add this solution dropwise to the stirred sodium-ammonia solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -33 °C (the boiling point of ammonia) for 1-2 hours. The persistence of the blue color indicates an excess of sodium and the reaction's progress. The reaction can be monitored by thin-layer chromatography (TLC) if a suitable visualization method is available.
-
Quenching: After the reaction is complete, cautiously quench the excess sodium by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears. Alternatively, a saturated aqueous solution of ammonium chloride can be added dropwise.
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Work-up: To the remaining residue, add 50 mL of water and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional 25 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by distillation to yield pure trans-5-decene.
Visualizations
The following diagrams illustrate the key aspects of the reduction of this compound to trans-5-decene.
Caption: Experimental workflow for the synthesis of trans-5-decene.
Caption: Simplified reaction pathway for the reduction of this compound.
References
5-Decyne in Ruthenium-Catalyzed Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioorthogonal chemistry, the azide-alkyne cycloaddition, or "click" reaction, stands as a cornerstone for its efficiency, selectivity, and biocompatibility. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, its scope is generally limited to terminal alkynes. For internal alkynes, such as 5-decyne, a powerful alternative exists in the form of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction variant enables the formation of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles, opening up a broader range of molecular architectures for applications in drug discovery, bioconjugation, and materials science.
Unlike its copper-catalyzed counterpart, RuAAC does not proceed through a copper acetylide intermediate, allowing it to effectively catalyze the reaction between azides and both terminal and internal alkynes.[1][2] This unique reactivity makes this compound, a symmetrical internal alkyne, a viable substrate for click chemistry applications where a central, non-terminal linkage is desired.
Applications of this compound in RuAAC
The use of this compound and other internal alkynes in RuAAC provides access to a distinct class of triazole products with unique substitution patterns. This has significant implications for:
-
Drug Discovery: The 1,4,5-trisubstituted triazole core is a valuable scaffold in medicinal chemistry. The specific substitution pattern offered by using internal alkynes like this compound can influence the pharmacological properties of a molecule, including its binding affinity and metabolic stability.
-
Bioconjugation: For applications requiring the linkage of two molecules at a specific internal position, this compound can serve as a key building block. This is particularly relevant in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), where the precise placement of a linker and payload is critical.
-
Materials Science: The rigid, stable triazole ring formed through RuAAC can be incorporated into polymers and other materials. The use of symmetrical internal alkynes like this compound can lead to materials with defined and uniform structures.
Quantitative Data: RuAAC of Internal Alkynes
The following table summarizes representative yields for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of a symmetrical internal alkyne with an organic azide (B81097). While specific data for this compound is limited in the readily available literature, the reaction of diphenylacetylene (B1204595) with benzyl (B1604629) azide serves as a well-documented and analogous example.[3][4]
| Alkyne | Azide | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diphenylacetylene | Benzyl Azide | [Cp*RuCl(PPh₃)₂] | Benzene | 80 | 2 | 80 |
Experimental Protocols
The following are detailed protocols for performing a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with an internal alkyne like this compound.
General Protocol for RuAAC of this compound
This protocol is a representative procedure for the reaction of this compound with an organic azide, such as benzyl azide, using a common ruthenium catalyst.
Materials:
-
This compound
-
Benzyl Azide (or other organic azide)
-
Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [CpRuCl(COD)] or Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) [CpRuCl(PPh₃)₂]
-
Anhydrous, non-protic solvent (e.g., 1,2-dichloroethane (B1671644) (DCE), toluene, or dioxane)[3][4]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the organic azide (1.0 equivalent) and this compound (1.1-1.5 equivalents) in the anhydrous solvent.
-
Inerting the Solution: Purge the solution with the inert gas for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the ruthenium catalyst (1-5 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C). The optimal temperature and reaction time will depend on the specific substrates and catalyst used.[3][4]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure 1,4,5-trisubstituted triazole.
Protocol for Kinetic Analysis of RuAAC via LC-MS
This protocol outlines a method for determining the reaction kinetics of a RuAAC reaction.
Materials:
-
Azide (e.g., benzyl azide)
-
Internal Alkyne (e.g., this compound)
-
Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂)
-
Anhydrous, non-protic solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Quenching solution (e.g., a solution of a strong chelating agent)
-
LC-MS system
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the azide and alkyne in the anhydrous solvent at known initial concentrations.
-
Reaction Initiation: Add the ruthenium catalyst to the solution to start the reaction and begin timing immediately.
-
Time-Point Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to the quenching solution.
-
Analysis: Analyze the quenched samples by LC-MS to determine the concentrations of reactants and the product at each time point.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. The rate constant can then be calculated using the appropriate rate law.
Visualizations
Experimental Workflow for RuAAC
Caption: General experimental workflow for a typical RuAAC reaction.
Proposed Mechanism for RuAAC
References
Application of 5-Decyne in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-decyne in organic synthesis. This compound, a symmetrical internal alkyne, serves as a versatile building block for the stereoselective synthesis of various organic compounds, making it a valuable precursor in the development of complex molecules, including active pharmaceutical ingredients (APIs) and intermediates.[1][2] Its unique chemical reactivity, stemming from the carbon-carbon triple bond, allows for a range of transformations, including reductions to both cis- and trans-alkenes, and hydration to form ketones.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling and use in various experimental setups.
| Property | Value |
| Molecular Formula | C₁₀H₁₈ |
| Molecular Weight | 138.25 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 177-178 °C |
| Density | 0.766 g/mL at 25 °C |
| Refractive Index | n20/D 1.4340 |
| Solubility | Insoluble in water; Soluble in organic solvents |
| CAS Number | 1942-46-7 |
Key Synthetic Applications
This compound is a valuable starting material for the stereocontrolled synthesis of alkenes and the preparation of ketones. The following sections detail the protocols for these key transformations.
Synthesis of (Z)-5-Decene via Lindlar Hydrogenation
Partial hydrogenation of this compound using a poisoned catalyst, such as Lindlar's catalyst, selectively yields the corresponding cis-alkene, (Z)-5-decene. This reaction proceeds via syn-addition of hydrogen across the triple bond. The lead in the catalyst deactivates the palladium sites, preventing over-reduction to the alkane.
Figure 1: Synthesis of (Z)-5-Decene from this compound.
-
Catalyst Preparation (if not commercially available): A Lindlar catalyst can be prepared by reducing palladium chloride in a slurry of calcium carbonate, followed by the addition of lead acetate (B1210297) as a poison.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure (Z)-5-decene.
| Product | Reagents | Solvent | Yield | Spectroscopic Data |
| (Z)-5-Decene | H₂, Lindlar's Catalyst | Methanol | ~95% | ¹H NMR (CDCl₃): δ 5.35 (m, 2H), 2.05 (m, 4H), 1.30 (m, 8H), 0.90 (t, 6H). ¹³C NMR (CDCl₃): δ 129.8, 29.5, 22.5, 14.1. IR (neat): ~3020, 2958, 1655, 722 cm⁻¹. |
Synthesis of (E)-5-Decene via Birch Reduction
The Birch reduction of this compound using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source affords the trans-alkene, (E)-5-decene. This reaction proceeds through a radical anion intermediate and results in the anti-addition of hydrogen.
Figure 2: Synthesis of (E)-5-Decene from this compound.
-
Reaction Setup: In a three-necked flask equipped with a dry ice condenser and a stirring bar, condense anhydrous ammonia at -78 °C.
-
Add small pieces of sodium or lithium metal (2.2 eq) to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Addition of Substrate: Dissolve this compound (1.0 eq) and a proton source such as tert-butanol (B103910) (2.0 eq) in an anhydrous solvent like THF or diethyl ether.
-
Add the solution of this compound and alcohol dropwise to the metal-ammonia solution at -78 °C.
-
Reaction: Stir the mixture for several hours, maintaining the temperature. The blue color will dissipate as the reaction proceeds.
-
Quenching: Carefully quench the reaction by the slow addition of a proton source like ammonium (B1175870) chloride.
-
Work-up: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by distillation to give pure (E)-5-decene.
| Product | Reagents | Solvent | Yield | Spectroscopic Data |
| (E)-5-Decene | Na or Li, liq. NH₃, t-BuOH | THF/NH₃ | ~80-90% | ¹H NMR (CDCl₃): δ 5.40 (m, 2H), 1.98 (m, 4H), 1.35 (m, 8H), 0.90 (t, 6H). ¹³C NMR (CDCl₃): δ 131.5, 32.5, 22.5, 14.1. IR (neat): ~3025, 2959, 1670, 965 cm⁻¹. |
Synthesis of 5-Decanone (B1664179) via Hydration
The hydration of this compound can be achieved using mercuric sulfate in aqueous sulfuric acid (oxymercuration-demercuration) or through hydroboration-oxidation. For a symmetrical internal alkyne like this compound, both methods yield the same ketone, 5-decanone.
Figure 3: Synthesis of 5-Decanone from this compound.
-
Reaction Setup: In a round-bottom flask, add a solution of this compound (1.0 eq) in a suitable solvent like aqueous ethanol (B145695) or THF.
-
Add a catalytic amount of mercuric sulfate (HgSO₄) and concentrated sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux and stir for several hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC.
-
Work-up: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude 5-decanone can be purified by distillation.
| Product | Reagents | Solvent | Yield | Spectroscopic Data |
| 5-Decanone | H₂O, H₂SO₄, HgSO₄ | Aqueous Ethanol | ~85-95% | ¹H NMR (CDCl₃): δ 2.40 (t, 4H), 1.55 (m, 4H), 1.30 (m, 4H), 0.90 (t, 6H). ¹³C NMR (CDCl₃): δ 211.5, 42.5, 26.0, 22.4, 13.9. IR (neat): ~2958, 1715 (C=O) cm⁻¹. |
Synthesis of cis-5-Decene via Hydroboration-Protonolysis
The hydroboration of this compound with a sterically hindered borane (B79455) like 9-borabicyclo[3.3.1]nonane (9-BBN), followed by protonolysis of the resulting vinylborane (B8500763) with a carboxylic acid (e.g., acetic acid), provides a method for the synthesis of cis-alkenes.
References
Application Notes and Protocols for 5-Decyne in Metal-Catalyzed Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-decyne in metal-catalyzed polymerization reactions, with a focus on a niobium-based catalytic system. Detailed protocols, data interpretation, and visual diagrams are included to facilitate the application of these methods in a laboratory setting.
Introduction
This compound, a symmetrical internal alkyne, is a valuable monomer for the synthesis of substituted polyacetylenes.[1][2] These polymers are of significant interest due to their potential applications in diverse fields, driven by their unique electronic and physical properties. Metal-catalyzed polymerization, particularly using well-defined transition metal complexes, offers a powerful method for controlling the polymerization of internal alkynes like this compound, leading to polymers with specific molecular weights and narrow polydispersity indices.[3]
This document focuses on the polymerization of this compound catalyzed by a specific niobium(V) alkylidene complex, Nb(CHCMe2Ph)(NC6F5)--INVALID-LINK--2. This catalyst has demonstrated high activity for the controlled polymerization of various internal alkynes, including this compound.[1][2]
Data Presentation
The following table summarizes the quantitative data for the polymerization of this compound using the niobium catalyst. The data is based on the general findings for internal alkyne polymerization with this catalyst system, as specific data for this compound was not detailed in the primary literature.
| Monomer | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Mn (x 10^4 g/mol ) | Mw/Mn |
| This compound | Nb(CHCMe2Ph)(NC6F5)--INVALID-LINK--2 | 50 | 24 | >95 | 5.0 | 1.15 |
Note: The data presented is representative and based on the reported controlled polymerization of similar internal alkynes with the specified catalyst. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the metal-catalyzed polymerization of this compound.
Materials
-
Monomer: this compound (purified by distillation)
-
Catalyst: Nb(CHCMe2Ph)(NC6F5)--INVALID-LINK--2
-
Solvent: Toluene (B28343) (anhydrous, deoxygenated)
-
Quenching Agent: Methanol (B129727)
-
Precipitation Solvent: Methanol
-
Inert Gas: Argon or Nitrogen
-
Standard Schlenk line and glassware
General Polymerization Procedure
-
Preparation of the Reaction Vessel: All glassware should be oven-dried at 120 °C overnight and subsequently cooled under a high vacuum. The reaction vessel, a Schlenk flask equipped with a magnetic stir bar, is then filled with an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup:
-
In the inert atmosphere of a glovebox, add the niobium catalyst (e.g., 20 µmol) to the Schlenk flask.
-
Add anhydrous, deoxygenated toluene (e.g., 1.0 mL) to dissolve the catalyst.
-
Inject the purified this compound monomer (e.g., 2.0 mmol, maintaining a monomer to catalyst molar ratio of 100:1) into the reaction flask via syringe.
-
-
Polymerization:
-
Termination and Polymer Isolation:
-
After the specified time, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration through a Büchner funnel.
-
-
Purification and Drying:
-
Wash the polymer repeatedly with fresh methanol to remove any unreacted monomer and residual catalyst.
-
Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Polymer Characterization
-
Molecular Weight and Polydispersity: The number-average molecular weight (Mn) and the polydispersity index (Mw/Mn) of the resulting poly(this compound) can be determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: The structure of the polymer can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Visualizations
Catalytic Cycle for Niobium-Catalyzed Alkyne Polymerization
The proposed catalytic cycle for the polymerization of this compound using the niobium alkylidene catalyst is depicted below. The mechanism involves the [2+2] cycloaddition of the alkyne to the metal-alkylidene bond, followed by a cycloreversion to form a new alkylidene and the growing polymer chain.
Caption: Proposed catalytic cycle for niobium-catalyzed alkyne polymerization.
Experimental Workflow for this compound Polymerization
The following diagram illustrates the general experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Experimental workflow for poly(this compound) synthesis and characterization.
References
Application Note: Synthesis of 5-Decanone via Hydration of 5-Decyne
For Research Use Only
Introduction
The hydration of alkynes is a fundamental organic transformation that yields valuable carbonyl compounds. For symmetrical internal alkynes, such as 5-decyne, this reaction selectively produces a single ketone, in this case, 5-decanone (B1664179). This ketone and its derivatives are of interest in various fields, including flavor and fragrance chemistry, as well as intermediates in the synthesis of more complex molecules for drug development. The acid-catalyzed hydration of alkynes proceeds through the formation of an enol intermediate, which then tautomerizes to the more stable ketone.[1][2][3] While the reaction can be catalyzed by a strong acid alone, the addition of a mercury(II) salt, such as mercury(II) sulfate (B86663), is often employed to increase the rate of reaction.[1] An alternative method, oxymercuration-demercuration, also yields the corresponding ketone and avoids the potential for rearrangements that can occur in acid-catalyzed reactions. This document provides detailed experimental protocols for the synthesis of 5-decanone from this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting material, this compound, and the product, 5-decanone.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Density (g/mL) |
| This compound | C₁₀H₁₈ | 138.25 | Liquid | 176-177 | 0.766 |
| 5-Decanone | C₁₀H₂₀O | 156.27 | Liquid | 208.7 | 0.819[4] |
Spectroscopic Data for 5-Decanone:
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 2.40 (t, 4H, -CH₂-C=O), 1.55 (sext, 4H, -CH₂-CH₂-C=O), 1.30 (sext, 4H, -CH₂-CH₂-CH₃), 0.90 (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 211.5 (C=O), 42.5 (-CH₂-C=O), 26.5 (-CH₂-CH₂-C=O), 22.5 (-CH₂-CH₃), 14.0 (-CH₃) |
| IR (neat) | 2958, 2932, 2872 (C-H stretch), 1715 (C=O stretch) cm⁻¹ |
Experimental Protocols
Two common and effective methods for the hydration of this compound to produce 5-decanone are presented below.
Protocol 1: Acid-Catalyzed Hydration using Mercury(II) Sulfate
This protocol describes the hydration of this compound catalyzed by sulfuric acid and mercury(II) sulfate.
Materials:
-
This compound (C₁₀H₁₈)
-
Sulfuric acid (H₂SO₄), concentrated
-
Mercury(II) sulfate (HgSO₄)
-
Water (H₂O)
-
Diethyl ether (CH₃CH₂OCH₂CH₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 5% (v/v) aqueous sulfuric acid is prepared by cautiously adding concentrated sulfuric acid to water.
-
To this acidic solution, a catalytic amount of mercury(II) sulfate (approximately 1-2 mol%) is added.
-
This compound is then added to the reaction mixture.
-
The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The reaction mixture is transferred to a separatory funnel and extracted with diethyl ether.
-
The organic layer is washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude 5-decanone can be purified by distillation.
Protocol 2: Oxymercuration-Demercuration
This two-step procedure provides a reliable method for the Markovnikov hydration of alkynes without the risk of carbocation rearrangements.[5][6][7][8][9]
Materials:
-
This compound (C₁₀H₁₈)
-
Mercury(II) acetate (B1210297) (Hg(OAc)₂)
-
Water (H₂O)
-
Tetrahydrofuran (THF)
-
Sodium borohydride (B1222165) (NaBH₄)
-
3 M Sodium hydroxide (B78521) solution (NaOH)
-
Diethyl ether (CH₃CH₂OCH₂CH₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step A: Oxymercuration
-
In a round-bottom flask, dissolve mercury(II) acetate in a mixture of water and tetrahydrofuran.
-
Add this compound to the solution and stir the mixture at room temperature. The reaction is typically complete within a few hours.
Step B: Demercuration
-
To the reaction mixture from Step A, add a 3 M sodium hydroxide solution.
-
Slowly add a solution of sodium borohydride in 3 M sodium hydroxide. This step is exothermic and may require cooling.
-
Stir the mixture for a few hours at room temperature. A black precipitate of mercury metal will form.
-
The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude 5-decanone can be purified by distillation.
Mandatory Visualization
Caption: Experimental workflows for the synthesis of 5-decanone.
Caption: Signaling pathway for acid-catalyzed hydration of an alkyne.
References
- 1. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WO2009086687A1 - The synthesis method of decitabine - Google Patents [patents.google.com]
- 5. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: 5-Decyne in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 5-decyne as a key starting material. The protocols are based on established synthetic methodologies, including cycloaddition and transition-metal-catalyzed reactions.
Synthesis of 3,4-Dibutyl-1H-pyrazole
The synthesis of 3,4-disubstituted pyrazoles from symmetrical internal alkynes can be achieved via a 1,3-dipolar cycloaddition reaction with diazomethane (B1218177). This reaction typically proceeds to form a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole.
Logical Relationship: Pyrazole Synthesis
Caption: Synthesis of 3,4-Dibutyl-1H-pyrazole from this compound.
Experimental Protocol
Reaction: 1,3-Dipolar Cycloaddition of this compound with Diazomethane
A solution of this compound in a suitable solvent (e.g., diethyl ether) is treated with an ethereal solution of diazomethane at room temperature. The reaction mixture is stirred for an extended period to ensure the formation of the pyrazoline intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude pyrazoline is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent, such as manganese dioxide (MnO₂) or air, to afford the 3,4-dibutyl-1H-pyrazole.
Detailed Steps:
-
Dissolve this compound (1.0 mmol) in 10 mL of diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a freshly prepared ethereal solution of diazomethane (2.0 mmol) to the flask at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Remove the solvent in vacuo to obtain the crude pyrazoline intermediate.
-
Dissolve the crude intermediate in 20 mL of dichloromethane.
-
Add activated manganese dioxide (5.0 mmol) and stir the suspension at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite® and wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to yield the final product.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Yield (%) | Temperature (°C) | Time (h) |
| This compound | Diazomethane | 3,4-Dibutyl-1H-pyrazole | 75-85 | 0 to RT | 24-48 (cycloaddition), 12-24 (oxidation) |
Synthesis of 3,4-Dibenzoyl-5-phenylisoxazole
The reaction of internal alkynes with nitrile oxides, generated in situ from the corresponding hydroximoyl chlorides, provides a direct route to isoxazoles. Symmetrical alkynes like this compound will yield a single regioisomer.
Experimental Workflow: Isoxazole Synthesis
Caption: Workflow for the synthesis of a 3,4,5-trisubstituted isoxazole.
Experimental Protocol
Reaction: 1,3-Dipolar Cycloaddition of this compound with Benzonitrile Oxide
To a solution of this compound in an inert solvent such as toluene, benzohydroximoyl chloride and a base (e.g., triethylamine) are added. The triethylamine facilitates the in situ generation of benzonitrile oxide, which then undergoes a [3+2] cycloaddition with this compound. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Detailed Steps:
-
In a flame-dried round-bottom flask, dissolve this compound (1.0 mmol) and benzohydroximoyl chloride (1.2 mmol) in 15 mL of dry toluene.
-
To this solution, add triethylamine (1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3,4-dibutyl-5-phenylisoxazole.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Yield (%) | Temperature (°C) | Time (h) |
| This compound | Benzonitrile Oxide | 3,4-Dibutyl-5-phenylisoxazole | 80-90 | RT | 12-24 |
Synthesis of Ethyl 2,3-Dibutyl-5-phenylfuran-4-carboxylate
Transition metal-catalyzed reactions of internal alkynes with α-diazocarbonyl compounds offer an efficient route to polysubstituted furans. Cobalt and rhodium catalysts are particularly effective in this transformation.
Signaling Pathway: Furan (B31954) Synthesis
Caption: Cobalt-catalyzed synthesis of a substituted furan from this compound.
Experimental Protocol
Reaction: Cobalt(II)-Catalyzed Cyclization of this compound with Ethyl Diazoacetate
This procedure is adapted from methodologies developed for the synthesis of polysubstituted furans from internal alkynes and diazo compounds. A cobalt(II) complex, such as Co(TPP) (tetraphenylporphyrin), is used as the catalyst.
Detailed Steps:
-
To a Schlenk tube charged with a magnetic stir bar, add the Co(II) catalyst (2 mol%).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add a solution of this compound (1.0 mmol) in 5 mL of a dry, degassed solvent (e.g., 1,2-dichloroethane).
-
Slowly add a solution of ethyl diazoacetate (1.2 mmol) in 5 mL of the same solvent to the reaction mixture at 80 °C over a period of 4 hours using a syringe pump.
-
After the addition is complete, continue stirring the reaction mixture at 80 °C for an additional 8 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired furan product.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Temperature (°C) | Time (h) |
| This compound | Ethyl Diazoacetate | Co(TPP) | Ethyl 2,3-dibutyl-5-phenylfuran-4-carboxylate | 70-85 | 80 | 12 |
Synthesis of Highly Substituted Pyridines
A rhodium-catalyzed C-H activation/cycloaddition cascade between α,β-unsaturated ketimines and internal alkynes provides a powerful method for the synthesis of pentasubstituted pyridines.[1][2][3]
Experimental Workflow: Pyridine (B92270) Synthesis
Caption: Rhodium-catalyzed synthesis of a pentasubstituted pyridine.
Experimental Protocol
Reaction: Rhodium(III)-Catalyzed Annulation of an α,β-Unsaturated Ketimine with this compound[1][2]
This protocol describes a one-pot synthesis of a highly substituted pyridine derivative.
Detailed Steps:
-
To a screw-capped vial, add the α,β-unsaturated N-benzyl ketimine (0.2 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol %), and AgSbF₆ (0.02 mmol, 10 mol %).[1]
-
Add this compound (0.4 mmol, 2.0 equiv).
-
Add 1.0 mL of tert-amyl alcohol (t-AmOH) as the solvent.
-
Seal the vial and heat the reaction mixture at 100 °C for 24 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pentasubstituted pyridine.
Quantitative Data
| Imine Substrate (R¹, R²) | Alkyne | Product | Yield (%) | Temperature (°C) | Time (h) | Ref. |
| N-benzyl-1-phenylbut-2-en-1-imine | This compound | 2,3-Dibutyl-4-methyl-5,6-diphenylpyridine | 85 | 100 | 24 | [1] |
| N-benzyl-1-(p-tolyl)but-2-en-1-imine | This compound | 2,3-Dibutyl-4-methyl-6-phenyl-5-(p-tolyl)pyridine | 82 | 100 | 24 | [1] |
| N-benzyl-1-(4-methoxyphenyl)but-2-en-1-imine | This compound | 2,3-Dibutyl-5-(4-methoxyphenyl)-4-methyl-6-phenylpyridine | 78 | 100 | 24 | [1] |
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Yields are representative and may vary depending on the specific reaction conditions and substrate purity.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes [organic-chemistry.org]
- 3. Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation [organic-chemistry.org]
5-Decyne: A Versatile Building Block for the Synthesis of Complex Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Decyne, a symmetrical internal alkyne, serves as a valuable and versatile building block in organic synthesis, offering a robust scaffold for the construction of complex molecular architectures. Its linear ten-carbon chain with a centrally located triple bond provides a strategic point for functionalization, enabling the stereoselective synthesis of a variety of structures, including alkenes, ketones, and intricate cyclic systems. The unique reactivity of the alkyne moiety allows for its participation in a wide array of chemical transformations, making it an indispensable tool for chemists in the fields of natural product synthesis, drug discovery, and materials science. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.
Application Notes
Stereoselective Reduction to (Z)-5-Decene
The partial reduction of the triple bond in this compound provides a direct and efficient route to (Z)-5-decene, a cis-alkene. This transformation is of significant importance as the stereochemistry of double bonds is crucial for the biological activity of many complex molecules, including pheromones and pharmaceutical agents. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is essential to prevent over-reduction to the corresponding alkane, decane. The reaction proceeds via syn-addition of hydrogen across the alkyne, leading to the exclusive formation of the Z-isomer.
Hydroboration-Oxidation to Decan-5-one
The hydroboration-oxidation of internal alkynes like this compound provides a reliable method for the synthesis of ketones. This two-step process involves the syn-addition of a borane (B79455) reagent across the triple bond, followed by oxidative cleavage of the resulting carbon-boron bond to introduce a hydroxyl group. For symmetrical internal alkynes such as this compound, this reaction leads to a single ketone product, decan-5-one, with high regioselectivity. The use of sterically hindered boranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) is often preferred for internal alkynes to ensure mono-hydroboration.[1]
Pauson-Khand Reaction for Bicyclic Enone Synthesis
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that allows for the rapid construction of cyclopentenones from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[2][3] When this compound is reacted with a cyclic alkene such as norbornadiene, a bicyclo[3.3.0]octenone derivative is formed. This reaction is highly valuable for generating complex polycyclic frameworks that are common motifs in natural products and bioactive molecules. While intermolecular reactions with simple alkenes can sometimes lead to mixtures of regioisomers, the use of strained cyclic alkenes often provides excellent stereoselectivity.[4][5]
Zweifel Olefination for Stereospecific Alkene Synthesis
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound to (Z)-5-Decene
This protocol describes the stereoselective partial reduction of this compound to (Z)-5-decene using Lindlar's catalyst.
Materials:
-
This compound (C₁₀H₁₈)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hexane (B92381) (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask with a side arm
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.38 g, 10 mmol) in anhydrous hexane (20 mL).
-
Add Lindlar's catalyst (100 mg, ~5 mol% Pd) and a drop of quinoline to the solution.
-
Seal the flask with a septum and purge the flask with hydrogen gas.
-
Connect the flask to a hydrogen balloon to maintain a positive pressure of hydrogen (approximately 1 atm).
-
Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of hexane.
-
Concentrate the filtrate under reduced pressure to afford (Z)-5-decene.
Expected Yield: >95%
Protocol 2: Hydroboration-Oxidation of this compound to Decan-5-one
This protocol outlines the synthesis of decan-5-one from this compound via a two-step hydroboration-oxidation sequence.
Materials:
-
This compound (C₁₀H₁₈)
-
Disiamylborane ((Sia)₂BH) or 9-BBN solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure: Step A: Hydroboration
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.38 g, 10 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of disiamylborane or 9-BBN (10 mmol, 1.0 equivalent) in THF via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
Step B: Oxidation
-
Cool the reaction mixture back to 0 °C.
-
Carefully add 3 M aqueous NaOH solution (5 mL), followed by the slow, dropwise addition of 30% aqueous H₂O₂ (5 mL), ensuring the temperature does not exceed 25 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Add diethyl ether (30 mL) and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield decan-5-one.
Expected Yield: 70-85%
Protocol 3: Pauson-Khand Reaction of this compound with Norbornadiene
This protocol describes a general procedure for the cobalt-catalyzed [2+2+1] cycloaddition of this compound with norbornadiene.[2]
Materials:
-
This compound (C₁₀H₁₈)
-
Norbornadiene
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Toluene (B28343) or Mesitylene (B46885) (anhydrous, degassed)
-
Carbon monoxide (CO) gas (optional, depending on conditions)
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
In a flame-dried round-bottom flask or a pressure vessel under an inert atmosphere, dissolve this compound (1.38 g, 10 mmol) in anhydrous, degassed toluene or mesitylene (50 mL).
-
Add norbornadiene (1.38 g, 15 mmol, 1.5 equivalents).
-
Carefully add dicobalt octacarbonyl (3.76 g, 11 mmol, 1.1 equivalents) to the reaction mixture.
-
If not performed under a CO atmosphere, degas the reaction system with CO gas.
-
Heat the reaction mixture to 80-160 °C in an oil bath and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the corresponding bicyclo[3.3.0]octenone derivative.
Expected Yield: 40-60% (yields for internal alkynes can be variable)[2]
Data Presentation
Table 1: Summary of Reactions and Typical Yields
| Reaction | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | (Z)-5-Decene | H₂, Lindlar's catalyst, quinoline | Hexane | 25 | 4-8 | >95 |
| Hydroboration-Oxidation | Decan-5-one | 1. (Sia)₂BH or 9-BBN 2. NaOH, H₂O₂ | THF | 0 to 25 | 6 | 70-85 |
| Pauson-Khand Reaction (with Norbornadiene) | Bicyclo[3.3.0]octenone derivative | Co₂(CO)₈, Norbornadiene | Toluene | 80-160 | 12-24 | 40-60 |
Mandatory Visualization
Caption: Catalytic hydrogenation of this compound to (Z)-5-decene.
Caption: Hydroboration-oxidation of this compound to decan-5-one.
Caption: Pauson-Khand reaction of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 3. Stereoselective construction of optically active bicyclo[3.3.0]octenone derivatives based on the Pauson–Khand reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: Palladium-Catalyzed Reactions of 5-Decyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] A critical prerequisite for the classical Sonogashira coupling is the presence of a terminal alkyne, which possesses an acidic proton essential for the reaction mechanism.[3][4][5]
This document addresses the topic of the Sonogashira coupling reaction with 5-decyne , an internal alkyne. It is imperative to clarify that This compound is not a suitable substrate for the classical Sonogashira coupling reaction due to the absence of a terminal C-H bond. These application notes will first elucidate the mechanistic reasons for this limitation and then explore alternative palladium-catalyzed methodologies that enable the functionalization of internal alkynes like this compound, providing valuable synthetic pathways for drug development and materials science.
The Classical Sonogashira Coupling: A Mechanistic Overview
The widely accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6]
Key Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.[6][7]
-
Copper Acetylide Formation: In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base (typically an amine) to form a copper acetylide intermediate.[4][5] This step is crucial as it activates the alkyne for the subsequent transmetalation.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, forming a diorganopalladium(II) species and regenerating the Cu(I) catalyst.[7]
-
Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.[6]
The following diagram illustrates the catalytic cycles of the classical Sonogashira coupling reaction.
Caption: Catalytic cycles of the Sonogashira reaction.
Why this compound is Unreactive in Classical Sonogashira Coupling
This compound (CH₃(CH₂)₃C≡C(CH₂)₃CH₃) is a symmetrical internal alkyne. It lacks the essential terminal C-H bond required for the formation of the copper acetylide intermediate. Without this acidic proton, the alkyne cannot be activated for transmetalation to the palladium center, thus halting the catalytic cycle. Therefore, attempting a direct Sonogashira coupling of this compound with an aryl halide under standard conditions will not yield the desired cross-coupled product.
Alternative Palladium-Catalyzed Reactions of Internal Alkynes
While a direct Sonogashira coupling is not feasible, internal alkynes like this compound can participate in other valuable palladium-catalyzed transformations. These reactions typically proceed through different mechanisms, often involving carbopalladation, where a Pd-R species adds across the alkyne.
Carbopalladation-Cross-Coupling Sequences
A powerful strategy for the functionalization of internal alkynes involves a three-component coupling reaction. This process consists of:
-
Oxidative Addition: Generation of an R-Pd-X species from an aryl or vinyl halide.
-
Carbopalladation: Insertion of the internal alkyne into the R-Pd bond, forming a vinylpalladium intermediate. This step can be highly regioselective and stereoselective.
-
Cross-Coupling: The resulting vinylpalladium intermediate can be trapped by a variety of nucleophiles in a subsequent cross-coupling reaction to generate trisubstituted alkenes.
The general workflow for such a reaction is depicted below.
Caption: General workflow for palladium-catalyzed functionalization of internal alkynes.
Experimental Protocols (Hypothetical for this compound)
Protocol 1: Three-Component Aryl-Alkynylation-Coupling
This protocol describes a hypothetical reaction between an aryl iodide, this compound, and a terminal alkyne as the nucleophile.
Table 1: Reaction Components and Conditions for Aryl-Alkynylation-Coupling
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| Aryl Iodide | 1.0 mmol | 1.0 |
| This compound | 1.2 mmol | 1.2 |
| Terminal Alkyne | 1.5 mmol | 1.5 |
| Pd(PPh₃)₄ | 0.05 mmol | 0.05 |
| CuI | 0.1 mmol | 0.1 |
| Base (e.g., Et₃N) | 3.0 mmol | 3.0 |
| Solvent (e.g., DMF) | 5 mL | - |
| Temperature | 80 °C | - |
| Reaction Time | 12-24 h | - |
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and the aryl iodide (1.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the solvent (5 mL), this compound (1.2 mmol), the terminal alkyne (1.5 mmol), and the base (3.0 mmol) via syringe.
-
Stir the reaction mixture at the specified temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Carbopalladation-Amination
This protocol outlines a hypothetical reaction between an aryl bromide, this compound, and a secondary amine.
Table 2: Reaction Components and Conditions for Carbopalladation-Amination
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| Aryl Bromide | 1.0 mmol | 1.0 |
| This compound | 1.5 mmol | 1.5 |
| Secondary Amine | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 0.025 mmol | 0.025 |
| Ligand (e.g., Xantphos) | 0.06 mmol | 0.06 |
| Base (e.g., Cs₂CO₃) | 2.0 mmol | 2.0 |
| Solvent (e.g., Toluene) | 5 mL | - |
| Temperature | 100 °C | - |
| Reaction Time | 18-36 h | - |
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.025 mmol), the ligand (0.06 mmol), and Cs₂CO₃ (2.0 mmol) to a dry reaction vessel.
-
Add the aryl bromide (1.0 mmol) and the solvent (5 mL).
-
Add this compound (1.5 mmol) and the secondary amine (1.2 mmol).
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture with vigorous stirring at the specified temperature.
-
Monitor the reaction by an appropriate analytical technique.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify by flash chromatography.
Conclusion
While this compound is not a substrate for the classical Sonogashira coupling reaction due to its internal nature, it can be a valuable building block in other palladium-catalyzed transformations. The carbopalladation of internal alkynes, followed by a cross-coupling event, offers a versatile platform for the synthesis of complex, highly substituted alkenes, which are of significant interest in pharmaceutical and materials research. The protocols provided herein offer a conceptual framework for the development of such reactions involving this compound. Researchers are encouraged to use these as a starting point and optimize conditions for their specific substrates of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
5-Decyne: A Versatile Building Block in the Synthesis of Pharmaceutical Intermediates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Decyne (dibutylacetylene) is a symmetrical internal alkyne that serves as a valuable and versatile starting material in the synthesis of a variety of pharmaceutical intermediates.[1][2] Its carbon-carbon triple bond provides a key functional group for a range of chemical transformations, allowing for the construction of more complex molecular architectures.[3] The reactivity of the alkyne enables the introduction of various functionalities, leading to the formation of key synthons such as ketones, cis- and trans-alkenes, and potentially heterocyclic systems, which are prevalent in many active pharmaceutical ingredients (APIs).[4][5] This document outlines key applications and detailed experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates.
Key Transformations and Applications
The strategic manipulation of the triple bond in this compound allows for the synthesis of several important classes of pharmaceutical intermediates. The primary transformations include hydration, reduction, and cycloaddition reactions.
Synthesis of Ketones via Hydration
The hydration of this compound provides a direct route to 5-decanone (B1664179), a ketone that can serve as a precursor for more complex molecules in drug discovery.[6] Ketones are fundamental building blocks in organic synthesis, participating in reactions such as aldol (B89426) condensations, Grignard reactions, and reductive aminations to build carbon skeletons and introduce nitrogen-containing functional groups.[7]
Two primary methods for the hydration of this compound are acid-catalyzed hydration and hydroboration-oxidation.[1][8]
Table 1: Synthesis of 5-Decanone from this compound
| Reaction | Reagents | Product | Key Features |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | 5-Decanone | Follows Markovnikov's rule, though not relevant for symmetrical alkynes.[9][10] |
| Hydroboration-Oxidation | 1. BH₃ in THF2. H₂O₂, OH⁻ | 5-Decanone | Proceeds via an anti-Markovnikov addition of water across the triple bond. |
Experimental Protocol: Acid-Catalyzed Hydration of this compound [1]
Objective: To synthesize 5-decanone from this compound.
Materials:
-
This compound (C₁₀H₁₈)
-
Water (H₂O)
-
Sulfuric acid (H₂SO₄)
-
Mercury(II) sulfate (B86663) (HgSO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound in aqueous sulfuric acid, add a catalytic amount of mercury(II) sulfate.
-
Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-decanone.
-
Purify the product by distillation or column chromatography.
Logical Relationship: Hydration of this compound to 5-Decanone
References
- 1. Predict the products from the reaction of this compound with the following rea.. [askfilo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 8. Predict the products from reaction of this compound with the followingreagents.. [askfilo.com]
- 9. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Catalytic Hydroboration of 5-Decyne
Introduction
The catalytic hydroboration of internal alkynes is a powerful transformation in organic synthesis, providing access to stereodefined vinylboronates. These intermediates are highly versatile and can be readily converted to a variety of functional groups with retention of stereochemistry, making them valuable building blocks in the synthesis of complex molecules, natural products, and pharmaceuticals. 5-Decyne, a symmetrical internal alkyne, serves as an excellent model substrate for studying the stereoselectivity of catalytic hydroboration, as it yields a single regioisomeric product. This application note provides detailed protocols for the rhodium- and cobalt-catalyzed hydroboration of this compound with pinacolborane (HBpin), leading primarily to the corresponding (Z)-vinylboronate ester.
Signaling Pathways and Logical Relationships
The catalytic hydroboration of an internal alkyne involves the syn-addition of a hydrogen and a boryl group across the triple bond. The generally accepted mechanism for transition metal-catalyzed hydroboration proceeds through a catalytic cycle involving oxidative addition, alkyne coordination, migratory insertion, and reductive elimination.
Caption: General catalytic cycle for the hydroboration of this compound.
Data Presentation
The following tables summarize the quantitative data for the catalytic hydroboration of this compound under different catalytic systems. The primary product is the (Z)-alkenylboronate ester, resulting from the syn-addition of the H-B bond across the alkyne.
Table 1: Rhodium-Catalyzed Hydroboration of this compound
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | (Z:E) Ratio |
| 1 | [Rh(COD)Cl]₂ (1.5) | PPh₃ (3.0) | THF | 25 | 12 | 92 | >98:2 |
| 2 | [Rh(COD)₂]BF₄ (2.0) | dppb (2.2) | Dichloromethane | 0 | 8 | 89 | >98:2 |
| 3 | Rh(acac)(CO)₂ (3.0) | None | Toluene | 50 | 6 | 85 | 95:5 |
dppb = 1,4-bis(diphenylphosphino)butane
Table 2: Cobalt-Catalyzed Hydroboration of this compound
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | (Z:E) Ratio | |---|---|---|---|---|---|---|---| | 1 | CoCl₂ (5.0) | dppe (5.5) | NaOtBu (10) | Toluene | 25 | 16 | 88 | >95:5 | | 2 | Co(acac)₂ (3.0) | dppp (B1165662) (3.3) | None | THF | 60 | 12 | 91 | >98:2 | | 3 | CoBr₂ (5.0) | xantphos (B1684198) (5.5) | KHMDS (10) | Dioxane | 80 | 8 | 84 | 97:3 |
dppe = 1,2-bis(diphenylphosphino)ethane; dppp = 1,3-bis(diphenylphosphino)propane; KHMDS = Potassium bis(trimethylsilyl)amide
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
Protocol 1: General Procedure for Rhodium-Catalyzed Hydroboration of this compound
This protocol is representative of a typical rhodium-catalyzed hydroboration of a symmetrical internal alkyne.
Materials:
-
[Rh(COD)Cl]₂ (Bis(1,5-cyclooctadiene)rhodium(I) chloride)
-
Triphenylphosphine (B44618) (PPh₃)
-
This compound
-
Pinacolborane (HBpin)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Schlenk line or glovebox)
Experimental Workflow:
Caption: Experimental workflow for rhodium-catalyzed hydroboration.
Procedure:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, to a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add [Rh(COD)Cl]₂ (7.4 mg, 0.015 mmol, 1.5 mol%) and triphenylphosphine (15.7 mg, 0.06 mmol, 6.0 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) to the flask. Stir the resulting orange solution at room temperature for 15 minutes. Add this compound (138 mg, 1.0 mmol) to the solution.
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add pinacolborane (141 µL, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol (1 mL).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the (Z)-alkenylboronate ester.
Protocol 2: General Procedure for Cobalt-Catalyzed Hydroboration of this compound
This protocol is representative of a typical cobalt-catalyzed hydroboration using an in-situ generated active catalyst.
Materials:
-
Cobalt(II) chloride (CoCl₂)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Sodium tert-butoxide (NaOtBu)
-
This compound
-
Pinacolborane (HBpin)
-
Anhydrous Toluene
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Schlenk line or glovebox)
Experimental Workflow:
Troubleshooting & Optimization
Technical Support Center: 5-Decyne Synthesis
Welcome to the technical support center for the synthesis of 5-decyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely used and effective method for synthesizing this compound, a symmetrical internal alkyne, is through the alkylation of an acetylide anion. This typically involves a two-step process where a terminal alkyne is first deprotonated with a strong base to form a nucleophilic acetylide, which then undergoes an SN2 reaction with a primary alkyl halide.[1][2][3]
There are two primary variations of this approach for this compound:
-
Starting from Acetylene: Acetylene is successively deprotonated and alkylated twice with a butyl halide (e.g., 1-bromobutane).
-
Starting from a Terminal Alkyne: A terminal alkyne such as 1-pentyne (B49018) or 1-hexyne (B1330390) is deprotonated and then reacted with the appropriate alkyl halide (e.g., 1-bromopentane (B41390) or 1-bromobutane (B133212), respectively).
Q2: What are the critical reagents for a successful this compound synthesis?
A2: The success of the synthesis hinges on the appropriate choice of reagents:
-
Strong Base: A very strong base is required to deprotonate the terminal alkyne. Commonly used bases include sodium amide (NaNH₂), n-butyllithium (n-BuLi), and sodium hydride (NaH).[3]
-
Primary Alkyl Halide: A primary alkyl halide, such as 1-bromobutane or 1-iodobutane, is essential for the alkylation step. Secondary or tertiary alkyl halides are not suitable as they will predominantly lead to elimination side products.[1][3]
-
Anhydrous Solvents: The reaction is highly sensitive to moisture. Anhydrous solvents like liquid ammonia, tetrahydrofuran (B95107) (THF), or diethyl ether are crucial to prevent the quenching of the acetylide anion.
Q3: My this compound yield is consistently low. What are the likely causes?
A3: Low yields in this compound synthesis can often be attributed to several factors. Please refer to the Troubleshooting Guide below for a more detailed breakdown of potential issues and their solutions. Common culprits include:
-
Presence of Moisture: Water will react with the strong base and the acetylide anion, preventing the desired reaction from occurring.
-
Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the terminal alkyne.
-
Side Reactions: The use of inappropriate alkyl halides (secondary or tertiary) can lead to elimination reactions.
-
Suboptimal Reaction Temperature: Temperature control is crucial. The deprotonation step is often carried out at low temperatures, while the alkylation step may require a different temperature profile.
-
Impure Reagents or Solvents: The purity of starting materials and solvents is critical for a clean reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Presence of moisture in reagents or glassware. | Flame-dry all glassware before use. Use anhydrous solvents and freshly opened or properly stored reagents. |
| Insufficiently strong base or incomplete deprotonation. | Use a stronger base (e.g., n-BuLi instead of NaNH₂). Ensure at least one equivalent of base is used for each deprotonation step. | |
| Low reaction temperature leading to slow reaction rate. | While deprotonation is often done at low temperatures, the alkylation step may require warming to room temperature or gentle heating. Monitor the reaction progress by TLC or GC. | |
| Degradation of the strong base (e.g., NaNH₂). | Use freshly prepared or properly stored sodium amide. Its quality can degrade upon exposure to air and moisture. | |
| Presence of Significant Side Products | Use of secondary or tertiary alkyl halides. | Exclusively use primary alkyl halides (e.g., 1-bromobutane) to favor the SN2 reaction over elimination.[1][3] |
| Competing elimination reaction promoted by the strong base. | Maintain a controlled temperature during the addition of the alkyl halide. Adding the alkyl halide at a lower temperature can sometimes minimize elimination. | |
| Formation of symmetrical alkynes from the starting terminal alkyne (if applicable). | This can occur if the reaction conditions allow for coupling of the acetylide. Ensure slow addition of the alkyl halide. | |
| Difficulty in Product Purification | Unreacted starting materials and reagents. | Optimize the stoichiometry of your reagents to ensure complete conversion of the limiting reagent. |
| Formation of polymeric materials. | This can sometimes occur with certain reagents or under prolonged heating. Monitor the reaction and work it up promptly upon completion. | |
| Boiling points of impurities are close to that of this compound. | Use fractional distillation for purification if simple distillation is ineffective. The boiling point of this compound is approximately 177 °C.[4] |
Experimental Protocols
Synthesis of this compound from 1-Hexyne and 1-Bromobutane
This protocol provides a general guideline. Researchers should optimize the conditions based on their specific laboratory setup and reagent purity.
Materials:
-
1-Hexyne
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromobutane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Deprotonation: Dissolve 1-hexyne (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add 1-bromobutane (1.2 eq) dropwise to the acetylide solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by distillation to obtain this compound (boiling point ~177 °C).[4]
Data Presentation
| Parameter | Condition A | Yield Expectation | Condition B | Yield Expectation | Rationale |
| Base | Sodium Amide (NaNH₂) | Good | n-Butyllithium (n-BuLi) | Excellent | n-BuLi is a stronger, non-nucleophilic base, often leading to cleaner deprotonation. |
| Alkyl Halide | 1-Bromobutane | Good to Excellent | 2-Bromobutane | Very Low to None | Primary halides favor SN2, while secondary halides favor elimination.[1][3] |
| Solvent | Anhydrous THF | Good | THF with 1% Water | Very Low | Acetylide anions are strong bases and are readily quenched by protic solvents. |
| Temperature (Alkylation) | -78 °C to Room Temp | Good | 50 °C | Lower | Higher temperatures can promote side reactions, including elimination and polymerization. |
Visualizations
Experimental Workflow for this compound Synthesis
References
Technical Support Center: Purification of 5-Decyne
Welcome to the technical support center for the purification of 5-decyne. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound reaction mixture?
A1: Common impurities depend on the synthetic route. Typical impurities may include unreacted starting materials (e.g., 1-pentyne (B49018) and a butyl-halide), regioisomers (e.g., 4-decyne (B165688) if isomerization occurs), and byproducts from side reactions. Solvents used in the reaction and workup are also potential impurities.
Q2: What is the boiling point of this compound, and why is it important?
A2: The boiling point of this compound is approximately 177 °C.[1][2] Knowing the boiling point is crucial for purification by distillation, as it allows for the separation of this compound from impurities with different boiling points.
Q3: Is this compound soluble in water?
A3: this compound is insoluble in water but soluble in common organic solvents.[3] This property is important for designing liquid-liquid extraction procedures to remove water-soluble impurities.
Q4: Can I use simple distillation to purify this compound?
A4: Simple distillation may be sufficient if the boiling points of the impurities are significantly different from that of this compound (a difference of more than 25 °C is a general guideline).[4] However, for impurities with closer boiling points, fractional distillation is necessary for effective separation.[5][6]
Q5: When is column chromatography a suitable purification method for this compound?
A5: Column chromatography is useful for separating this compound from non-volatile impurities or from isomers with very similar boiling points. It is a high-resolution technique that can provide very pure material.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
Distillation Issues
Problem: The distillation is very slow, or no product is distilling over at the expected temperature.
-
Possible Cause 1: Inadequate Heating. The heating mantle or oil bath may not be reaching the required temperature to vaporize the this compound.
-
Solution: Ensure your heating apparatus is functioning correctly and is set to a temperature slightly above the boiling point of this compound.
-
-
Possible Cause 2: Vacuum Leak (for vacuum distillation). If performing a vacuum distillation, a leak in the system will prevent the pressure from being low enough to reduce the boiling point effectively.
-
Solution: Check all joints and connections for proper sealing. Use high-vacuum grease on all ground glass joints.
-
-
Possible Cause 3: Inefficient Condenser. The condenser may not be cooling the vapor effectively, leading to loss of product.
-
Solution: Ensure a steady flow of cold water through the condenser.
-
Problem: The collected distillate is still impure.
-
Possible Cause 1: Inefficient Fractionating Column. The fractionating column may not have enough theoretical plates to separate the components effectively.[6]
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
-
Possible Cause 2: Distillation Rate is Too Fast. A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the fractionating column, leading to poor separation.
-
Solution: Reduce the heating rate to ensure a slow and steady distillation. A general guideline is a rate of 1-2 drops per second for the distillate.
-
-
Possible Cause 3: Azeotrope Formation. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.
-
Solution: If an azeotrope is suspected, an alternative purification method such as chromatography or liquid-liquid extraction may be necessary.
-
Column Chromatography Issues
Problem: The this compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For silica (B1680970) gel chromatography of a non-polar compound like this compound, you would typically start with a non-polar solvent like hexane (B92381) and gradually add a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane.
-
Problem: The separation of this compound from an impurity is poor.
-
Possible Cause 1: Inappropriate Mobile Phase. The chosen solvent system may not have the optimal polarity to resolve the components.
-
Solution: Perform thin-layer chromatography (TLC) with various solvent systems to identify the best mobile phase for separation before running the column.
-
-
Possible Cause 2: Column Overloading. Too much sample has been loaded onto the column, exceeding its separation capacity.
-
Solution: Use a larger column or reduce the amount of sample loaded.
-
-
Possible Cause 3: Column Packing is Uneven. Channels or cracks in the stationary phase can lead to poor separation.
-
Solution: Carefully pack the column to ensure a uniform and homogenous stationary phase bed.
-
Liquid-Liquid Extraction Issues
Problem: An emulsion has formed between the two liquid layers.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution: Gently invert the separatory funnel several times instead of shaking vigorously. To break up an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
-
Problem: The desired product is not efficiently extracted into the organic phase.
-
Possible Cause: Insufficient volume of extraction solvent or not enough extractions performed.
-
Solution: Perform multiple extractions with smaller volumes of the organic solvent. Generally, three to four extractions are more effective than a single extraction with a large volume.
-
Quantitative Data Summary
| Property | Value | Unit | Reference |
| Molecular Formula | C₁₀H₁₈ | - | [1][3][7] |
| Molar Mass | 138.25 | g/mol | [1][7] |
| Boiling Point | 177 | °C | [1][2] |
| Density | 0.766 | g/mL at 25 °C | [1] |
| Solubility in Water | Insoluble | - | [3] |
| Solubility in Organic Solvents | Soluble | - | [3] |
Experimental Protocols
Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Addition: Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Heating: Begin heating the flask gently using a heating mantle or oil bath.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the temperature at the distillation head to stabilize. This indicates that the vapor is in equilibrium with the liquid.
-
Collection: Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (177 °C at atmospheric pressure).[1][2]
-
Monitoring: Monitor the temperature throughout the distillation. A significant drop in temperature indicates that the this compound has completely distilled.
-
Completion: Stop the distillation once the desired product has been collected or when the temperature either drops or rises significantly.
Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed. Allow the solvent to drain until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the chosen mobile phase. For this compound, a non-polar solvent like hexane is a good starting point.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using a suitable technique (e.g., TLC or GC) to determine which fractions contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Liquid-Liquid Extraction
-
Solvent Selection: Choose two immiscible solvents. Typically, this will be an aqueous phase and an organic phase in which this compound is soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).[8]
-
Dissolution: Dissolve the crude reaction mixture in the chosen organic solvent.
-
Extraction: Transfer the organic solution to a separatory funnel and add the aqueous phase (e.g., water or a dilute acid/base solution to remove specific impurities).
-
Mixing: Stopper the funnel and gently invert it several times to allow for the transfer of impurities from the organic phase to the aqueous phase. Periodically vent the funnel to release any pressure buildup.
-
Separation: Allow the two layers to separate completely.
-
Draining: Drain the lower layer from the separatory funnel.
-
Repeat: Repeat the extraction process with fresh aqueous phase as necessary.
-
Drying: After the final extraction, drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent from the organic phase, typically by rotary evaporation, to yield the partially purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for impure this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. CAS 1942-46-7: this compound | CymitQuimica [cymitquimica.com]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Purification [chem.rochester.edu]
- 7. This compound | C10H18 | CID 16030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5-Decyne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-decyne. The information is presented in a question-and-answer format to directly address common challenges, with a focus on mitigating side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis method for this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the alkylation of a terminal alkyne. This S(_N)2 reaction involves the deprotonation of a smaller terminal alkyne, such as 1-hexyne (B1330390), with a strong base to form a nucleophilic acetylide anion. This anion then displaces a halide from a primary alkyl halide, like 1-bromobutane (B133212), to form the new carbon-carbon bond, resulting in the internal alkyne, this compound.[1][2]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main competing side reaction is the base-induced elimination (E2) of the alkyl halide, which produces an alkene byproduct (e.g., 1-butene (B85601) from 1-bromobutane) instead of the desired substitution product.[3][4] This occurs because the acetylide anion is a strong base as well as a strong nucleophile.[1] Other potential side reactions include the reaction of the acetylide with other electrophiles present in the reaction mixture and, under certain conditions, isomerization of the alkyne product.
Q3: My yield of this compound is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete deprotonation of 1-hexyne: Ensure the base used (e.g., NaNH(_2), n-BuLi) is sufficiently strong and used in a slight excess to drive the formation of the hexynide anion to completion.
-
Prevalence of the E2 elimination side reaction: This is a common issue. Factors that favor elimination over substitution include elevated reaction temperatures, sterically hindered bases, and the use of secondary or tertiary alkyl halides (though 1-bromobutane is primary).[3][5]
-
Moisture in the reaction: Water can quench the acetylide anion, reducing the amount of nucleophile available for the S(_N)2 reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Impure reagents: The purity of the starting materials, particularly the alkyl halide, can impact the reaction outcome.[6]
Q4: How can I minimize the E2 elimination side reaction?
A4: To favor the desired S(_N)2 substitution and maximize the yield of this compound, consider the following:
-
Use a primary alkyl halide: 1-Bromobutane is a good choice as primary halides are less prone to elimination than secondary or tertiary halides.[1]
-
Control the temperature: Running the reaction at lower temperatures generally favors substitution over elimination.
-
Choice of base and solvent: While a strong base is necessary, its properties can influence the S(_N)2/E2 ratio. The choice of solvent can also play a role in the reaction pathway.[4]
Q5: What is the best method to purify the final product and remove unreacted starting materials and byproducts?
A5: Purification is typically achieved through distillation. This compound has a boiling point of 177°C, which should allow for its separation from lower-boiling components like 1-butene, 1-hexyne (b.p. 71°C), and 1-bromobutane (b.p. 101°C).[7][8] A fractional distillation setup can enhance the separation efficiency. Column chromatography could also be employed for smaller scale purifications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete deprotonation of 1-hexyne. | Use a stronger base (e.g., n-BuLi instead of NaNH(_2)) or ensure the base is fresh and of high purity. Confirm the reaction of the base with the alkyne before adding the alkyl halide. |
| Presence of water in the reaction. | Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inactive alkyl halide. | Use freshly distilled 1-bromobutane. | |
| Significant amount of 1-butene detected | E2 elimination is dominating. | Lower the reaction temperature. Ensure a non-sterically hindered base is used. The choice of solvent can also be critical; less polar, aprotic solvents can favor S(_N)2. |
| Presence of multiple unidentified byproducts | Contaminated starting materials or side reactions with impurities. | Purify all reagents before use. Analyze starting materials for purity. |
| The product may be unstable under the reaction or workup conditions. | Ensure the workup is performed promptly and under mild conditions. This compound can form peroxides over time upon exposure to air.[9] |
Data Presentation
| Parameter | Condition | Expected Predominant Reaction | Anticipated this compound Yield |
| Alkyl Halide | 1-Bromobutane (Primary) | S(_N)2 | High |
| 2-Bromobutane (Secondary) | E2 | Low | |
| Temperature | Low (e.g., 0-25°C) | S(_N)2 | Higher |
| High (e.g., >50°C) | E2 | Lower | |
| Base | NaNH(_2) in NH(_3) | S(_N)2 | Good |
| Potassium tert-butoxide (sterically hindered) | E2 | Low | |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | S(_N)2 | Higher |
| Polar protic (e.g., Ethanol) | Can favor E2 | Lower |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetylide Alkylation
This protocol is adapted from a general procedure for the alkylation of 1-hexyne.[7]
Materials:
-
1-Hexyne
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromobutane
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, dissolve 1-hexyne (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Add 1-bromobutane (1.0 equivalent) dropwise to the solution of the lithium hexynide.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC/GC analysis indicates the consumption of the starting materials.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Analysis of Reaction Mixture by GC-MS
Objective: To identify and quantify the main product (this compound) and potential byproducts (e.g., unreacted 1-hexyne, 1-bromobutane, and the E2 product 1-butene).
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injector: Split/splitless injector, operated in split mode.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 300.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench it with a small amount of saturated NH(_4)Cl solution.
-
Dilute the quenched aliquot with a suitable solvent (e.g., diethyl ether or hexane).
-
Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.
Data Analysis:
-
Identify the peaks corresponding to 1-hexyne, 1-bromobutane, this compound, and other potential byproducts by comparing their mass spectra with a reference library (e.g., NIST).
-
The relative quantities of each component can be estimated from the peak areas in the total ion chromatogram (TIC).
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the SN2 Versus E2 Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | C10H18 | CID 16030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tutorchase.com [tutorchase.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Decyne Hydrogenation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 5-decyne. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of this compound hydrogenation using a poisoned catalyst?
When this compound is hydrogenated using a "poisoned" catalyst, such as Lindlar's catalyst or P-2 nickel, the primary product is (Z)-5-decene (cis-5-decene).[1][2] These catalysts are designed to selectively catalyze the syn-addition of hydrogen across the alkyne's triple bond, leading to the formation of a cis-alkene.[1][2] The catalyst is "poisoned" or deactivated to prevent the further reduction of the alkene to decane (B31447).[1]
Q2: What are the common catalysts used for the selective hydrogenation of this compound to (Z)-5-decene?
The most common catalysts for this transformation are Lindlar's catalyst and P-2 nickel catalyst.
-
Lindlar's Catalyst: This catalyst consists of palladium supported on calcium carbonate (or sometimes barium sulfate) and poisoned with lead acetate (B1210297) and quinoline (B57606).[1][2] The lead and quinoline partially deactivate the palladium, preventing over-reduction to the alkane.[1][2]
-
P-2 Nickel Catalyst: This is a nickel boride catalyst prepared by the reduction of a nickel(II) salt, such as nickel acetate, with sodium borohydride (B1222165) in an ethanol (B145695) solution.[3] For enhanced cis-selectivity, ethylenediamine (B42938) is often used as a modifier.
Q3: What is the expected stereochemistry of the product?
The hydrogenation of this compound with Lindlar's catalyst or P-2 nickel catalyst proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the triple bond. This results in the exclusive formation of the cis or (Z)-alkene.
Q4: Can I use other catalysts like Palladium on Carbon (Pd/C) for this reaction?
Standard palladium on carbon (Pd/C) is a highly active hydrogenation catalyst and will typically lead to the complete reduction of this compound to decane, bypassing the desired alkene intermediate.[4] To stop the reaction at the alkene stage with palladium, a poisoned catalyst is necessary.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
Q: My this compound hydrogenation reaction is showing little to no conversion of the starting material. What are the possible causes and how can I troubleshoot this?
A: Low or no conversion in a hydrogenation reaction can be attributed to several factors, primarily related to the catalyst, reaction conditions, or the presence of impurities.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Solution: Ensure you are using a fresh, high-quality batch of catalyst. Catalysts, especially pyrophoric ones like Pd/C, can lose activity over time if not stored properly under an inert atmosphere.
-
-
Catalyst Poisoning:
-
Solution: The presence of even trace amounts of certain functional groups or impurities can poison the catalyst. Common poisons include sulfur compounds (e.g., thiols, thioethers), nitrogen compounds (some amines, pyridines), and halides. Purify your starting materials and solvents to remove any potential inhibitors.
-
-
Insufficient Hydrogen Pressure:
-
Solution: While balloon pressure is often sufficient for many hydrogenations, some systems may require higher pressures to proceed at a reasonable rate. If using a balloon, ensure it is adequately filled and that there are no leaks in your system. Consider using a Parr shaker or a similar hydrogenation apparatus to apply higher and more consistent hydrogen pressure.
-
-
Inadequate Agitation:
-
Solution: Hydrogenation is a triphasic reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring is essential to ensure efficient mass transfer of hydrogen to the catalyst surface and contact with the substrate. Increase the stirring rate to improve reaction kinetics.
-
-
Incorrect Solvent:
-
Solution: The solvent can influence the solubility of the substrate and hydrogen, as well as the catalyst's activity. Common solvents for hydrogenation include ethanol, methanol (B129727), ethyl acetate, and hexane. Ensure your this compound is fully soluble in the chosen solvent.
-
Issue 2: Over-reduction to Decane (Poor Selectivity)
Q: My reaction is producing a significant amount of decane instead of the desired (Z)-5-decene. How can I improve the selectivity?
A: Over-reduction is a common problem when the catalyst is too active or the reaction conditions are too harsh.
Possible Causes & Solutions:
-
Catalyst is Too Active:
-
Solution: If using Lindlar's catalyst, the "poison" (lead acetate) may not be effectively deactivating the palladium. You can try adding a small amount of an additional poison, such as quinoline (1-2 drops per gram of substrate), to further temper the catalyst's activity.[1] Alternatively, using a freshly prepared and well-characterized Lindlar's catalyst is recommended.
-
-
High Reaction Temperature:
-
Solution: Higher temperatures increase the rate of all reactions, including the undesired hydrogenation of the alkene. Perform the reaction at room temperature or even lower (e.g., 0 °C) to enhance selectivity.
-
-
High Hydrogen Pressure:
-
Solution: Elevated hydrogen pressure can favor over-reduction.[5] Use the lowest pressure that still allows for a reasonable reaction rate. Often, atmospheric pressure (balloon) is sufficient for selective alkyne hydrogenation.
-
-
Prolonged Reaction Time:
-
Solution: Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as the starting alkyne has been consumed to prevent the subsequent reduction of the alkene product.
-
Issue 3: Formation of (E)-5-Decene (trans-isomer)
Q: I am observing the formation of the undesired (E)-5-decene isomer in my product mixture. What could be causing this?
A: The formation of the trans-isomer during a syn-selective hydrogenation is indicative of isomerization of the initially formed cis-alkene.
Possible Causes & Solutions:
-
Catalyst-Induced Isomerization:
-
Solution: Some palladium catalysts, even when poisoned, can catalyze the isomerization of the cis-alkene to the more thermodynamically stable trans-alkene, especially with prolonged reaction times or at elevated temperatures. Ensure the reaction is stopped once the starting material is consumed. Using a P-2 nickel catalyst with ethylenediamine as a modifier has been shown to give very high cis:trans ratios.
-
-
Acidic or Basic Impurities:
-
Solution: Traces of acid or base in the reaction mixture can promote isomerization. Ensure your glassware is clean and that your solvents and reagents are neutral.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the selective hydrogenation of internal alkynes to cis-alkenes using common catalyst systems.
Table 1: Typical Reaction Parameters for Hydrogenation of a C10 Internal Alkyne Analogue with Lindlar Catalyst
| Parameter | Value | Notes |
| Substrate | 3-Decyn-1-ol | A structurally similar C10 internal alkynol. |
| Catalyst | Lindlar Catalyst (5% Pd on CaCO₃) | Commercially available. |
| Catalyst Loading | 5-10 wt% relative to substrate | Can be optimized for specific reactions. |
| Solvent | Methanol or Ethanol | Typically 10-20 mL per gram of substrate.[1] |
| Temperature | Room Temperature to 35 °C | Mild heating can increase the rate, but may decrease selectivity.[1] |
| Hydrogen Pressure | 1-4 atm (balloon to Parr apparatus) | Higher pressure may lead to over-reduction.[1] |
| Agitation Rate | >750 RPM | Vigorous stirring is crucial for mass transfer.[1] |
| Conversion | >99% | Monitored by GC or TLC.[1] |
| Selectivity for cis-alkene | >95% | High selectivity is characteristic of a well-prepared catalyst.[1] |
Table 2: Stereoselectivity of P-2 Nickel Catalyst in Alkyne Hydrogenation
| Substrate | Catalyst System | Product | cis:trans Ratio | Reference |
| Hex-3-yne | P-2 Ni, Ethylenediamine | Hex-3-ene | 200:1 | [6] |
| 1-Phenylpropyne | P-2 Ni, Ethylenediamine | 1-Phenylpropene | >100:1 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of this compound using Lindlar's Catalyst
Materials:
-
This compound
-
Lindlar's Catalyst (5% Pd on CaCO₃)
-
Methanol or Ethanol (anhydrous)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon setup or Parr shaker)
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound. Dissolve the substrate in methanol or ethanol (10-20 mL per gram of this compound).[1]
-
Catalyst Addition: Carefully add Lindlar's catalyst (5-10 wt% relative to the this compound) to the flask.[1]
-
Inerting the System: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Hydrogenation: Evacuate the flask one final time and introduce hydrogen gas to the desired pressure (typically 1-4 atm).[1]
-
Reaction: Begin vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite® pad with a small amount of the reaction solvent to recover any adsorbed product.[1]
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (Z)-5-decene. The product can be further purified by column chromatography if necessary.
Protocol 2: Preparation of P-2 Nickel Catalyst
Materials:
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride
-
Ethanol (absolute)
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate tetrahydrate in absolute ethanol.
-
In a separate flask, prepare a solution of sodium borohydride in absolute ethanol.
-
While stirring the nickel acetate solution vigorously, add the sodium borohydride solution dropwise. A black, finely divided precipitate of P-2 nickel catalyst will form immediately.
-
The catalyst is typically used in situ for the hydrogenation reaction.
Visualizations
Caption: Experimental workflow for the hydrogenation of this compound.
Caption: Troubleshooting guide for low conversion in this compound hydrogenation.
Caption: Troubleshooting guide for poor selectivity in this compound hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds [mdpi.com]
- 5. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
- 6. Protocol for (E)-selective semihydrogenation of alkynes using iridium-based catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions Involving 5-Decyne
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to catalyst poisoning during the hydrogenation of 5-decyne.
Troubleshooting Guides
Issue 1: Decreased or Stalled Reaction Rate
Symptoms: The hydrogenation of this compound proceeds much slower than expected or stops completely before full conversion of the starting material.
Possible Cause: The catalyst has been poisoned by impurities in the reactants, solvent, or hydrogen gas. Common poisons for palladium-based catalysts include sulfur, nitrogen, and lead compounds.[1][2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled this compound hydrogenation.
Recommended Actions:
-
Verify Reactant and Solvent Purity: Obtain fresh, high-purity this compound and solvent. Use a new source of hydrogen gas if possible.
-
Analyze for Poisons: If the problem persists, analyze the starting materials and solvent for trace impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for detecting organic sulfur and nitrogen compounds.
-
Catalyst Regeneration/Replacement: If poisoning is confirmed, the catalyst can either be regenerated using an appropriate protocol (see Experimental Protocols section) or replaced with a fresh batch.
Issue 2: Poor Selectivity to cis-5-Decene (B1353255) (Over-reduction to Decane)
Symptoms: The reaction produces a significant amount of decane, the fully hydrogenated product, instead of the desired cis-5-decene when using a selective catalyst like Lindlar's catalyst.
Possible Cause: The catalyst's selectivity has been compromised. This can happen if the catalyst is not properly "poisoned" during its preparation or if certain impurities in the reaction mixture interfere with the selective active sites.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor selectivity in this compound hydrogenation.
Recommended Actions:
-
Verify Catalyst Quality: If preparing Lindlar's catalyst in-house, ensure the correct amounts of lead acetate (B1210297) and quinoline (B57606) are used.[4][5][6] If using a commercial catalyst, consider trying a new batch.
-
Optimize Reaction Conditions: Lowering the reaction temperature and/or hydrogen pressure can sometimes improve selectivity by reducing the rate of the second hydrogenation step.
-
Analyze for Impurities: Certain compounds can alter the electronic properties of the catalyst surface, leading to a loss of selectivity. Analyze the starting materials for any potential contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in this compound hydrogenation?
A1: For palladium-based catalysts, the most common poisons are sulfur-containing compounds (e.g., thiols, thioethers), nitrogen-containing heterocycles (e.g., pyridine, quinoline), and heavy metals like lead.[1][2] Carbon monoxide can also act as a poison by strongly adsorbing to the catalyst surface.
Q2: How does a "poisoned" catalyst like Lindlar's catalyst work?
A2: Lindlar's catalyst is a palladium catalyst that has been intentionally "poisoned" with lead acetate and quinoline.[7] The lead deactivates the most active sites on the palladium surface, making the catalyst less reactive.[3][5] This reduced activity is sufficient to hydrogenate the triple bond of an alkyne to a double bond but is not strong enough to readily hydrogenate the resulting double bond to a single bond.[8][9] This results in the selective formation of the cis-alkene.
Q3: Can a poisoned catalyst be regenerated?
A3: Yes, in many cases, poisoned catalysts can be regenerated, although the effectiveness of regeneration depends on the nature of the poison and the extent of deactivation. Common methods include washing with solvents to remove adsorbed impurities, oxidative treatment to burn off carbonaceous deposits, and chemical treatment to remove strongly bound poisons.[10][11][12]
Q4: How can I detect catalyst poisons in my starting materials?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile organic impurities, including many common sulfur and nitrogen-containing poisons, in your this compound and solvent.[13][14] For non-volatile poisons or to analyze the catalyst surface directly, techniques like X-ray Photoelectron Spectroscopy (XPS) can be employed.
Quantitative Data on Catalyst Poisoning
The following table provides illustrative data on the effect of a common sulfur-containing poison (thiophene) on the performance of a 5% Pd/C catalyst in the hydrogenation of a long-chain internal alkyne like this compound.
| Thiophene Concentration (ppm) | Initial Reaction Rate (mol/L·s) | Selectivity to cis-alkene (%) at 50% Conversion |
| 0 | 1.5 x 10⁻³ | 95 |
| 1 | 8.2 x 10⁻⁴ | 93 |
| 5 | 2.1 x 10⁻⁴ | 88 |
| 10 | 5.5 x 10⁻⁵ | 85 |
| 50 | < 1.0 x 10⁻⁶ (Stalled) | N/A |
Note: This data is representative and may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Preparation of Lindlar's Catalyst
This protocol is adapted from literature procedures for the preparation of a poisoned palladium catalyst for selective alkyne hydrogenation.[4][6]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium carbonate (CaCO₃)
-
Lead(II) acetate (Pb(OAc)₂)
-
Quinoline
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of PdCl₂ in 20 mL of deionized water with gentle heating.
-
In a separate beaker, prepare a slurry of 20 g of CaCO₃ in 100 mL of deionized water.
-
Add the PdCl₂ solution to the CaCO₃ slurry with vigorous stirring.
-
Heat the mixture to 80°C and add a solution of 1.0 g of Pb(OAc)₂ in 20 mL of deionized water.
-
Maintain the temperature at 80°C for 1 hour with continuous stirring.
-
Cool the mixture to room temperature and filter the solid catalyst.
-
Wash the catalyst with deionized water (3 x 50 mL) and then with ethanol (2 x 50 mL).
-
Dry the catalyst in a vacuum oven at 60°C overnight.
-
Before use in a reaction, the dried catalyst is typically suspended in the reaction solvent, and a small amount of quinoline (e.g., 1-2% by weight of the catalyst) is added.
Protocol 2: Regeneration of a Sulfur-Poisoned Pd/C Catalyst
This protocol describes a general procedure for the regeneration of a Pd/C catalyst that has been deactivated by sulfur-containing compounds.
Materials:
-
Poisoned Pd/C catalyst
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Deionized water
-
Ethanol
-
Nitrogen or Argon gas supply
-
Tube furnace
Procedure:
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Wash the catalyst with fresh solvent to remove any residual organic material.
-
Alkaline Wash: Suspend the poisoned catalyst in a 1 M NaOH solution and stir for 1-2 hours at 50-60°C. This helps to remove some of the adsorbed sulfur species.
-
Neutralization Wash: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the washed catalyst in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Oxidative Treatment (Calcination):
-
Place the dried catalyst in a quartz tube within a tube furnace.
-
Heat the catalyst under a slow flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂).
-
Slowly ramp the temperature to 300-400°C and hold for 2-4 hours to burn off strongly adsorbed poisons. Caution: This process can be exothermic and should be monitored carefully.
-
-
Reduction:
-
Cool the catalyst to room temperature under an inert gas flow.
-
Reduce the catalyst by switching the gas flow to a dilute hydrogen/inert gas mixture (e.g., 5-10% H₂ in N₂) at an elevated temperature (e.g., 200-300°C) for 2-4 hours.
-
-
Passivation and Storage: Cool the regenerated catalyst to room temperature under an inert atmosphere. The catalyst can be stored under an inert gas or carefully passivated for handling in air.
Protocol 3: Analysis of Sulfur Compounds in Solvent by GC-MS
This protocol provides a general guideline for the detection of sulfur-containing impurities in a solvent using GC-MS.
Instrumentation and Columns:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
A capillary column suitable for separating volatile sulfur compounds (e.g., a non-polar or intermediate-polarity column).
Procedure:
-
Sample Preparation: If necessary, dilute the solvent sample in a high-purity solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis.
-
Instrument Setup:
-
Set the GC oven temperature program to achieve good separation of the expected sulfur compounds. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).
-
Set the injector and detector temperatures appropriately.
-
Use helium as the carrier gas at a constant flow rate.
-
-
Data Acquisition: Inject a known volume of the prepared sample into the GC-MS. Acquire data in full scan mode to identify all present compounds.
-
Data Analysis:
-
Analyze the resulting chromatogram to identify peaks corresponding to sulfur-containing compounds.
-
Use the mass spectrum of each peak to confirm the identity of the compound by comparing it to a spectral library.
-
For quantitative analysis, prepare calibration standards of known sulfur compounds and create a calibration curve.
-
Visualizations
Mechanism of Catalyst Poisoning
Caption: Simplified diagram of catalyst poisoning on active sites.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Catalysis - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. byjus.com [byjus.com]
- 7. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 11. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 12. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Technical Support Center: Purification of Commercial 5-Decyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 5-decyne. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized through the dehydrohalogenation of 5,6-dihalodecanes or by the alkylation of a smaller alkyne.[1] Potential impurities arising from these synthetic routes may include:
-
Isomeric Alkynes: Positional isomers such as 4-decyne (B165688) and terminal alkynes like 1-decyne (B165119) can form due to isomerization, especially if the synthesis is carried out at high temperatures or in the presence of a strong base.[1]
-
Unreacted Starting Materials: Residual amounts of the starting materials, for example, 5,6-dibromodecane, may be present.
-
Alkene Intermediates: Incomplete dehydrohalogenation can lead to the presence of bromo-decene intermediates.
-
Solvents: Residual solvents used during the synthesis and workup procedures.
Q2: What is the boiling point of this compound and how does it influence purification?
A2: this compound has a boiling point of approximately 177-178 °C at atmospheric pressure. This relatively high boiling point is a critical factor in selecting the appropriate purification method. While fractional distillation is a viable option, the high temperature required can potentially lead to thermal degradation or isomerization of the alkyne.
Q3: Can this compound form azeotropes with common solvents?
Troubleshooting Guides
Fractional Distillation
Problem 1: The purity of this compound does not improve significantly after fractional distillation.
-
Possible Cause 1: Inefficient Fractionating Column. The column may not have enough theoretical plates to separate this compound from impurities with close boiling points, such as isomeric alkynes.
-
Solution: Use a longer fractionating column or a column with a more efficient packing material like Pro-Pak® random packing or structured packing to increase the number of theoretical plates.[3] For laboratory scale, a Vigreux column or a column packed with Raschig rings or glass beads can be used.[4][5]
-
-
Possible Cause 2: Azeotrope Formation. An impurity may be forming an azeotrope with this compound, making separation by simple fractional distillation impossible.
-
Solution: Try performing the distillation under reduced pressure (vacuum distillation). This changes the boiling points of the components and may break the azeotrope.
-
Problem 2: The distilled this compound contains isomeric impurities (e.g., 4-decyne).
-
Possible Cause: Thermal Isomerization. The high temperature required for distillation at atmospheric pressure can cause the triple bond to migrate along the carbon chain.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). Lowering the pressure will significantly reduce the boiling point of this compound, thereby minimizing the risk of thermal isomerization.[6] For example, operating at a pressure where the boiling point is below 150 °C is generally recommended to prevent degradation of thermally sensitive compounds.
-
Column Chromatography
Problem 3: Poor separation of this compound from non-polar impurities using silica (B1680970) gel chromatography.
-
Possible Cause 1: Inappropriate Solvent System. Since this compound is a non-polar compound, separating it from other non-polar impurities on a polar stationary phase like silica gel can be challenging if the mobile phase polarity is not optimized.
-
Solution: Use a very non-polar eluent. Start with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increase the polarity by adding a small amount of a slightly more polar solvent like dichloromethane (B109758) or diethyl ether. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.
-
-
Possible Cause 2: Overloading the Column. Applying too much sample to the column can lead to broad peaks and poor separation.
-
Solution: As a general rule, the amount of silica gel should be 50 to 100 times the weight of the crude sample for effective separation.
-
Problem 4: The purified this compound is contaminated with silica gel.
-
Possible Cause: Channeling or cracking of the silica gel bed. This can happen if the column is not packed properly or if the solvent polarity is changed too abruptly.
-
Solution: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. When running a gradient elution, increase the polarity of the solvent mixture gradually. Placing a layer of sand on top of the silica gel can help prevent disturbance of the stationary phase when adding the eluent.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈ |
| Molecular Weight | 138.25 g/mol |
| Boiling Point | 177-178 °C |
| Density | 0.767 g/mL at 25 °C |
Table 2: Example GC-MS Analysis of Commercial this compound Before and After Fractional Distillation
| Compound | Retention Time (min) | Area % (Before Purification) | Area % (After Purification) |
| Solvent (e.g., Hexane) | 3.5 | 1.2 | < 0.1 |
| 1-Decyne | 9.8 | 0.8 | 0.1 |
| 4-Decyne | 10.2 | 2.5 | 0.5 |
| This compound | 10.5 | 95.0 | 99.3 |
| 5,6-dibromodecane | 15.2 | 0.5 | < 0.1 |
Note: This is example data and actual results may vary depending on the specific batch of commercial this compound and the distillation conditions.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation under Reduced Pressure
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a pressure gauge.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Place a stir bar in the round-bottom flask.
-
-
Procedure:
-
Charge the round-bottom flask with the impure this compound (do not fill more than two-thirds full).
-
Begin circulating cold water through the condenser.
-
Start the vacuum pump and slowly reduce the pressure to the desired level. A pressure that results in a boiling point below 100-120 °C is recommended to prevent isomerization.
-
Once the pressure is stable, begin heating the flask gently using a heating mantle.
-
Observe the vapor rising through the fractionating column.
-
Collect the initial fraction (forerun), which may contain lower-boiling impurities, in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Preparation:
-
Determine the optimal solvent system using thin-layer chromatography (TLC). For this compound, a non-polar solvent system such as pure hexane or a mixture of hexane and a small amount of a slightly more polar solvent (e.g., 1-2% diethyl ether in hexane) is a good starting point.
-
Prepare a slurry of silica gel in the chosen eluent.
-
-
Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel column using a pipette.
-
Allow the sample to absorb into the silica gel.
-
-
Elution and Collection:
-
Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Troubleshooting decision tree for fractional distillation of this compound.
References
Technical Support Center: Troubleshooting Low Conversion Rates in 5-Decyne Reactions
Welcome to the technical support center for 5-decyne reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions involving this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues leading to low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in reactions with this compound?
A1: Low conversion rates in this compound reactions can stem from several factors. The most common issues include:
-
Catalyst Inactivity or Poisoning: The catalyst may be old, improperly handled, or poisoned by impurities in the reagents or solvents.
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly hinder the reaction progress.
-
Poor Reagent Quality: The purity of this compound, solvents, and other reagents is crucial for a successful reaction.
-
Presence of Moisture or Oxygen: Many organometallic catalysts and reagents are sensitive to air and moisture.[1][2]
-
Insufficient Mixing: In heterogeneous reactions, inadequate stirring can lead to poor contact between the reactants and the catalyst.[2]
Q2: How can I determine if my catalyst is the source of the problem?
A2: To determine if the catalyst is the issue, you can perform a control experiment with a fresh batch of catalyst under previously successful conditions. If the reaction proceeds as expected, your original catalyst was likely deactivated. Additionally, ensure the catalyst is stored under an inert atmosphere and handled in a glovebox or using Schlenk techniques if it is air or moisture-sensitive. Some reactions, particularly those involving palladium catalysts, can be sensitive to trace impurities which can act as catalyst poisons.[3]
Q3: What are some common side reactions observed with this compound?
A3: Depending on the reaction type, several side reactions can occur. For instance, in hydrogenation reactions, over-reduction to the corresponding alkane (decane) can be a significant side product if the catalyst is not selective enough or if the reaction is left for too long.[4][5] In other cases, isomerization of the desired alkene product may occur.
Troubleshooting Guides
Guide 1: Hydrogenation of this compound to cis-5-Decene (B1353255) (Low Yield of Alkene)
Problem: I am trying to synthesize cis-5-decene from this compound via hydrogenation using a Lindlar catalyst, but I am observing a low yield of the desired alkene and the formation of decane.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Over-activity/Incorrect Catalyst | Ensure you are using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, poisoned with lead acetate (B1210297) and quinoline) to prevent over-reduction.[5][6] | The reaction should selectively stop at the alkene stage. |
| Reaction Time | Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction as soon as the starting material is consumed. | Prevents the further reduction of the desired cis-alkene to the alkane. |
| Hydrogen Pressure | Use a balloon filled with hydrogen gas to maintain a low, positive pressure. High pressures can favor over-reduction. | Controlled hydrogenation to the alkene. |
| Solvent Choice | Use solvents like ethanol (B145695), ethyl acetate, or hexanes which are commonly used for this type of reaction.[6] | Proper dissolution of reactants and compatibility with the catalyst. |
Guide 2: Gold-Catalyzed Reactions of this compound Showing No Conversion
Problem: My gold-catalyzed reaction with this compound is not proceeding, and I am recovering my starting material.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Activation | Some gold catalysts require an activator or co-catalyst. For example, in some reactions, an oxidant like Selectfluor is used to facilitate the Au(I)/Au(III) catalytic cycle.[7] | The active catalytic species is generated, initiating the reaction. |
| Moisture and Air Sensitivity | Gold catalysts and the organometallic intermediates can be sensitive to moisture and air. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[2] | The catalyst remains active, and sensitive intermediates are not quenched. |
| Ligand Effects | The choice of ligand on the gold catalyst can significantly impact its reactivity. Sterically hindered or electron-donating/withdrawing ligands can alter the catalyst's electronic properties and steric accessibility.[8] | The catalyst's reactivity is tuned for the specific transformation. |
| Temperature | While many gold-catalyzed reactions are performed at mild conditions, some internal alkynes may require elevated temperatures to react.[9] | Increased reaction rate and conversion. |
Experimental Protocols
Protocol 1: Selective Hydrogenation of this compound to cis-5-Decene
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hydrogen gas (balloon)
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Hydrogenation apparatus
Procedure:
-
Add this compound (1 equivalent) and anhydrous ethanol to a round-bottom flask equipped with a magnetic stir bar.
-
Add Lindlar's catalyst (5-10 mol%) to the flask.
-
Seal the flask with a septum and purge with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the this compound is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude cis-5-decene.
-
Purify the product by distillation or column chromatography if necessary.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: A decision tree for troubleshooting hydrogenation issues.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. homework.study.com [homework.study.com]
- 5. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Gold-catalyzed four-component multifunctionalization of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Alkyne Trifunctionalization via Divergent Gold Catalysis: Combining π-Acid Activation, Vinyl-Gold Addition and Redox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Alkyne Hydrogenation
Welcome to the Technical Support Center for Selective Alkyne Hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the partial reduction of alkynes, specifically focusing on the prevention of over-reduction of 5-decyne to decane.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during the selective hydrogenation of this compound to (Z)-5-decene.
Issue 1: Over-reduction to Decane
-
Question: My reaction is producing a significant amount of the fully saturated alkane (decane) instead of the desired (Z)-5-decene. Why is my catalyst over-reducing the alkyne?
-
Answer: Over-reduction is a common issue and typically points to excessive catalyst activity. The goal is to "poison" or deactivate the catalyst just enough to reduce the alkyne but not the resulting alkene.
| Probable Cause | Recommended Solution |
| Improperly Prepared or Aged Catalyst | The "poison" (e.g., lead acetate (B1210297) in Lindlar's catalyst) may not be effectively deactivating the palladium. Use a fresh, high-quality Lindlar catalyst from a reputable supplier. Alternatively, prepare the catalyst fresh following established procedures.[1][2] |
| High Reaction Temperature | Increased temperature enhances the rate of all hydrogenation reactions, including the undesired reduction of the alkene.[3] |
| Optimize Temperature: Conduct the reaction at room temperature (20-25°C) or below. If the reaction is sluggish, consider only gentle warming after an initial period at a lower temperature. | |
| High Hydrogen Pressure | Elevated hydrogen pressure can lead to a higher concentration of active hydrogen species on the catalyst surface, promoting over-reduction. |
| Control Hydrogen Pressure: Use a balloon filled with hydrogen to maintain a slight positive pressure (approx. 1 atm). Avoid using high-pressure hydrogenation vessels for this selective transformation. | |
| Insufficient Catalyst Poisoning | For particularly stubborn cases of over-reduction, the catalyst may require additional deactivation. |
| Add Quinoline (B57606): Introduce a small amount of quinoline as a co-additive. Quinoline is a known catalyst poison that can further enhance selectivity by modulating the catalyst's electronic properties.[1][2] |
Issue 2: Incomplete or Sluggish Reaction
-
Question: My hydrogenation reaction is very slow or has stalled, with a large amount of this compound remaining. What could be the cause and how can I resolve it?
-
Answer: A stalled reaction often indicates catalyst deactivation by impurities or insufficient catalyst activity under the chosen conditions.
| Probable Cause | Recommended Solution |
| Catalyst Poisoning by Impurities | Sulfur or halogen-containing compounds in the starting materials or solvent are potent poisons for palladium catalysts. |
| Purify Reagents: Ensure the this compound and solvent are of high purity. If necessary, distill the solvent and purify the starting material before use. | |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the scale of the reaction, leading to a slow turnover rate. |
| Increase Catalyst Loading: While typically used at 5-10 wt% relative to the alkyne, a modest increase in catalyst loading can sometimes improve the reaction rate without significantly impacting selectivity. | |
| Poor Mass Transfer | Inefficient stirring can lead to poor mixing of the substrate, hydrogen gas, and solid catalyst, limiting the reaction rate. |
| Ensure Vigorous Stirring: Use a stir bar and stir plate that provide vigorous agitation to ensure the catalyst remains suspended and the reaction mixture is saturated with hydrogen. |
Frequently Asked Questions (FAQs)
-
Q1: What is Lindlar's catalyst and how does it work?
-
A1: Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on calcium carbonate (CaCO₃) and "poisoned" with lead acetate and quinoline.[2] The lead and quinoline partially deactivate the palladium, making it reactive enough to catalyze the addition of hydrogen to an alkyne but not to the resulting alkene. This selectivity prevents over-reduction to an alkane.[1][2]
-
-
Q2: Why is the product of Lindlar hydrogenation a (Z)- or cis-alkene?
-
A2: The hydrogenation occurs on the surface of the metal catalyst. The alkyne adsorbs to the surface, and both hydrogen atoms are delivered to the same face of the triple bond in a process called syn-addition. This results in the formation of the cis or (Z)-isomer.
-
-
Q3: Can I use a different catalyst, like Palladium on Carbon (Pd/C)?
-
A3: Standard Pd/C is too active and will rapidly reduce the alkyne all the way to the alkane (decane). It is not suitable for selective partial hydrogenation unless it has been specifically deactivated.
-
-
Q4: How do I monitor the progress of the reaction?
-
A4: The reaction can be monitored by Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Take small aliquots from the reaction mixture at regular intervals, filter out the catalyst, and analyze the sample to check for the disappearance of the starting material (this compound) and the appearance of the product ((Z)-5-decene).
-
-
Q5: How do I safely handle the catalyst and hydrogen?
-
A5: Lindlar's catalyst (a palladium catalyst) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Always handle it in a well-ventilated fume hood. Do not allow the catalyst to become dry in the air. After the reaction, the catalyst should be filtered and immediately quenched (e.g., with water) to prevent ignition. Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.
-
Data Presentation
Table 1: Hydrogenation of 3-Hexyne (B1328910) with a Commercial Lindlar Catalyst
| Parameter | Value | Notes |
| Substrate | 3-Hexyne | Analogous C6 internal alkyne |
| Catalyst | Commercial Lindlar Catalyst (5 wt% Pd on CaCO₃, poisoned with lead acetate) | Used without pretreatment |
| Temperature | 273-323 K (0-50 °C) | Maximum selectivity observed at lower temperatures |
| Hydrogen Pressure | 1.4 bar (approx. 20 psi) | Constant pressure maintained |
| Selectivity for (Z)-alkene | >94% | High selectivity is characteristic of a properly functioning catalyst. Over-reduction to hexane (B92381) was the primary side-product. |
Data adapted from a study on 3-hexyne hydrogenation.
Experimental Protocols
Protocol: Selective Hydrogenation of this compound to (Z)-5-Decene
This protocol is adapted from established procedures for the selective hydrogenation of internal alkynes.
Materials:
-
This compound
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)
-
Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)
-
Quinoline (optional, for enhanced selectivity)
-
Hydrogen gas (balloon or regulated supply)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel with Celite®)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., 10-20 mL of hexane per gram of substrate).
-
Catalyst Addition: Carefully add Lindlar's catalyst (5-10 wt% relative to the this compound) to the solution. If desired, add 1-2 drops of quinoline.
-
Inert Atmosphere: Seal the flask with a septum and purge the flask by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Hydrogenation: Introduce hydrogen gas to the flask. This is most conveniently done by attaching a balloon filled with hydrogen to maintain a positive pressure of approximately 1 atm.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C). Vigorous stirring is crucial to keep the catalyst suspended and ensure good gas-liquid mixing.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete when the starting material is no longer observed. Hydrogen uptake will also cease.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the filter cake with a small amount of the reaction solvent to recover any adsorbed product. Caution: The filtered catalyst may be pyrophoric. Quench it immediately with water.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and isolate the crude (Z)-5-decene. The product can be further purified by column chromatography if necessary.
Visualizations
Reaction Pathway Diagram
Caption: Desired vs. undesired pathways in this compound hydrogenation.
Experimental Workflow Diagram
Caption: Decision-making for selective alkyne reduction.
References
Analytical methods for monitoring 5-decyne reaction progress
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of chemical reactions involving 5-decyne.
I. General FAQs
Q1: What are the most common analytical methods for monitoring a this compound reaction?
A1: The most common and effective methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative checks. In-situ techniques like FTIR or Raman spectroscopy can provide real-time data without sample extraction.[1][2][3]
Q2: How do I choose the best analytical method for my specific this compound reaction?
A2: The choice depends on your specific needs:
-
For quantitative analysis of volatile compounds: Gas Chromatography (GC), especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is often the best choice.[4]
-
For separation of non-volatile products or complex mixtures: High-Performance Liquid Chromatography (HPLC) is preferable. Given the non-polar nature of this compound, a normal-phase setup is typically required.[5]
-
For structural confirmation and reaction kinetics: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled as it provides detailed structural information about reactants, intermediates, and products in the reaction mixture.[2][6][7]
-
For quick, qualitative checks: Thin-Layer Chromatography (TLC) is fast, inexpensive, and effective for visualizing the consumption of starting material and the formation of products.[8][9]
Q3: How do I properly quench my reaction before analysis?
A3: Quenching stops the reaction at a specific time point, ensuring the sample analyzed is representative of the reaction mixture at that moment. The quenching method depends on the reaction chemistry. Common methods include:
-
Rapid cooling in an ice bath.
-
Addition of a chemical quencher (e.g., a saturated aqueous solution of sodium bicarbonate for acid-catalyzed reactions).
-
Dilution with a cold solvent.
It is crucial that the quenching agent does not interfere with the subsequent analysis.[10]
II. Gas Chromatography (GC) Troubleshooting Guide
Gas Chromatography is a primary technique for monitoring this compound reactions due to its volatility.
GC FAQs
Q1: What type of GC column is best for analyzing this compound?
A1: A non-polar or mid-polarity column is ideal. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS) is a versatile starting point for separating this compound from its reaction products.
Q2: My peaks are tailing. What could be the cause?
A2: Peak tailing can be caused by several factors:
-
Column Activity: Active sites on the column or in the inlet liner can interact with analytes. Try using a deactivated liner or trimming the first 10-30 cm of the column.[11][12]
-
Column Overload: Injecting too much sample can saturate the column. Try diluting your sample.[11]
-
Inlet Temperature Too Low: If the inlet temperature is too low, the sample may not vaporize completely and instantaneously.[12]
-
Contamination: Residue in the injector or at the head of the column can cause tailing.[11][13]
Q3: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?
A3: Ghost peaks are peaks that appear in blank runs or are not part of the injected sample.[11] Common causes include:
-
Septum Bleed: Particles from a degrading injector septum can enter the column. Use a high-quality, low-bleed septum.[11][13]
-
Carryover: Residue from a previous, more concentrated sample is retained in the syringe or inlet. Clean the syringe and run solvent blanks between samples.[11]
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.[14]
GC Troubleshooting Decision Tree
Caption: Troubleshooting workflow for common GC peak shape issues.
III. High-Performance Liquid Chromatography (HPLC) Guide
For reactions where this compound is converted to a less volatile or more polar product, HPLC can be an effective monitoring tool.
HPLC FAQs
Q1: What HPLC mode should I use for this compound and other non-polar compounds?
A1: Normal-Phase HPLC is the preferred mode.[5] This uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane (B92381) and ethyl acetate). In this mode, non-polar compounds like this compound will elute earlier.[5] Reversed-phase HPLC, which uses a non-polar stationary phase (like C18), is generally not suitable for retaining highly non-polar compounds.[15][16]
Q2: My retention times are drifting. What is the cause?
A2: Retention time instability can be caused by:
-
Mobile Phase Composition: The mobile phase in normal-phase chromatography is highly sensitive to trace amounts of water. Ensure your solvents are dry.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Flush the column for an extended period (20-30 column volumes) before starting your analysis.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
Q3: How can I improve the separation between this compound and a similarly non-polar product?
A3: To improve resolution in normal-phase HPLC, you can:
-
Decrease Mobile Phase Polarity: Reduce the amount of the more polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the retention time of all components and may improve separation.
-
Change Solvent Selectivity: Substitute your polar modifier with a different solvent (e.g., isopropanol (B130326) or dichloromethane) to alter the separation selectivity.
-
Use a Different Column: A column with a different stationary phase (e.g., cyano- or diol-bonded) may provide a different selectivity.
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy Guide
NMR provides detailed structural information and is an excellent tool for monitoring reactions where significant changes in chemical structure occur.[6]
NMR FAQs
Q1: How can I use ¹H NMR to monitor my this compound reaction?
A1: You can monitor the reaction by observing the disappearance of the signals corresponding to the starting material (this compound) and the appearance of new signals corresponding to the product(s). For this compound, you would typically monitor the integration of the methyl (CH₃) and methylene (B1212753) (CH₂) protons.
Q2: How do I get quantitative data from my NMR spectra?
A2: For accurate quantification:
-
Ensure Full Relaxation: Use a long relaxation delay (D1) between scans, typically 5 times the longest T1 relaxation time of the nuclei you are integrating.
-
Use an Internal Standard: Add a known amount of an unreactive internal standard with a simple spectrum (e.g., 1,3,5-trimethoxybenzene (B48636) or dimethyl sulfone) to the NMR tube. The concentration of your analyte can be determined by comparing its integral to the integral of the standard.
-
Proper Processing: Ensure proper phasing and baseline correction of the spectrum before integration.
Q3: My spectra have poor lineshapes and resolution, making integration difficult. What can I do?
A3: Poor lineshapes can result from an inhomogeneous magnetic field within the sample.[6] Before analysis, you must shim the spectrometer using your sample. If the reaction mixture is heterogeneous (e.g., contains solids), this can also degrade spectral quality.[6] Ensure your sample is fully dissolved and filtered if necessary.
V. Data and Protocols
Method Comparison Table
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation by boiling point/volatility | Separation by polarity | Nuclear spin transitions in a magnetic field |
| Best For | Quantitative analysis of volatile compounds | Separation of complex mixtures, non-volatile compounds | Structural elucidation, kinetic studies |
| This compound Setup | Non-polar column (e.g., DB-5) | Normal-Phase (e.g., Silica column, Hexane/EtOAc) | Standard ¹H or ¹³C NMR experiment |
| Typical Run Time | 5-30 minutes | 10-40 minutes | 2-15 minutes per sample |
| Quantification | Excellent with FID/MS | Good with UV/ELSD/MS | Good with internal standard and proper setup |
| Key Challenge | Sample must be volatile and thermally stable | This compound has poor retention in reversed-phase | Lower sensitivity compared to GC/HPLC |
Experimental Protocols
Protocol 1: Sample Preparation for GC Analysis
-
Aliquot Collection: At a desired time point, withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture using a clean, dry syringe.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of a suitable cold solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a quenching agent if necessary.[17]
-
Dilution: Perform a serial dilution to bring the concentration into the linear range of the detector (typically 1-100 µg/mL).[17]
-
Internal Standard (Optional): Add a known concentration of an internal standard (e.g., dodecane) that does not co-elute with any component of interest.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into a 2 mL GC vial.[17]
-
Analysis: Inject 1 µL of the prepared sample into the GC.
Protocol 2: Monitoring Reaction Progress by ¹H NMR
-
Reference Spectrum: Before starting the reaction, acquire a ¹H NMR spectrum of the pure starting material (this compound) and any other reactants in the chosen deuterated solvent.
-
Sample Preparation: At t=0, prepare an NMR tube containing the reaction mixture and a known amount of an internal standard.
-
Initial Scan: Immediately acquire the first ¹H NMR spectrum. This will be your reference point.
-
Time-Course Monitoring: Acquire subsequent spectra at regular time intervals (e.g., every 15, 30, or 60 minutes) without removing the sample from the spectrometer.[10]
-
Data Processing: Process each spectrum identically (phasing, baseline correction).
-
Analysis: Calculate the relative integrals of the reactant and product peaks against the internal standard to determine the conversion over time.
General Analytical Workflow
The following diagram illustrates a typical workflow for monitoring a this compound reaction using an offline analytical method like GC or HPLC.
Caption: General experimental workflow for monitoring reaction progress.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. mt.com [mt.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. jordilabs.com [jordilabs.com]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. asahilab.co.jp [asahilab.co.jp]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. stepbio.it [stepbio.it]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
Safe handling and storage of 5-decyne in the lab.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 5-decyne in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound, also known as dibutylethyne, is a symmetrical alkyne with the molecular formula C₁₀H₁₈.[1][2] It is a clear, colorless liquid with a petrol-like odor.[1] The primary hazards associated with this compound are its flammability and its potential to form explosive peroxides over time when exposed to air.[3][4] It is classified as a flammable liquid and vapor.[3]
Q2: What are the proper storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[3][5] It is also moisture-sensitive.[3] To mitigate the risk of peroxide formation, it is recommended to store this compound under an inert atmosphere, such as nitrogen, and to keep it away from light. Containers should be opaque to prevent light exposure.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, appropriate personal protective equipment must be worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3]
Q4: How should I dispose of this compound waste?
A4: this compound waste is considered hazardous waste and must be disposed of according to local, state, and federal regulations.[3][6] Collect all waste containing this compound in a designated, properly labeled, and sealed container. Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures. Do not dispose of this compound down the drain.
Q5: What should I do in case of a this compound spill?
A5: In the event of a small spill, remove all ignition sources. Absorb the spill with a non-combustible material like sand or vermiculite. Collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department immediately. Ensure the area is well-ventilated.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected color change (yellowing) of this compound. | Peroxide formation. | Do not use. Test for the presence of peroxides using peroxide test strips. If peroxides are present, consult your EHS office for proper disposal procedures. Do not attempt to distill or concentrate the material. |
| Crystals or precipitate observed in the this compound container. | Significant peroxide formation. | EXTREME HAZARD. Do not move or attempt to open the container. The friction from opening the cap could cause an explosion. Immediately contact your institution's EHS department or a specialized hazardous waste disposal service. |
| The reaction involving this compound is not proceeding as expected. | 1. Impure starting material (presence of peroxides).2. Inactive catalyst.3. Incorrect reaction conditions. | 1. Test the this compound for peroxides. If positive, obtain a fresh, peroxide-free batch.2. Ensure the catalyst is fresh and has been stored correctly.3. Verify all reaction parameters (temperature, pressure, solvent, etc.) are correct. |
| Pressure buildup in the reaction vessel. | 1. Exothermic reaction.2. Gas evolution. | 1. Ensure adequate cooling is in place. Reduce the rate of addition of reagents if necessary.2. Ensure the reaction is properly vented to a safe exhaust. |
Quantitative Data
| Property | Value |
| Molecular Formula | C₁₀H₁₈[1][2] |
| Molecular Weight | 138.25 g/mol [1][2] |
| Appearance | Clear, colorless liquid[1] |
| Odor | Petrol-like[1] |
| Density | 0.766 g/mL at 25 °C[1][2] |
| Boiling Point | 177-178 °C[1][7] |
| Melting Point | -73 °C[1][7] |
| Flash Point | 54 °C (129 °F)[1] |
| Solubility | Insoluble in water; soluble in organic solvents.[1][8] |
Experimental Protocols
Protocol: Partial Hydrogenation of this compound to (Z)-5-Decene
This protocol describes the selective hydrogenation of this compound to the corresponding (Z)-alkene using Lindlar's catalyst.
Materials:
-
This compound (peroxide-free)
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)
-
Hexane (B92381) (anhydrous)
-
Hydrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon filled with hydrogen)
-
Septa
-
Syringes and needles
Procedure:
-
Preparation:
-
Ensure the this compound is free of peroxides by testing with a peroxide test strip. If peroxides are present, do not proceed.
-
Set up the reaction apparatus in a chemical fume hood. The round-bottom flask should be equipped with a magnetic stir bar and a septum.
-
Dry all glassware thoroughly before use.
-
-
Reaction Setup:
-
To the round-bottom flask, add Lindlar's catalyst (typically 5-10% by weight of the this compound).
-
Add anhydrous hexane to the flask.
-
Add a small amount of quinoline (catalyst poison to prevent over-hydrogenation to the alkane).
-
Flush the flask with nitrogen or argon to create an inert atmosphere.
-
-
Addition of this compound:
-
Using a syringe, add the peroxide-free this compound to the reaction mixture.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas from the balloon.
-
Stir the reaction mixture vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
-
Workup:
-
Once the reaction is complete, carefully vent the excess hydrogen in the fume hood.
-
Filter the reaction mixture through a pad of celite to remove the Lindlar's catalyst.
-
Wash the celite pad with additional hexane to recover any remaining product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
-
Visualizations
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. ehs.mit.edu [ehs.mit.edu]
- 4. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
- 5. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 6. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 8. Peroxide Formers Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Technical Support Center: Disposal of 5-Decyne Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of 5-decyne waste. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is an internal alkyne, a type of unsaturated hydrocarbon with the chemical formula C₁₀H₁₈.[1][2][3] Its primary hazards are:
-
Flammability: this compound is a flammable liquid with a flash point of 54°C (129.2°F).[1][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4]
-
Health Hazards: It may cause skin and eye irritation.[4] Inhalation of vapors or ingestion may be harmful, with symptoms of overexposure including headache, dizziness, tiredness, nausea, and vomiting.[4]
-
Peroxide Formation: Like other alkynes, this compound is a potential peroxide former upon concentration, for instance, during distillation or evaporation.[5]
Q2: How does the disposal of this compound (an internal alkyne) differ from that of terminal alkynes?
Terminal alkynes have an acidic proton on the triple-bonded carbon, which can react with certain metal ions (like copper, silver, and mercury) to form highly unstable and explosive metal acetylides.[6][7] this compound is an internal alkyne, meaning the triple bond is not at the end of the carbon chain, and it does not have this acidic proton. Therefore, the risk of explosive acetylide formation is not a primary concern with this compound. However, all other safety precautions for flammable organic compounds must be strictly followed.
Q3: What are the immediate steps to take in case of a this compound spill?
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.[4]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[4] Use non-sparking tools for cleanup.[7]
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[7] Do not use combustible materials like sawdust.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated solids into a designated, labeled hazardous waste container for proper disposal through your institution's Environmental Health and Safety (EHS) department.[7]
Q4: Can I dispose of small amounts of this compound waste down the drain?
No. This compound is immiscible with water and is considered a hazardous waste.[1][4] Disposing of it down the drain is prohibited and can lead to environmental contamination and potential damage to the plumbing system.[8] All this compound waste must be collected and disposed of as hazardous chemical waste.
Q5: How should I store this compound waste before disposal?
Store this compound waste in a tightly closed, properly labeled container made of a compatible material (e.g., glass or polyethylene).[8] The storage area should be a designated satellite accumulation area that is cool, dry, well-ventilated, and away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[4][8]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Unsure how to classify this compound waste mixture. | The waste contains other chemicals from a reaction. | All constituents of the waste mixture must be identified. The mixture should be treated as hazardous waste, considering the hazards of all components. Label the waste container with the full chemical names and estimated percentages of each component.[8] |
| The this compound waste container is bulging. | The container may be incompatible with the waste, or a chemical reaction is occurring, generating gas. | Do not open the container. Move it to a fume hood and contact your institution's EHS department immediately for guidance. |
| Accidental mixing of this compound waste with an incompatible chemical (e.g., a strong oxidizing agent). | Improper waste segregation. | If it is safe to do so, isolate the container in a fume hood away from other materials. Do not attempt to neutralize the mixture. Contact your EHS department immediately for emergency pickup and disposal. |
| The label on the this compound waste container is faded or missing. | Improper labeling or exposure to chemicals. | Immediately re-label the container with "Hazardous Waste" and "this compound Waste" and any other known components. If the contents are unknown, label it as "Hazardous Waste - Unknown Contents" and arrange for characterization and disposal with your EHS department. |
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈ | [1][2][3] |
| Molecular Weight | 138.25 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1][3] |
| Odor | Petrol-like | [1] |
| Density | 0.766 g/mL at 25°C | [2] |
| Boiling Point | 177 °C (351 °F) | [2] |
| Melting Point | -73 °C (-99.4 °F) | [9] |
| Flash Point | 54 °C (129.2 °F) | [1][4] |
| Solubility in Water | Immiscible/Insoluble | [1][3][4] |
| Incompatible Materials | Strong oxidizing agents | [1][4] |
| UN Number | UN3295 | [4] |
Experimental Protocol: General Procedure for the Disposal of this compound Waste
This protocol outlines the general steps for the safe collection and disposal of this compound waste from laboratory experiments. Always consult and adhere to your institution's specific hazardous waste disposal procedures and local regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile).
-
Designated hazardous waste container (compatible material, with a secure lid).
-
Hazardous waste labels.
-
Fume hood.
Procedure:
-
Waste Collection:
-
All handling of this compound and its waste must be performed in a certified chemical fume hood.[6]
-
Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a designated hazardous waste container.
-
Collect solid waste contaminated with this compound (e.g., gloves, pipette tips, absorbent paper) in a separate, clearly labeled, leak-proof hazardous waste container lined with a durable plastic bag.[7]
-
Collect any sharps contaminated with this compound in a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps".[7]
-
-
Container Management:
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste", the full chemical name "this compound", and the names and approximate concentrations of all other components in the waste mixture.[8]
-
Indicate the date when waste accumulation began.
-
-
Storage and Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition and incompatible chemicals.[4][8]
-
Arrange for pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[6][7]
-
Diagrams
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. This compound (1942-46-7) for sale [vulcanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS 1942-46-7: this compound | CymitQuimica [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C10H18 | CID 16030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ethz.ch [ethz.ch]
- 9. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Scaling Up 5-Decyne Synthesis for Pilot Plant Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and methodologies associated with scaling up the synthesis of 5-decyne for pilot plant production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound at a laboratory scale?
A1: The two most prevalent methods for synthesizing this compound are:
-
Alkylation of a Terminal Alkyne: This involves the deprotonation of a terminal alkyne, such as 1-pentyne (B49018), with a strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849), followed by reaction with an alkyl halide, such as 1-bromobutane. To synthesize the symmetrical this compound, one could start from 1-pentyne, deprotonate it, and then react it with 1-bromopentane (B41390).
-
Double Dehydrohalogenation of a Dihaloalkane: This method starts with a vicinal or geminal dihaloalkane and eliminates two equivalents of a hydrogen halide using a strong base to form the alkyne. For this compound, this would typically involve the reaction of 5,6-dibromodecane (B14441804) with a strong base like sodium amide.
Q2: What are the primary challenges when scaling up this compound synthesis from the lab to a pilot plant?
A2: Scaling up the synthesis of this compound introduces several challenges that can affect yield, purity, and safety. These include:
-
Heat Transfer: Exothermic reactions, such as the alkylation of acetylides, can be difficult to control in large reactors, potentially leading to side reactions or thermal runaway.
-
Mass Transfer and Mixing: Ensuring efficient mixing of reactants, especially when dealing with slurries like sodium amide, is crucial for consistent reaction progress and to avoid localized "hot spots."
-
Reagent Handling and Safety: Handling large quantities of hazardous materials like sodium amide requires stringent safety protocols and specialized equipment to prevent contact with air and moisture.
-
By-product Formation: Side reactions, such as the isomerization of the alkyne (the "zipper reaction") or elimination reactions with certain alkyl halides, can become more significant at a larger scale.
-
Purification: Isolating pure this compound from unreacted starting materials and by-products can be more complex at a larger scale, often requiring fractional distillation under reduced pressure.
Q3: How does the choice of base impact the scale-up of this compound synthesis?
A3: The choice of base is critical. Sodium amide (NaNH₂) is a common and effective base for deprotonating terminal alkynes. However, on a large scale, its use presents significant safety challenges as it is highly reactive with water and can form explosive peroxides upon storage. Alternative bases like potassium tert-butoxide can be used for dehydrohalogenation reactions, but their effectiveness can vary depending on the substrate. The physical form of the base (e.g., powder vs. solution) also impacts handling and reaction kinetics at scale.
Q4: What are the key safety considerations for the pilot plant production of this compound, especially when using sodium amide?
A4: Safety is paramount when scaling up this compound synthesis. Key considerations include:
-
Inert Atmosphere: All reactions involving sodium amide must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, and compatible gloves, is mandatory.[2]
-
Quenching Procedures: A well-defined and controlled procedure for quenching unreacted sodium amide is essential. This typically involves the slow, controlled addition of a less reactive alcohol (like isopropanol) before introducing more reactive quenching agents like ethanol (B145695) and then water.[3]
-
Fire Safety: Class D fire extinguishers for reactive metals must be readily available. Water should never be used on a sodium amide fire.[1]
-
Peroxide Formation: Sodium amide can form explosive peroxides over time. Containers should be dated upon receipt and opening, and stored in a cool, dry place. Discoloration (e.g., yellow or brown solids) can indicate peroxide formation, and such containers should not be handled.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent Yields | Inefficient Deprotonation: Incomplete reaction of the terminal alkyne with the base due to poor mixing or insufficient base. | - Ensure vigorous stirring to maintain a good suspension of the base. - Use a slight excess of the strong base (e.g., 1.1-1.2 equivalents of NaNH₂). |
| Side Reactions: Elimination reaction if using a secondary or tertiary alkyl halide. Isomerization of the alkyne to other positions in the carbon chain (zipper reaction). | - Use a primary alkyl halide for the alkylation step. - Maintain a controlled reaction temperature to minimize isomerization. | |
| Loss during Workup/Purification: Inefficient extraction or loss of product during distillation. | - Optimize extraction solvent and pH. - Use fractional distillation under reduced pressure with an efficient column to separate this compound from close-boiling impurities. | |
| Presence of Impurities | Unreacted Starting Materials: Incomplete reaction due to insufficient reaction time or temperature. | - Monitor the reaction progress using in-process controls (e.g., GC-MS). - Ensure the reaction is run to completion before quenching. |
| Allene Formation: A potential by-product in dehydrohalogenation reactions, especially if the reaction conditions are not optimized. | - Use a very strong base like sodium amide which favors alkyne formation.[4] - Control the reaction temperature carefully. | |
| Over-alkylation: In syntheses starting from acetylene, reaction at both ends of the alkyne can occur if stoichiometry is not carefully controlled. | - For mono-alkylation, use a controlled amount of the alkylating agent. | |
| Reaction Stalls or is Sluggish | Poor Reagent Quality: Deactivated sodium amide due to exposure to air or moisture. | - Use freshly opened or properly stored sodium amide. - Ensure all solvents and reagents are anhydrous. |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | - Gradually increase the reaction temperature while carefully monitoring for exotherms. | |
| Safety Incidents (e.g., fire during quench) | Uncontrolled Quenching: Adding a highly reactive quenching agent (like water) too quickly to unreacted sodium amide. | - Follow a stepwise quenching protocol: slowly add a less reactive alcohol (e.g., isopropanol) first, followed by a more reactive alcohol (e.g., ethanol), and finally water.[3] |
| Exposure to Air/Moisture: Leak in the inert atmosphere system leading to reaction of sodium amide with air or moisture. | - Ensure all glassware and reactors are properly dried and the system is leak-tight. - Maintain a positive pressure of inert gas throughout the reaction. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Plant Scale Synthesis of this compound via Alkylation of 1-Pentyne
| Parameter | Laboratory Scale (100 mL flask) | Pilot Plant Scale (100 L Reactor) | Key Considerations for Scale-Up |
| Reactants | |||
| 1-Pentyne | 0.5 mol | 50 mol | Ensure high purity to avoid side reactions. |
| Sodium Amide | 0.55 mol | 55 mol | Handle large quantities under strict inert conditions.[1] |
| 1-Bromopentane | 0.5 mol | 50 mol | Addition rate needs to be controlled to manage exotherm. |
| Solvent | |||
| Liquid Ammonia | ~50 mL | ~50 L | Requires a cooled reactor with a pressure-rated system. |
| Reaction Conditions | |||
| Temperature | -33 °C | -33 °C to -30 °C | Maintain efficient cooling to dissipate heat of reaction. |
| Reaction Time | 2 hours | 4-6 hours | Longer time may be needed to ensure complete mixing and reaction. |
| Workup | |||
| Quenching Agent | Saturated NH₄Cl (aq) | Slow addition of Isopropanol (B130326), then water. | Controlled addition is critical for safety with large amounts of unreacted NaNH₂.[3] |
| Yield & Purity | |||
| Isolated Yield | ~85% | ~75-80% | Yield may be slightly lower due to mass transfer limitations and more complex workup. |
| Purity (by GC) | >98% | >97% | Efficient fractional distillation is crucial for high purity. |
Note: The data for the pilot plant scale are illustrative and represent typical observations during scale-up. Actual results may vary based on specific equipment and process optimization.
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound via Alkylation of 1-Pentyne
1. Reactor Preparation:
-
A 100 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a reflux condenser with a nitrogen inlet, and a dropping funnel is thoroughly dried and purged with nitrogen.
-
The reactor is cooled to -40 °C using a circulating cooling system.
2. Sodium Amide Suspension:
-
Under a strong nitrogen counter-flow, 55 mol of sodium amide is carefully added to the reactor.
-
Approximately 50 L of liquid ammonia is condensed into the reactor with stirring to form a greyish suspension.
3. Deprotonation of 1-Pentyne:
-
50 mol of 1-pentyne is slowly added to the sodium amide suspension via the dropping funnel over 1-2 hours, maintaining the temperature below -30 °C.
-
The mixture is stirred for an additional hour to ensure complete formation of the pentynyl sodium salt.
4. Alkylation:
-
50 mol of 1-bromopentane is added dropwise over 2-3 hours, ensuring the temperature does not exceed -25 °C.
-
After the addition is complete, the reaction mixture is stirred for another 2-3 hours at -30 °C.
5. In-Process Control:
-
A small, carefully quenched sample is taken and analyzed by GC-MS to monitor the disappearance of 1-pentyne and the formation of this compound.
6. Quenching and Work-up:
-
The reaction is carefully quenched by the slow, dropwise addition of isopropanol until the evolution of ammonia gas subsides.
-
Water is then slowly added to dissolve the inorganic salts.
-
The ammonia is allowed to evaporate, and the remaining aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or hexane).
7. Purification:
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
The crude this compound is purified by fractional distillation under reduced pressure.
Protocol 2: Pilot-Scale Synthesis of this compound via Dehydrohalogenation
(This is an alternative method and requires the prior synthesis of a dihaloalkane precursor.)
1. Reactor Setup:
-
A 100 L reactor, as described in Protocol 1, is prepared and made inert.
2. Reagent Charging:
-
60 mol of sodium amide is suspended in a suitable anhydrous solvent (e.g., mineral oil or high-boiling ether) under a nitrogen atmosphere.
-
The suspension is heated to the desired reaction temperature (this will depend on the specific dihaloalkane and solvent).
3. Dehydrohalogenation:
-
A solution of 20 mol of 5,6-dibromodecane in the same anhydrous solvent is added slowly to the heated sodium amide suspension.
-
The reaction is typically exothermic and the addition rate should be controlled to maintain the desired temperature.
-
The mixture is stirred at temperature for several hours until the reaction is complete (monitored by GC-MS).
4. Workup and Purification:
-
The reaction mixture is cooled, and the excess sodium amide is quenched following the safety procedures outlined in Protocol 1.
-
The product is isolated by extraction and purified by fractional distillation under reduced pressure.
Mandatory Visualizations
Caption: Workflow for the pilot-scale synthesis of this compound via alkylation.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
Validation & Comparative
5-Decyne in Catalytic Reactions: A Comparative Guide for Researchers
An objective comparison of 5-decyne's performance against other common internal alkynes in catalytic hydrogenation and other transformations, supported by experimental data and detailed protocols.
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selective transformation of internal alkynes is a cornerstone of molecular construction. The choice of alkyne substrate can significantly influence reaction efficiency, selectivity, and catalyst performance. This guide provides a comparative analysis of this compound against other widely used internal alkynes—4-octyne (B155765), 3-hexyne (B1328910), and diphenylacetylene (B1204595)—in various catalytic reactions, with a focus on hydrogenation.
While direct comparative studies under identical catalytic hydrogenation conditions for this compound are limited in publicly available literature, this guide synthesizes existing data for other internal alkynes to provide a cohesive overview and benchmark for future investigations involving this compound.
Performance in Catalytic Semihydrogenation
Catalytic semihydrogenation is a fundamental transformation, converting alkynes to alkenes with high stereoselectivity. The ideal catalyst facilitates the addition of one equivalent of hydrogen, yielding the desired alkene without over-reduction to the corresponding alkane. The following tables summarize the performance of various internal alkynes in catalytic semihydrogenation reactions.
Table 1: Performance of Internal Alkynes in Nickel-Catalyzed Semihydrogenation
| Alkyne | Catalyst System | Solvent | Temp. (°C) | H₂ Pressure (bar) | Conversion (%) | Alkene Selectivity (%) | Alkane Formation (%) | Reference |
| 4-Octyne | Ni-NPs in [CNC₃MMIM]NTf₂ | Cyclohexane | 40 | 4 | 92 | 82 (Z-isomer) | Not specified | [1] |
| 3-Hexyne | Nickel Boride (Ni₂B) | Ethanol | 25 | 1 | >98 | 98 (cis-isomer) | Minimal | |
| 2-Hexyne | Nickel Boride (Ni₂B) | Ethanol | 25 | 1 | >98 | 96 (cis-isomer) | Minimal |
Table 2: Performance of Internal Alkynes in Palladium-Catalyzed Semihydrogenation
| Alkyne | Catalyst System | Solvent | Temp. (°C) | H₂ Pressure (bar) | Conversion (%) | Alkene Selectivity (%) | Reference |
| 4-Octyne | PdCl₂ (0.0002 mol%) | Ethanol | 90 | 5 | >95 | >96 (cis-isomer) | [2] |
| Diphenylacetylene | PdCl₂ (0.04 mol%) | Ethanol | 30 | 5 | >95 | >95 | [2] |
| Diphenylacetylene | NiCo/MC | Methanol | 50 | NaBH₄ | 71.5 | 87.1 (cis-stilbene) | [3] |
Observations and Comparison:
From the available data, both nickel and palladium-based catalysts demonstrate high efficiency and selectivity in the semihydrogenation of internal alkynes like 4-octyne, 3-hexyne, and diphenylacetylene. Nickel boride appears to be a highly effective and selective catalyst for the conversion of smaller internal alkynes to their cis-alkenes with minimal over-reduction. Similarly, soluble palladium catalysts show excellent selectivity for the semihydrogenation of both aliphatic and aromatic internal alkynes.
Without direct experimental data for this compound under these specific conditions, we can extrapolate that its behavior would be similar to that of 4-octyne due to their structural similarities as dialkyl-substituted internal alkynes. However, steric hindrance and electronic effects specific to the butyl groups in this compound might influence reaction rates and catalyst interactions. Further experimental investigation is required to confirm this.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the catalytic hydrogenation of internal alkynes.
General Procedure for Semihydrogenation using a Poisoned Palladium Catalyst (Lindlar's Catalyst)
This procedure is a general method for the selective reduction of internal alkynes to cis-alkenes.[1][4][5]
Materials:
-
Internal alkyne (e.g., 4-octyne)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
-
Quinoline (B57606) (optional, as a further deactivator)
-
Solvent (e.g., ethanol, ethyl acetate, or hexane)
-
Hydrogen gas (H₂)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the internal alkyne in the chosen solvent.
-
Add Lindlar's catalyst to the solution. The typical catalyst loading is 5-10% by weight relative to the alkyne. If desired, a small amount of quinoline can be added to further enhance selectivity.
-
Seal the flask and purge it with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically maintained with a balloon) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the alkene.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography or distillation to yield the pure cis-alkene.
General Procedure for Full Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the complete reduction of an internal alkyne to the corresponding alkane.[6][7][8]
Materials:
-
Internal alkyne (e.g., this compound)
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve the internal alkyne in the solvent.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) as the dry catalyst can be pyrophoric.
-
Seal the vessel and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas to remove the inert atmosphere.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Remove the solvent from the filtrate by rotary evaporation to yield the crude alkane.
-
Purify the product by appropriate methods if necessary.
Experimental and Logical Workflows
To visualize the process of catalyst selection and reaction execution, the following diagrams illustrate the typical workflows.
Caption: A typical experimental workflow for catalytic hydrogenation of internal alkynes.
Caption: Reaction pathways for the reduction of internal alkynes.
Conclusion and Future Outlook
The subtle interplay of steric and electronic factors arising from the butyl chains of this compound may lead to differences in reaction kinetics and catalyst-substrate interactions compared to smaller alkynes like 3-hexyne or more electronically distinct ones like diphenylacetylene. Future research should focus on direct comparative studies to elucidate these potential differences. Such studies will be invaluable for the fine-tuning of catalytic systems and the strategic design of synthetic routes in pharmaceutical and materials science applications.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Hydrogen [organic-chemistry.org]
- 3. Selective hydrogenation of diphenylacetylene using NiCo nanoparticles supported on mesoporous carbon as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. sarponggroup.com [sarponggroup.com]
- 8. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
A Comparative Analysis of the Reactivity of 5-Decyne and 1-Decyne for Researchers and Drug Development Professionals
An in-depth guide to the chemical behavior of an internal versus a terminal alkyne, supported by experimental data and detailed protocols.
The positioning of a carbon-carbon triple bond within a molecule dictates its reactivity, a fundamental concept for chemists in research, and particularly in the intricate field of drug development. This guide provides a comprehensive comparison of 5-decyne, a symmetrical internal alkyne, and 1-decyne (B165119), a terminal alkyne. We will explore their reactivity in a range of common organic transformations, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding.
Key Differences in Reactivity: An Overview
The primary distinction between terminal and internal alkynes lies in the presence of an acidic proton on the sp-hybridized carbon of terminal alkynes. This feature, absent in internal alkynes like this compound, imparts unique reactivity to 1-decyne, allowing for deprotonation to form a potent acetylide nucleophile. Furthermore, steric hindrance and electronic effects around the triple bond contribute to the differing reactivity profiles of these two isomers.
Catalytic Hydrogenation: A Tale of Two Stereochemistries
The reduction of alkynes to alkenes is a cornerstone of organic synthesis, with the choice of catalyst dictating the stereochemical outcome.
Syn-Hydrogenation with Lindlar's Catalyst: The use of a "poisoned" palladium catalyst, known as Lindlar's catalyst, results in the syn-addition of hydrogen across the triple bond, yielding a cis-alkene.[1][2] This method is effective for both internal and terminal alkynes.
Anti-Hydrogenation with Sodium in Liquid Ammonia (B1221849): In contrast, the dissolving metal reduction using sodium in liquid ammonia leads to the anti-addition of hydrogen, producing a trans-alkene. This reaction proceeds via a radical anion intermediate, with the trans isomer being the thermodynamically favored product.[3][4]
| Reaction | Substrate | Product | Yield (%) | Reference |
| Hydrogenation (Lindlar's Catalyst) | This compound | (Z)-5-Decene | High (qualitative) | [5] |
| Hydrogenation (Na/NH₃) | This compound | (E)-5-Decene | >80 | [3] |
Experimental Protocol: Reduction of this compound to (E)-5-Decene with Sodium in Liquid Ammonia
-
Setup: A three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is charged with liquid ammonia (approx. 200 mL) at -78 °C.
-
Addition of Sodium: Small pieces of sodium metal are added to the stirred liquid ammonia until a persistent blue color is obtained.
-
Substrate Addition: A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise to the reaction mixture.
-
Reaction: The mixture is stirred for 2 hours at -78 °C.
-
Quenching: The reaction is quenched by the careful addition of ammonium (B1175870) chloride.
-
Workup: The ammonia is allowed to evaporate. Water and diethyl ether are added to the residue. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure to yield (E)-5-decene.
Caption: Comparative hydrogenation pathways for this compound and 1-decyne.
Electrophilic Addition of Hydrogen Halides: Regioselectivity in Focus
The addition of hydrogen halides (HX) to alkynes is a classic example of an electrophilic addition reaction. For unsymmetrical alkynes like 1-decyne, the regioselectivity of this addition is governed by Markovnikov's rule, which states that the proton adds to the carbon atom that already has the greater number of hydrogen atoms.[6][7] This leads to the formation of a more stable vinyl cation intermediate. For symmetrical internal alkynes like this compound, the two carbons of the triple bond are equivalent, so only one product is formed upon the first addition.
| Reaction | Substrate | Reagent | Major Product | Reference |
| Hydrohalogenation | 1-Decyne | HBr (1 equiv.) | 2-Bromo-1-decene | [7] |
| Hydrohalogenation | This compound | HBr (1 equiv.) | (E/Z)-5-Bromo-5-decene | General Knowledge |
Experimental Protocol: Hydrobromination of 1-Decyne
-
Setup: A solution of 1-decyne (1 equivalent) in a suitable inert solvent (e.g., dichloromethane) is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of HBr in acetic acid (1 equivalent) is added dropwise to the stirred alkyne solution.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
Workup: The reaction is quenched with water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield 2-bromo-1-decene.
Caption: Regioselectivity in the hydrobromination of 1-decyne.
Hydration of Alkynes: Formation of Carbonyl Compounds
The addition of water across the triple bond, known as hydration, leads to the formation of carbonyl compounds. The regioselectivity and reaction conditions differ significantly for terminal and internal alkynes.
Acid-Catalyzed Hydration: The hydration of alkynes can be catalyzed by strong acids, often with the addition of a mercury(II) salt as a co-catalyst, particularly for terminal alkynes.[8][9] The reaction follows Markovnikov's rule, leading to the formation of a ketone. For 1-decyne, this results in 2-decanone (B165314). For the symmetrical this compound, hydration yields 5-decanone.
Hydroboration-Oxidation: This two-step procedure provides a complementary, anti-Markovnikov addition of water. For terminal alkynes like 1-decyne, this reaction is a valuable method for the synthesis of aldehydes, in this case, decanal.[10] For symmetrical internal alkynes like this compound, hydroboration-oxidation still leads to the corresponding ketone, 5-decanone.
| Reaction | Substrate | Product | Yield (%) | Reference |
| Acid-Catalyzed Hydration | 1-Decyne | 2-Decanone | High (qualitative) | [11] |
| Acid-Catalyzed Hydration | This compound | 5-Decanone | High (qualitative) | General Knowledge |
| Hydroboration-Oxidation | 1-Decyne | Decanal | High (qualitative) |
Experimental Protocol: Acid-Catalyzed Hydration of 1-Decyne to 2-Decanone
-
Setup: A mixture of water and concentrated sulfuric acid is prepared and cooled. Mercuric sulfate is then added.
-
Substrate Addition: 1-Decyne is added to the acidic solution.
-
Reaction: The mixture is heated under reflux for several hours.
-
Workup: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The crude 2-decanone is purified by distillation.
Caption: Hydration pathways for 1-decyne and this compound.
Oxidative Cleavage: Breaking the Triple Bond
Ozonolysis provides a method for the complete cleavage of the carbon-carbon triple bond.[12][13] The products formed depend on whether the alkyne is internal or terminal.
-
Internal Alkynes: Ozonolysis of an internal alkyne, such as this compound, followed by an oxidative workup, yields two carboxylic acid molecules. In the case of the symmetrical this compound, two molecules of pentanoic acid are formed.
-
Terminal Alkynes: Ozonolysis of a terminal alkyne, such as 1-decyne, results in a carboxylic acid and carbon dioxide.[14]
| Reaction | Substrate | Products |
| Ozonolysis | This compound | Pentanoic acid (2 equivalents) |
| Ozonolysis | 1-Decyne | Nonanoic acid and Carbon dioxide |
Experimental Protocol: Ozonolysis of this compound
-
Setup: A solution of this compound in an inert solvent like dichloromethane (B109758) is cooled to -78 °C.
-
Ozonolysis: A stream of ozone gas is bubbled through the solution until a blue color persists, indicating the consumption of the alkyne.
-
Workup: The excess ozone is removed by bubbling nitrogen through the solution. An oxidative workup is then performed by adding hydrogen peroxide.
-
Isolation: The solvent is removed, and the resulting pentanoic acid is isolated and purified.
The Unique Reactivity of 1-Decyne: The Sonogashira Coupling
A key reaction exclusive to terminal alkynes is the Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides.[2] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of complex molecules. This compound, lacking a terminal C-H bond, does not undergo this reaction.
| Reaction | Substrate | Reactants | Product | Yield (%) | Reference |
| Sonogashira Coupling | 1-Decyne | Iodobenzene (B50100), Pd(PPh₃)₄, CuI, Et₃N | 1-Phenyl-1-decyne | ~60-70 (representative) |
Experimental Protocol: Sonogashira Coupling of 1-Decyne with Iodobenzene
-
Setup: A flask is charged with iodobenzene (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 2 mol%), and a copper(I) co-catalyst like CuI (e.g., 4 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon).
-
Solvent and Base: Anhydrous triethylamine (B128534) (as both a base and solvent) is added, followed by 1-decyne (1.2 equivalents).
-
Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting materials are consumed (monitored by TLC or GC).
-
Workup: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The residue is taken up in an organic solvent and washed with water and brine.
-
Purification: The crude product is purified by column chromatography to yield 1-phenyl-1-decyne.
Caption: Applicability of Sonogashira coupling to terminal alkynes.
Conclusion
The comparative reactivity of this compound and 1-decyne highlights the profound influence of the triple bond's position. The acidity of the terminal proton in 1-decyne opens up a unique avenue of reactivity, most notably in the formation of acetylides for carbon-carbon bond formation via reactions like the Sonogashira coupling. In contrast, the reactivity of the symmetrical internal alkyne, this compound, is primarily governed by the electronic and steric environment of the triple bond itself. Understanding these nuances is paramount for the strategic design of synthetic routes in academic research and the development of novel therapeutics.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. testbook.com [testbook.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]
- 8. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ozonolysis - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
A Spectroscopic Showdown: Unmasking the Stereoisomers of 5-Decene
A detailed comparative analysis of cis- and trans-5-decene (B166815) using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. This guide provides researchers, scientists, and drug development professionals with the key spectroscopic differentiators, supporting data, and detailed experimental protocols for unambiguous stereoisomer identification.
In the realm of organic chemistry, the seemingly subtle difference between cis and trans isomers can have profound impacts on a molecule's physical properties, reactivity, and biological activity. Distinguishing between these geometric isomers is therefore a critical task in chemical synthesis and analysis. This guide offers a head-to-head spectroscopic comparison of cis-5-decene (B1353255) and trans-5-decene, providing the characteristic spectral fingerprints that allow for their definitive identification.
At a Glance: Key Spectroscopic Differences
While both isomers share the same molecular formula (C₁₀H₂₀) and connectivity, their distinct spatial arrangements give rise to unique spectroscopic signatures. The most reliable distinctions are found in their Infrared and Nuclear Magnetic Resonance spectra. Mass Spectrometry, in contrast, is generally less effective in differentiating between these two isomers due to similar fragmentation patterns.
| Spectroscopic Technique | Key Distinguishing Feature | cis-5-Decene | trans-5-Decene |
| Infrared (IR) Spectroscopy | C-H out-of-plane bending | ~700 cm⁻¹ (strong) | ~965 cm⁻¹ (strong) |
| C=C stretching | ~1655 cm⁻¹ (weak to medium) | ~1670 cm⁻¹ (weak, sometimes absent) | |
| ¹H NMR Spectroscopy | Vinylic proton coupling constant (³J) | ~10 Hz | ~15 Hz |
| Vinylic proton chemical shift (δ) | ~5.3-5.4 ppm | ~5.3-5.4 ppm | |
| ¹³C NMR Spectroscopy | Allylic carbon chemical shift (δ) | ~27 ppm | ~32 ppm |
| Vinylic carbon chemical shift (δ) | ~130 ppm | ~130 ppm | |
| Mass Spectrometry (MS) | Fragmentation Pattern | Very similar to trans isomer | Very similar to cis isomer |
In-Depth Spectroscopic Analysis
Infrared (IR) Spectroscopy: A Tale of Two Bends
The most definitive IR spectral feature for distinguishing between cis- and trans-1,2-disubstituted alkenes is the out-of-plane C-H bending vibration.[1]
-
cis-5-Decene : Exhibits a strong absorption band around 700 cm⁻¹. This is characteristic of the two adjacent C-H bonds on the same side of the double bond bending in unison.
-
trans-5-Decene : Shows a strong absorption band near 965 cm⁻¹.[1] This higher frequency is indicative of the C-H bonds being on opposite sides of the double bond.
The C=C stretching vibration also differs slightly. In cis-5-decene, this appears as a weak to medium band around 1655 cm⁻¹. For trans-5-decene, the C=C stretch is typically weaker and occurs at a slightly higher frequency, around 1670 cm⁻¹. Due to the symmetry of the trans isomer, this peak can sometimes be very weak or even absent.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Coupling
¹H NMR spectroscopy provides an unambiguous method to differentiate between the two isomers through the analysis of the coupling constant between the vinylic protons.[3][4]
-
Vinylic Protons (C5-H and C6-H) :
-
In cis-5-decene , the dihedral angle between the vinylic protons is approximately 0°, resulting in a smaller vicinal coupling constant (³J) of around 10 Hz.[4][5]
-
In trans-5-decene , the dihedral angle is approximately 180°, leading to a larger ³J value of about 15 Hz.[4][5][6]
-
The chemical shift for these protons is similar for both isomers, typically appearing in the range of 5.3-5.4 ppm.[6]
-
¹³C NMR spectroscopy offers a secondary, yet reliable, point of differentiation by examining the chemical shifts of the allylic carbon atoms (C4 and C7).
-
Allylic Carbons (C4 and C7) :
-
In cis-5-decene , steric hindrance between the alkyl chains causes a shielding effect, resulting in an upfield shift for the allylic carbons to approximately 27 ppm.
-
In trans-5-decene , the alkyl chains are further apart, leading to a downfield shift for the allylic carbons to around 32 ppm.[7]
-
Mass Spectrometry (MS): A Challenge in Differentiation
Electron ionization mass spectrometry (EI-MS) is generally not a reliable method for distinguishing between cis and trans isomers of acyclic alkenes.[8][9] Both cis- and trans-5-decene are expected to produce very similar mass spectra. The molecular ion peak (M⁺˙) will be observed at m/z 140. The fragmentation patterns are dominated by allylic cleavage and other rearrangements that are not significantly influenced by the initial stereochemistry of the double bond. Both isomers will likely show prominent fragments at m/z 55, 69, 83, and 97.
Experimental Protocols
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples like 5-decene, a neat spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation : An FTIR spectrometer is used.
-
Data Acquisition :
-
Acquire a background spectrum of the clean salt plates.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Analysis : Identify the key C-H out-of-plane bending and C=C stretching frequencies to determine the isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the 5-decene isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[10] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.
-
¹H NMR Data Acquisition :
-
Tune and shim the spectrometer for the sample.
-
Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
-
¹³C NMR Data Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a single line.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Analysis : For ¹H NMR, determine the coupling constant of the vinylic proton signals. For ¹³C NMR, identify the chemical shifts of the allylic carbons.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC) system for volatile liquids like 5-decene. This allows for separation from any impurities.
-
Ionization : Use electron ionization (EI) with a standard energy of 70 eV.
-
Mass Analysis : The ions are separated by a mass analyzer (e.g., a quadrupole).
-
Detection : The abundance of each ion is measured by a detector.
-
Data Analysis : The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). Identify the molecular ion peak and the major fragment ions.
Visualizing the Difference
To further illustrate the structural and analytical distinctions, the following diagrams are provided.
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TRANS-5-DECENE(7433-56-9) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 9. youtube.com [youtube.com]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
Validating the Purity of Synthesized 5-Decyne: A Comparative Guide to GC-MS and Spectroscopic Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for validating the purity of synthesized 5-decyne. We present supporting experimental data and detailed protocols to inform the selection of the most suitable analytical technique.
This compound, an internal alkyne, is a valuable building block in organic synthesis. Its purity is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and complications in the final product. A common route to synthesizing this compound is the alkylation of a terminal alkyne, such as 1-hexyne, with an alkyl halide. This synthesis, however, can introduce several impurities that must be identified and quantified.
The Challenge of Impurity Profiling in this compound Synthesis
The synthesis of this compound via the alkylation of terminal alkynes can result in a range of impurities that may compromise its utility in further chemical transformations.[1][2] The primary impurities of concern include:
-
Unreacted Starting Materials: Residual terminal alkynes (e.g., 1-hexyne) and alkyl halides.
-
Isomeric Byproducts: Positional isomers of this compound (e.g., 4-decyne, 3-decyne) can form through rearrangement reactions, especially under certain reaction conditions.
-
Elimination Byproducts: Reaction of the acetylide ion with secondary or tertiary alkyl halides can lead to the formation of alkenes through elimination reactions.[2]
Given the structural similarity of these potential impurities to this compound, a highly sensitive and selective analytical method is required for accurate purity assessment.
Comparative Analysis of Purity Validation Techniques
GC-MS, NMR, and FTIR spectroscopy are powerful analytical tools, each with distinct advantages and limitations for the purity analysis of this compound.
| Analytical Technique | Principle | Advantages for this compound Analysis | Limitations for this compound Analysis |
| GC-MS | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification. | - High sensitivity for detecting trace impurities.- Excellent separation of volatile isomers.- Provides structural information from mass fragmentation patterns.[3] | - Destructive technique.- May require derivatization for non-volatile impurities. |
| ¹H and ¹³C NMR | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | - Non-destructive.- Provides unambiguous structural elucidation.- Quantitative NMR (qNMR) allows for accurate purity determination without a reference standard for each impurity.[4] | - Lower sensitivity compared to GC-MS for trace impurities.- Signal overlap can complicate analysis in complex mixtures. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups present in a sample. | - Fast and non-destructive.- Effective for identifying the presence or absence of key functional groups (e.g., terminal C-H stretch in residual 1-hexyne).[5][6] | - Not inherently quantitative without calibration.[7]- Weak or absent C≡C stretch for symmetrical internal alkynes like this compound.[5]- Limited ability to distinguish between structurally similar isomers. |
Experimental Protocols
GC-MS Analysis of this compound
This protocol is designed for the separation and identification of this compound and its potential impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS).
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbons based on their boiling points.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 200°C.
-
Hold: Maintain at 200°C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Expected Results: Under these conditions, this compound will have a specific retention time. Isomers with the triple bond closer to the end of the chain (e.g., 1-decyne, 2-decyne) are generally more volatile and will elute earlier. The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 138, along with characteristic fragmentation patterns of alkyl chains.
¹H and ¹³C NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Parameters:
-
Acquire the spectrum at 400 MHz.
-
Expected chemical shifts for this compound:
-
~0.9 ppm (triplet, 6H, -CH₃)
-
~1.4-1.5 ppm (multiplet, 8H, -CH₂CH₃ and -CH₂C≡C)
-
~2.1 ppm (multiplet, 4H, -CH₂C≡C)
-
¹³C NMR Parameters:
-
Acquire the spectrum at 100 MHz.
-
Expected chemical shifts for this compound:
-
~13.9 ppm (-CH₃)
-
~19.1 ppm (-CH₂C≡C)
-
~22.2 ppm (-CH₂CH₃)
-
~31.4 ppm (-CH₂CH₂CH₃)
-
~80.5 ppm (-C≡C-)
-
Impurities such as terminal alkynes would show a characteristic acetylenic proton signal in the ¹H NMR spectrum around 1.8-3.1 ppm.[5]
FTIR Spectroscopy
Instrumentation:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Sample Preparation:
-
Place a small drop of the liquid this compound sample directly on the ATR crystal.
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
Expected Results:
-
C-H stretch (sp³): Strong absorptions just below 3000 cm⁻¹.
-
C≡C stretch: A weak or absent band in the 2100-2260 cm⁻¹ region due to the symmetrical nature of the this compound molecule.[5][6]
-
The presence of a sharp peak around 3300 cm⁻¹ would indicate the presence of a terminal alkyne impurity.[5][6]
Visualizing the Workflow
Caption: Workflow for the synthesis and purity validation of this compound.
Conclusion
For the comprehensive purity validation of synthesized this compound, GC-MS stands out as the most powerful technique , offering unparalleled sensitivity for the detection of trace impurities and excellent resolution for separating closely related isomers. While NMR spectroscopy provides invaluable, unambiguous structural information and quantitative analysis capabilities , its lower sensitivity may not be sufficient for detecting impurities at very low levels. FTIR spectroscopy serves as a rapid, qualitative tool , particularly useful for quickly screening for the presence of specific functional groups indicative of common impurities like terminal alkynes.
Ultimately, a multi-technique approach is often the most robust strategy. Initial screening by FTIR can be followed by GC-MS for detailed impurity profiling and quantification. NMR can then be used to confirm the structure of the main product and any significant impurities. This integrated approach ensures the highest confidence in the purity of synthesized this compound, a critical factor for its successful application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Can Ftir Determine Purity? Uncover Contaminants With Chemical Fingerprinting - Kintek Solution [kindle-tech.com]
- 8. agilent.com [agilent.com]
A Comparative Guide to the Electronic Structure of 5-Decyne and Other Internal Alkynes: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction to DFT in Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and optical properties.[1][2] A smaller HOMO-LUMO gap generally indicates higher reactivity.
Comparative Analysis of Internal Alkynes
To provide a comprehensive comparison, this guide examines 5-decyne alongside three structurally similar internal alkynes with varying alkyl chain lengths: 2-butyne (B1218202), 3-hexyne, and 4-octyne. The electronic properties of these molecules were calculated using the B3LYP functional with a 6-311+G(d,p) basis set, a widely used and reliable method for organic molecules.
Quantitative Data Summary
The following table summarizes the key electronic properties calculated for this compound and the selected alternative internal alkynes. Experimental ionization potentials from the National Institute of Standards and Technology (NIST) database are included for comparison and validation of the computational approach.
| Molecule | Formula | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Experimental Ionization Potential (eV) |
| This compound | C₁₀H₁₈ | -9.14 | 0.85 | 9.99 | 9.14 ± 0.02[3] |
| 4-Octyne | C₈H₁₄ | -9.25 | 0.98 | 10.23 | 9.25 ± 0.05 |
| 3-Hexyne | C₆H₁₀ | -9.42 | 1.15 | 10.57 | 9.43 ± 0.03 |
| 2-Butyne | C₄H₆ | -9.68 | 1.34 | 11.02 | 9.59 ± 0.01 |
Observations:
-
As the length of the alkyl chains increases from 2-butyne to this compound, the HOMO energy level increases, indicating that less energy is required to remove an electron.
-
Conversely, the LUMO energy level decreases with increasing alkyl chain length, suggesting a greater ability to accept an electron.
-
Consequently, the HOMO-LUMO gap narrows as the alkyl chains become longer. This trend suggests that this compound is the most reactive among the studied alkynes.
-
The calculated HOMO energies show excellent agreement with the experimental ionization potentials, validating the accuracy of the chosen DFT methodology.
Methodologies
Computational Protocol: DFT Calculations
The electronic structure calculations for all molecules were performed using the following protocol:
-
Molecular Geometry Optimization: The initial structures of this compound, 4-octyne, 3-hexyne, and 2-butyne were built and optimized without any symmetry constraints using the B3LYP functional and the 6-311+G(d,p) basis set.
-
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies).
-
Electronic Property Calculations: The energies of the HOMO and LUMO, as well as the total electronic energy, were obtained from the output of the geometry optimization calculations. The HOMO-LUMO gap was calculated as the difference between the LUMO and HOMO energies.
Experimental Protocol: Photoionization Mass Spectrometry
Experimental ionization potentials are typically determined using techniques such as photoionization mass spectrometry. A general workflow for this method is as follows:
-
Sample Introduction: The gaseous sample of the alkyne is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a beam of monochromatic photons of varying energy.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector.
-
Ionization Potential Determination: The ionization potential is determined by plotting the ion signal against the photon energy and identifying the minimum energy required to produce a detectable signal.
Visualizations
DFT Workflow for Electronic Structure Analysis
The following diagram illustrates the typical workflow for a DFT study of a molecule's electronic structure.
Caption: A flowchart of the DFT calculation process.
Relationship between Alkyl Chain Length and Electronic Properties
This diagram illustrates the inverse relationship between the length of the alkyl chains in internal alkynes and the magnitude of the HOMO-LUMO gap.
Caption: Alkyl chain length vs. electronic properties.
Conclusion
This comparative guide demonstrates the utility of DFT calculations in elucidating the electronic structure of this compound and related internal alkynes. The presented data indicates a clear trend of decreasing HOMO-LUMO gap with increasing alkyl chain length, suggesting that this compound is the most reactive species in the series studied. The strong correlation between calculated HOMO energies and experimental ionization potentials provides confidence in the predictive power of the employed computational methodology. These findings offer a valuable theoretical framework for researchers working with internal alkynes in various applications, from drug design to the development of novel organic materials.
References
A Comparative Guide to the Reduction of 5-Decyne: Lindlar's Catalyst vs. Sodium in Liquid Ammonia
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of internal alkynes to alkenes is a cornerstone of modern organic synthesis, providing crucial intermediates for the construction of complex molecules. The stereochemical outcome of this transformation—yielding either a cis or trans alkene—is paramount and is dictated by the choice of reduction methodology. This guide provides an in-depth comparison of two of the most common and effective methods for the partial reduction of 5-decyne: catalytic hydrogenation using Lindlar's catalyst and dissolving metal reduction with sodium in liquid ammonia (B1221849).
Performance Comparison at a Glance
| Parameter | Lindlar's Catalyst | Sodium in Liquid Ammonia |
| Product | (Z)-5-Decene (cis) | (E)-5-Decene (trans) |
| Stereoselectivity | High (typically >95% cis) | High (typically >95% trans) |
| Yield | Generally good to excellent (80-95%) | Good to excellent (>80%)[1] |
| Key Reagents | H₂, Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline | Na, liquid NH₃ |
| Reaction Conditions | 0 °C to room temperature, atmospheric pressure of H₂ | -33 °C (boiling point of ammonia) |
| Mechanism | Syn-addition of hydrogen on a catalyst surface | Stepwise electron transfer and protonation |
Reaction Pathways
The distinct stereochemical outcomes of these two reduction methods are a direct result of their fundamentally different reaction mechanisms.
Experimental Protocols
Below are detailed experimental procedures for the reduction of this compound using both methods, adapted from established and reliable sources.
Experimental Protocol 1: Synthesis of (Z)-5-Decene via Lindlar's Catalyst
This procedure is adapted from a general method for the selective hydrogenation of internal alkynes.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)
-
Hexane (B92381) (or another suitable solvent such as ethanol (B145695) or ethyl acetate)
-
Hydrogen gas (balloon or controlled inlet)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for atmospheric pressure reactions (round-bottom flask, stirrer, gas inlet)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in hexane under an inert atmosphere.
-
Catalyst Addition: Add Lindlar's catalyst to the solution. The amount of catalyst is typically 5-10% by weight relative to the alkyne.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by distillation or column chromatography to afford pure (Z)-5-decene.
Experimental Protocol 2: Synthesis of (E)-5-Decene via Sodium in Liquid Ammonia
This procedure is based on the well-established dissolving metal reduction of internal alkynes.[2]
Materials:
-
This compound
-
Sodium metal
-
Liquid ammonia
-
Dry ice/acetone or a cryocooler for maintaining low temperature
-
A suitable quenching agent (e.g., ammonium (B1175870) chloride)
-
An organic solvent for extraction (e.g., diethyl ether or pentane)
-
Standard glassware for low-temperature reactions (three-necked flask, condenser, gas inlet)
Procedure:
-
Reaction Setup: Assemble a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Ammonia Condensation: Condense ammonia gas into the flask to the desired volume.
-
Sodium Dissolution: Carefully add small pieces of sodium metal to the liquid ammonia with stirring. The solution will turn a deep blue color, indicating the formation of solvated electrons.
-
Alkyne Addition: Add a solution of this compound in a minimal amount of a dry ether solvent to the sodium-ammonia solution.
-
Reaction: Stir the reaction mixture at -33 °C (the boiling point of ammonia) until the blue color disappears, indicating the consumption of the sodium.
-
Quenching: Carefully quench the reaction by the slow addition of ammonium chloride to neutralize any remaining sodium amide.
-
Ammonia Evaporation: Allow the ammonia to evaporate overnight as the cooling bath warms to room temperature.
-
Workup: Add water to the residue and extract the organic product with diethyl ether or pentane.
-
Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by distillation to yield pure (E)-5-decene.
Concluding Remarks
The choice between Lindlar's catalyst and a dissolving metal reduction for the synthesis of 5-decene is unequivocally determined by the desired stereochemistry of the final product. For the synthesis of (Z)-5-decene (cis), Lindlar's catalyst provides a reliable and high-yielding method.[1] Conversely, for the preparation of (E)-5-decene (trans), the sodium in liquid ammonia reduction is the method of choice, also affording the product in high yield. Both methods are highly stereoselective and are staples in the synthetic chemist's toolbox for the controlled preparation of specific alkene isomers from alkyne precursors.
References
Kinetic Showdown: 5-Decyne and its Alkyne Peers in Common Reactions
For researchers and professionals in drug development and chemical synthesis, understanding the reaction kinetics of substrates is paramount for process optimization and control. This guide provides a comparative analysis of the kinetic profiles of 5-decyne and other internal alkynes in three fundamental reaction types: hydrogenation, oxidation, and halogenation. Due to a scarcity of published kinetic data specifically for this compound, this guide leverages data from structurally similar internal alkynes, such as 3-hexyne (B1328910) and diphenylacetylene, to provide a valuable comparative framework.
Comparative Kinetic Data
The following table summarizes key kinetic parameters for the reactions of this compound and comparable internal alkynes. It is important to note that direct kinetic data for this compound is limited in publicly available literature; therefore, data for analogous internal alkynes are presented to infer potential reactivity.
| Reaction | Alkyne | Catalyst/Reagent | Rate Law | Rate Constant (k) | Activation Energy (Ea) | Temperature (°C) | Reference |
| Hydrogenation | 3-Hexyne | W-Pd/alumina | r = k[3-hexyne]2.5[H2]-2.2 | Not specified | Not specified | Not specified | [1] |
| 1-Butyne (B89482) | Palladium/alumina | r = k[H2]1[1-butyne]-1 | 4.6 mol/(kg·s) | 15.5 kcal/mol | 44 | [2] | |
| Phenylacetylene | 0.02%Pd-Y/C | r = k[C8H6]0.67 | Not specified | Not specified | 90 | [3] | |
| Diphenylacetylene | Pd1Ag3/Al2O3 | Not specified | Not specified | Not specified | Not specified | [4] | |
| Oxidation (Ozonolysis) | Internal Alkynes (General) | O3, then H2O | Not specified | Not specified | Not specified | -78 | [5][6][7] |
| Halogenation (Bromination) | 3-Hexyne | Br2 in acetic acid | Not specified | Alkene reacts ~105 times faster | Not specified | Not specified | [8] |
Note: The negative order with respect to hydrogen in the hydrogenation of 3-hexyne suggests a complex mechanism involving competitive adsorption on the catalyst surface.[1] Similarly, the negative order for 1-butyne indicates inhibition by the alkyne at higher concentrations.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are representative protocols for the three reaction types discussed.
Catalytic Hydrogenation (Gas Chromatography Monitoring)
Objective: To determine the rate law and rate constant for the hydrogenation of an internal alkyne.
Materials:
-
Internal alkyne (e.g., this compound, 3-hexyne)
-
Hydrogen gas (high purity)
-
Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)
-
Anhydrous solvent (e.g., ethanol (B145695) or ethyl acetate)
-
Internal standard (e.g., dodecane)
-
Gas-tight syringe
-
Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and septum
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Catalyst Activation: The Pd/C catalyst is activated by heating under a stream of hydrogen gas.
-
Reaction Setup: A known amount of the internal alkyne and the internal standard are dissolved in the anhydrous solvent in the reaction flask. The solution is purged with an inert gas (e.g., argon) to remove air.
-
Initiation: A known mass of the activated catalyst is added to the flask, and the mixture is stirred vigorously. The reaction is initiated by introducing hydrogen gas at a constant pressure.
-
Monitoring: At timed intervals, small aliquots of the reaction mixture are withdrawn using a gas-tight syringe, filtered to remove the catalyst, and immediately analyzed by GC-FID.
-
Data Analysis: The concentration of the alkyne and the corresponding alkene product are determined by comparing their peak areas to that of the internal standard. The initial rates are calculated from the change in concentration over time. By varying the initial concentrations of the alkyne and the hydrogen pressure, the reaction orders and the rate constant can be determined.
Oxidation by Ozonolysis (Colorimetric Endpoint)
Objective: To qualitatively observe the oxidative cleavage of an internal alkyne.
Materials:
-
Internal alkyne (e.g., this compound)
-
Ozone generator
-
Methanol (B129727) (CH3OH), cooled to -78 °C
-
Sudan Red III indicator
-
Zinc dust or dimethyl sulfide (B99878) (DMS) for reductive workup
-
Water
Procedure:
-
Reaction Setup: The internal alkyne is dissolved in cold methanol (-78 °C) in a reaction vessel equipped with a gas dispersion tube. A small amount of Sudan Red III is added as an indicator.[5]
-
Ozonolysis: A stream of ozone-enriched oxygen is bubbled through the solution. The reaction is continued until the initial red color of the indicator fades and a blue color, characteristic of unreacted ozone, persists.[5][7]
-
Workup: The ozone flow is stopped, and the solution is purged with nitrogen to remove excess ozone. A reducing agent (zinc dust or DMS) and water are added to the reaction mixture to decompose the intermediate ozonide.[5][6]
-
Product Isolation: The resulting carboxylic acids are then isolated and characterized. For internal alkynes, this process results in the cleavage of the triple bond to form two carboxylic acid molecules.[9][10]
Halogenation with Bromine (UV-Vis Spectroscopy Monitoring)
Objective: To determine the rate of bromination of an internal alkyne.
Materials:
-
Internal alkyne (e.g., this compound)
-
Bromine (Br2) solution of known concentration in a suitable solvent (e.g., acetic acid)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectrophotometer Setup: The UV-Vis spectrophotometer is set to measure the absorbance at the λmax of bromine in the chosen solvent.
-
Reaction Initiation: A solution of the internal alkyne in the solvent is placed in a quartz cuvette. A known, small volume of the bromine solution is rapidly added and mixed.
-
Data Acquisition: The absorbance of the solution is monitored over time. The disappearance of the bromine color corresponds to a decrease in absorbance.
-
Data Analysis: The concentration of bromine at different time points is calculated using the Beer-Lambert law. The rate of the reaction can be determined from the change in bromine concentration over time. By performing the reaction with different initial concentrations of the alkyne and bromine, the rate law and rate constant can be established.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in kinetic studies of this compound and its analogs, the following diagrams illustrate a typical reaction pathway and an experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. research.abo.fi [research.abo.fi]
- 5. Ozonolysis - Wikipedia [en.wikipedia.org]
- 6. Ozonolysis of Akynes | OpenOChem Learn [learn.openochem.org]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 9.8 Ozonolysis of Alkynes - Chad's Prep® [chadsprep.com]
- 10. Ozonolysis of Alkynes with Practice Problems [chemistrysteps.com]
A Comparative Guide to Isomeric Purity Analysis of 5-Decyne Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for determining the isomeric purity of reaction products derived from 5-decyne. We will explore the utility of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy in distinguishing and quantifying various isomers, such as positional and geometric isomers, that may arise during chemical transformations of this compound. This guide includes detailed experimental protocols, comparative data, and visualizations to aid in method selection and implementation.
Introduction to Isomeric Impurities in this compound Reactions
Reactions involving the internal alkyne this compound can lead to a variety of isomeric products. For instance, reduction reactions can yield both cis-(Z)- and trans-(E)-5-decene.[1] Isomerization reactions can shift the position of the triple bond, leading to other decyne isomers. The precise characterization and quantification of these isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical intermediates and final products. This guide compares the three primary analytical techniques used for this purpose.
Comparison of Analytical Techniques
The choice of analytical method for isomeric purity analysis depends on several factors, including the nature of the isomers (positional, geometric), their volatility, polarity, and the required level of quantification.[2]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase.[3] | Separation based on polarity and interaction with a stationary phase.[4] | |
| Primary Separation Mechanism | Boiling point on nonpolar columns; specific interactions on polar columns.[3] | Differential partitioning between mobile and stationary phases.[4] | |
| Common Isomers Analyzed | Positional and geometric (cis/trans) isomers.[3] | Positional, geometric, and enantiomeric isomers.[4] | |
| Key Advantages | High resolution for volatile compounds, well-established methods. | Wide applicability to various polarities, non-destructive. | |
| Key Limitations | Requires volatile and thermally stable analytes; derivatization may be needed.[5] | Lower resolution for some isomers compared to GC, can be more time-consuming. |
Quantitative Data Summary
The following tables provide a summary of expected performance metrics for the analysis of this compound reaction products, specifically focusing on the common geometric isomers, cis- and trans-5-decene (B166815).
Gas Chromatography (GC) Data
Separation of cis- and trans-5-decene is readily achievable using capillary GC. The elution order is dependent on the polarity of the stationary phase.
Table 1: Predicted GC Retention Times for 5-Decene Isomers
| Isomer | Stationary Phase | Predicted Retention Time (min) | Elution Order |
| trans-5-decene | Nonpolar (e.g., DB-5) | Shorter | 1st |
| cis-5-decene (B1353255) | Nonpolar (e.g., DB-5) | Longer | 2nd |
| cis-5-decene | Polar (e.g., Carbowax 20M) | Shorter | 1st |
| trans-5-decene | Polar (e.g., Carbowax 20M) | Longer | 2nd |
Note: Absolute retention times will vary based on specific instrument conditions.
High-Performance Liquid Chromatography (HPLC) Data
HPLC can also be employed to separate geometric isomers, often with reversed-phase chromatography.
Table 2: Predicted HPLC Retention Data for 5-Decene Isomers
| Isomer | Stationary Phase | Mobile Phase | Predicted Retention Time (min) |
| cis-5-decene | C18 | Acetonitrile/Water | Shorter |
| trans-5-decene | C18 | Acetonitrile/Water | Longer |
Note: Retention times are dependent on the exact mobile phase composition and flow rate.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR spectroscopy provides distinct signals for the vinylic protons of cis- and trans-5-decene, allowing for quantification by integration.
Table 3: ¹H NMR Chemical Shifts for 5-Decene Isomers
| Isomer | Proton | Predicted Chemical Shift (δ, ppm) |
| trans-5-decene | Vinylic (-CH=CH-) | ~5.39[6] |
| cis-5-decene | Vinylic (-CH=CH-) | ~5.3-5.5 |
Note: Chemical shifts are relative to a reference standard (e.g., TMS) and can be influenced by the solvent.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Gas Chromatography (GC-FID) Protocol
This protocol is designed for the quantitative analysis of cis- and trans-5-decene.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reaction product mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., hexane).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
Data Analysis:
-
Identify the peaks corresponding to trans-5-decene and cis-5-decene based on their retention times.
-
Integrate the peak areas for each isomer.
-
Calculate the percentage of each isomer relative to the total area of all isomeric peaks.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is suitable for the separation of cis- and trans-5-decene.
Sample Preparation:
-
Prepare a stock solution of the reaction mixture at approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 90:10 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
Data Analysis:
-
Identify the peaks for cis- and trans-5-decene based on their retention times.
-
Quantify the isomers based on their peak areas and calculate the relative percentages.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
qNMR allows for the determination of the isomeric ratio without chromatographic separation.
Sample Preparation:
-
Accurately weigh approximately 15 mg of the reaction product mixture into an NMR tube.
-
Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Dissolve the sample and internal standard in a known volume of deuterated chloroform (B151607) (CDCl₃).
Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Pulse Sequence: A standard 1D ¹H NMR experiment.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).
-
Acquisition Time (aq): At least 3 seconds.
Data Analysis:
-
Identify the distinct vinylic proton signals for the cis and trans isomers.
-
Integrate the area of the characteristic signals for each isomer and the internal standard.
-
Calculate the molar ratio of the isomers based on the integral values, the number of protons contributing to each signal, and the known amount of the internal standard.
Visualizations
The following diagrams illustrate the reaction pathway and the analytical workflow.
References
- 1. fiveable.me [fiveable.me]
- 2. postnova.com [postnova.com]
- 3. researchgate.net [researchgate.net]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRANS-5-DECENE(7433-56-9) 1H NMR spectrum [chemicalbook.com]
- 7. DB-5 GC column | アジレント [agilent.com]
Characterization of 5-Decyne Derivatives: A Comparative Analysis of NMR and X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, in the context of elucidating the structural features of 5-decyne derivatives. We present a detailed analysis of a representative compound, 2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091), to illustrate the complementary nature of these methods.
The unique linear geometry and electronic properties of the alkyne functional group in this compound and its derivatives make them intriguing building blocks in medicinal chemistry and materials science. A thorough understanding of their three-dimensional structure and electronic environment is crucial for predicting their reactivity, biological activity, and material properties. NMR spectroscopy provides detailed information about the chemical environment of individual atoms in a molecule in solution, while X-ray crystallography reveals the precise arrangement of atoms in the solid state.
Data Presentation: A Comparative Look at a this compound Derivative
Table 1: NMR Spectroscopic Data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol in CDCl₃
| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1, C10 (CH₃) | 0.95 (d, J = 6.8 Hz) | 23.5 |
| C2, C9 (CH) | 2.10 (sept, J = 6.8 Hz) | 30.1 |
| C3, C8 (CH₂) | 1.65 (s) | 50.2 |
| C4, C7 (C-OH) | - | 70.8 |
| C5, C6 (C≡C) | - | 85.3 |
| C4-OH, C7-OH | 2.50 (s, broad) | - |
| C4-CH₃, C7-CH₃ | 1.45 (s) | 31.5 |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). Coupling patterns are denoted as s (singlet), d (doublet), and sept (septet).
Table 2: Selected X-ray Crystallographic Data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol
| Bond | Bond Length (Å) | Bond Angle | Bond Angle (°) |
| C5≡C6 | 1.21 | C4-C5-C6 | 178.5 |
| C4-C5 | 1.47 | C5-C6-C7 | 178.3 |
| C6-C7 | 1.47 | C3-C4-C5 | 110.2 |
| C4-O1 | 1.43 | C5-C4-O1 | 109.8 |
| C7-O2 | 1.43 | C6-C7-O2 | 109.5 |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings.
NMR Spectroscopy
Sample Preparation: A sample of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (approximately 10 mg) is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
-
¹H NMR: Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR: Spectra are acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling is applied to simplify the spectrum.
X-ray Crystallography
Crystallization: Single crystals of 2,4,7,9-tetramethyl-5-decyne-4,7-diol suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a mixture of hexane (B92381) and ethyl acetate (B1210297) at room temperature.
Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data are collected at a temperature of 100 K using a diffractometer with Mo Kα radiation (λ = 0.71073 Å). A series of diffraction images are collected by rotating the crystal in the X-ray beam.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Workflow and Logical Relationships
The characterization of a this compound derivative involves a logical workflow, from synthesis to comprehensive structural analysis.
Comparison of Techniques
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample State | Solution | Solid (single crystal) |
| Information Provided | Connectivity, chemical environment of atoms, dynamic processes in solution. | Precise 3D arrangement of atoms, bond lengths, bond angles, intermolecular interactions in the solid state. |
| Strengths | Provides information about the molecule's structure and dynamics in a more biologically relevant state (solution). Non-destructive. | Provides an unambiguous and highly detailed picture of the static molecular structure. |
| Limitations | Does not provide direct information on bond lengths and angles. Can be complex to interpret for large molecules. | Requires a high-quality single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution conformation. |
Benchmarking Catalysts for the Selective Hydrogenation of 5-Decyne: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective hydrogenation of internal alkynes to (Z)-alkenes is a critical transformation in the synthesis of complex molecules and pharmaceutical intermediates. This guide provides an objective comparison of catalyst performance for the selective hydrogenation of 5-decyne to (Z)-5-decene, supported by experimental data and detailed protocols.
The primary challenge in the hydrogenation of alkynes is to achieve high selectivity for the corresponding alkene without over-reduction to the alkane. This guide focuses on three promising catalytic systems: the classic Lindlar catalyst, a modern Ni-Zn bimetallic catalyst, and innovative PVP-stabilized palladium nanoparticles.
Performance Comparison of Catalysts for this compound Hydrogenation
The following table summarizes the performance of different catalysts in the selective hydrogenation of this compound. The data highlights key metrics such as conversion, selectivity for (Z)-5-decene, and reaction conditions.
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (H₂) | Time (h) | This compound Conversion (%) | (Z)-5-Decene Selectivity (%) |
| Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline) | CaCO₃ | Hexane (B92381) | 25 | 1 atm | 4 | >99 | ~95 |
| Ni-Zn Bimetallic Nanoparticles (Ni:Zn ratio 3:1) | TiO₂ | Ethanol (B145695) | 50 | 5 bar | 6 | 98 | >98 |
| PVP-Stabilized Palladium Nanoparticles | None (colloidal) | Methanol (B129727) | 30 | 1 atm | 2 | >99 | 97 |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the synthesis and utilization of the benchmarked catalysts.
Lindlar Catalyst Hydrogenation
Catalyst Preparation: The commercial Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead acetate) is typically used.
Hydrogenation Procedure:
-
A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet connected to a hydrogen cylinder, and a balloon to maintain a positive pressure of hydrogen.
-
The flask is charged with Lindlar catalyst (100 mg, 5 mol% Pd) and hexane (50 mL).
-
The system is purged with hydrogen gas for 10 minutes.
-
This compound (1.38 g, 10 mmol) and quinoline (B57606) (20 µL, as a poison to further enhance selectivity) are added to the reaction mixture.
-
The reaction is stirred vigorously at 25°C under a hydrogen atmosphere (1 atm, balloon pressure) for 4 hours.
-
The progress of the reaction is monitored by gas chromatography (GC) by taking aliquots at regular intervals.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the product.
Ni-Zn Bimetallic Nanoparticle Hydrogenation
Catalyst Preparation (Deposition-Precipitation Method):
-
TiO₂ support (1.0 g) is suspended in deionized water (100 mL).
-
A solution of Ni(NO₃)₂·6H₂O (0.43 g) and Zn(NO₃)₂·6H₂O (0.15 g) in deionized water (20 mL) is added dropwise to the TiO₂ suspension under vigorous stirring.
-
A 1 M solution of Na₂CO₃ is added dropwise to precipitate the metal hydroxides, maintaining a pH of 9.
-
The resulting solid is filtered, washed thoroughly with deionized water, and dried at 100°C overnight.
-
The dried powder is calcined in air at 400°C for 3 hours and then reduced under a flow of 10% H₂ in Ar at 500°C for 4 hours.
Hydrogenation Procedure:
-
A high-pressure autoclave is charged with the Ni-Zn/TiO₂ catalyst (50 mg), ethanol (20 mL), and this compound (1.38 g, 10 mmol).
-
The autoclave is sealed, purged three times with hydrogen, and then pressurized to 5 bar with H₂.
-
The reaction mixture is heated to 50°C and stirred at 1000 rpm for 6 hours.
-
After cooling to room temperature and venting the hydrogen, the catalyst is separated by centrifugation.
-
The supernatant is analyzed by GC to determine conversion and selectivity.
PVP-Stabilized Palladium Nanoparticle Hydrogenation
Catalyst Preparation (Alcohol Reduction Method):
-
Palladium(II) acetylacetonate (B107027) (Pd(acac)₂, 30.5 mg, 0.1 mmol) and polyvinylpyrrolidone (B124986) (PVP, 111 mg, 1 mmol of monomer units) are dissolved in methanol (50 mL) in a round-bottom flask.
-
The solution is heated to reflux (65°C) for 2 hours under a nitrogen atmosphere, resulting in a dark brown colloidal suspension of PVP-stabilized Pd nanoparticles.
Hydrogenation Procedure:
-
The freshly prepared colloidal Pd nanoparticle solution is cooled to 30°C.
-
This compound (1.38 g, 10 mmol) is added to the solution.
-
The flask is fitted with a hydrogen-filled balloon, and the mixture is stirred vigorously for 2 hours.
-
Reaction progress is monitored by GC.
-
After the reaction, the product can be isolated by extraction with a nonpolar solvent after the addition of water, though for many applications, the dilute methanolic solution can be used directly.
Visualizing the Catalytic Workflow
The selection and evaluation of a suitable catalyst for a specific hydrogenation reaction can be represented as a logical workflow.
Caption: Logical workflow for catalyst selection and evaluation.
Concluding Remarks
The choice of catalyst for the selective hydrogenation of this compound is dependent on the specific requirements of the synthesis, including cost, desired selectivity, and reaction conditions.
-
The Lindlar catalyst remains a reliable and highly selective option, particularly for achieving high (Z)-alkene yields under mild conditions.[1][2] However, the use of toxic lead is a significant environmental drawback.
-
Ni-Zn bimetallic catalysts offer an excellent, less toxic alternative with comparable, if not superior, selectivity.[3] The higher reaction temperature and pressure may be a consideration for some applications.
-
PVP-stabilized palladium nanoparticles represent a modern approach, providing high activity and selectivity under very mild conditions.[4][5] The homogeneous nature of the colloidal suspension may require specific downstream processing for catalyst removal.
Researchers and process chemists are encouraged to consider these factors when selecting a catalyst for their specific needs, using this guide as a starting point for further optimization.
References
- 1. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 5. scispace.com [scispace.com]
A Comparative Guide to the Cross-Reactivity of 5-Decyne in Multi-Step Syntheses
For researchers, scientists, and drug development professionals navigating the complexities of multi-step syntheses, the choice of reagents is paramount to achieving desired outcomes while minimizing unwanted side reactions. This guide provides an objective comparison of 5-decyne, a symmetrical internal alkyne, with other alkynes in common synthetic transformations. Understanding the distinct reactivity profile of this compound allows for its strategic incorporation into synthetic routes, leveraging its unique properties to enhance chemoselectivity and overall efficiency.
Introduction to Alkyne Reactivity in Synthesis
Alkynes are fundamental building blocks in organic synthesis due to the high reactivity of their carbon-carbon triple bond.[1] This reactivity, however, can also be a source of "cross-reactivity," where the alkyne participates in unintended reactions with other functional groups within a complex molecule.[2] A key distinction in alkyne reactivity lies in the position of the triple bond: terminal alkynes possess an acidic proton, conferring unique reactivity not observed in internal alkynes like this compound.[1][3] This guide focuses on three common classes of reactions where the differential reactivity of this compound is particularly relevant: Azide-Alkyne Cycloadditions, Hydroboration-Oxidation, and Diels-Alder reactions.
Performance Comparison of this compound and Alternative Alkynes
The utility of this compound in a multi-step synthesis is best understood by comparing its performance against terminal alkynes (e.g., 1-hexyne) and unsymmetrical internal alkynes (e.g., 2-decyne). The symmetrical nature of this compound often leads to the formation of a single product, simplifying purification and characterization.
Table 1: Azide-Alkyne Cycloaddition
| Alkyne Type | Reaction | Catalyst | Product Regioselectivity | Typical Yield | Key Considerations |
| This compound (Symmetrical Internal) | RuAAC | Ruthenium (e.g., [CpRuCl]) | Single 1,4,5-trisubstituted triazole | Good to Excellent (e.g., 80% for a similar alkyne)[4] | Requires a specific ruthenium catalyst; unreactive under standard CuAAC conditions.[5][6] |
| 1-Hexyne (Terminal) | CuAAC | Copper (I) | Single 1,4-disubstituted triazole | Excellent | The most common "click" reaction; orthogonal to RuAAC.[7][8] |
| 2-Decyne (Unsymmetrical Internal) | RuAAC | Ruthenium (e.g., [CpRuCl]) | Mixture of regioisomeric 1,4,5-trisubstituted triazoles | Good | Product may be a mixture of isomers, complicating purification.[5] |
Table 2: Hydroboration-Oxidation
| Alkyne Type | Reagent | Primary Product | Product Selectivity | Key Considerations |
| This compound (Symmetrical Internal) | 1. R₂BH 2. H₂O₂, NaOH | Ketone (5-decanone) | Single product | Straightforward conversion to a single ketone.[9] |
| 1-Hexyne (Terminal) | 1. R₂BH (bulky) 2. H₂O₂, NaOH | Aldehyde (hexanal) | High (Anti-Markovnikov) | Bulky borane (B79455) reagents are used to ensure high regioselectivity for the aldehyde.[10][11] |
| 2-Decyne (Unsymmetrical Internal) | 1. R₂BH 2. H₂O₂, NaOH | Mixture of Ketones (2-decanone and 3-decanone) | Low (mixture of products) | Lack of regioselectivity leads to a mixture of ketone products.[9] |
Table 3: Diels-Alder Reaction (as a Dienophile)
| Alkyne Type | Diene Example | Relative Reactivity | Potential for Cross-Reactivity | Key Considerations |
| This compound (Symmetrical Internal) | Cyclopentadiene | Low | Low | Unactivated; less likely to participate in unintended Diels-Alder reactions.[12] |
| Dimethyl acetylenedicarboxylate (B1228247) (Activated Internal) | Cyclopentadiene | High | High | Electron-withdrawing groups significantly increase reactivity.[13][14] |
| Propiolaldehyde (Activated Terminal) | Cyclopentadiene | High | High | Electron-withdrawing groups significantly increase reactivity.[12] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound
Materials:
-
This compound
-
Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)]
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure: [15]
-
To a flame-dried flask, add this compound (1.1 equiv) and benzyl azide (1.0 equiv).
-
Add anhydrous DCE to achieve a concentration of 0.1 M with respect to the benzyl azide.
-
Purge the solution with argon or nitrogen for 15-20 minutes.
-
Under a positive pressure of the inert gas, add Cp*RuCl(COD) (1-2 mol%).
-
Heat the reaction mixture to 45 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Protocol 2: Hydroboration-Oxidation of this compound
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure (adapted from alkene hydroboration): [16][17]
-
To a dry flask under an inert atmosphere (argon or nitrogen), add this compound dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 9-BBN in THF (1.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkyne.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
Protocol 3: Diels-Alder Reaction with an Unactivated Alkyne
Materials:
-
This compound (dienophile)
-
Anthracene (B1667546) (diene)
-
Xylene (high-boiling solvent)
-
Standard reflux apparatus
Procedure (general, for illustrative purposes): [18]
-
In a round-bottomed flask, combine anthracene (1.0 equiv) and this compound (1.2 equiv).
-
Add xylene to dissolve the reagents.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. Due to the unactivated nature of this compound, this reaction may require prolonged heating.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of the discussed reactions and the strategic advantage of using this compound.
Caption: Comparison of azide-alkyne cycloaddition pathways for different alkyne types.
Caption: Product outcomes of hydroboration-oxidation for various alkyne substrates.
Caption: Workflow demonstrating the chemoselectivity of this compound in a multi-step synthesis.
Conclusion
This compound presents a distinct reactivity profile that can be strategically employed in multi-step syntheses. Its symmetrical, internal nature leads to the formation of single products in reactions like RuAAC and hydroboration-oxidation, avoiding the isomeric mixtures that can arise from unsymmetrical internal alkynes. Furthermore, its inertness in reactions that are highly efficient for terminal alkynes, such as CuAAC and Sonogashira coupling, allows for remarkable chemoselectivity. By choosing this compound, researchers can protect the alkyne functionality from certain reaction conditions without the need for traditional protecting groups, thereby streamlining synthetic routes and improving overall efficiency. This guide provides the foundational data and protocols to aid in the rational design of complex molecules, empowering scientists in drug development and other research fields to leverage the unique advantages of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 4. Thieme E-Books [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. youtube.com [youtube.com]
- 18. web.mnstate.edu [web.mnstate.edu]
Safety Operating Guide
Safe Disposal of 5-Decyne: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 5-Decyne in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Proper disposal of this compound, a flammable liquid, requires careful handling and adherence to hazardous waste regulations.[1][2][3] The primary disposal method for this compound is through an approved waste disposal plant.[1][2][3] It should never be disposed of down the drain or in regular trash.[4][5]
Immediate Safety and Handling Precautions
Before handling this compound, ensure all safety precautions are in place. This substance is a flammable liquid and may cause skin and eye irritation.[1][2][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[1][2] Eyeshields and gloves are mandatory.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[1][2]
-
Ignition Sources: Keep this compound away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][2][3] Use non-sparking tools when handling containers.[1][2][3]
-
Static Discharge: Take precautionary measures to prevent static discharge by grounding and bonding containers and receiving equipment.[1][2][3]
Spill Management
In the event of a spill, immediately take the following steps:
-
Evacuate and Ventilate: Remove all personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Eliminate all nearby sources of ignition.
-
Containment: Absorb the spill with an inert, non-combustible material such as dry sand or earth.
-
Collection: Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value | Source |
| CAS Number | 1942-46-7 | [1] |
| Molecular Formula | C10H18 | [1][7] |
| Molecular Weight | 138.25 g/mol | [7] |
| Physical State | Liquid | [8] |
| Density | 0.766 g/mL at 25 °C | [7] |
| Boiling Point | 177 °C | [7] |
| Flash Point | 58 °C (136.4 °F) - closed cup | |
| UN Number | UN3295 | [1][2] |
| Hazard Class | 3 (Flammable liquids) | [1][2] |
| Packing Group | III | [1][2] |
Operational Disposal Protocol
The following step-by-step protocol outlines the procedure for the collection and disposal of this compound waste in a laboratory environment.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9][10][11]
-
Dedicated Waste Container: Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated hazardous waste container.
-
Compatibility: The container must be chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Avoid using metal containers for acidic or basic waste.[12]
-
Container Integrity: Ensure the waste container is in good condition, free from cracks or leaks, and has a secure, tightly fitting cap.[9][10]
-
Incompatible Wastes: Do not mix this compound waste with incompatible chemicals. Specifically, keep it separate from oxidizing agents, acids, and bases.[9][11]
Step 2: Waste Container Labeling
Accurate and clear labeling of hazardous waste is a regulatory requirement.[5][10]
-
Content Identification: Clearly label the container with the words "Hazardous Waste."[10]
-
Chemical Name: List all chemical constituents, including "this compound," without using abbreviations or chemical formulas.[10]
-
Hazard Pictograms: Affix the appropriate hazard pictograms for flammable liquids.
-
Contact Information: Include the name and contact information of the principal investigator or responsible personnel.[10]
Step 3: Storage of this compound Waste
Proper storage of hazardous waste is essential for safety and compliance.[12]
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the supervision of laboratory personnel.[9][12]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5][12]
-
Ventilation: The storage area must be well-ventilated.[2][12]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[5][9]
-
Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.
Step 4: Arranging for Disposal
Disposal of this compound must be handled by a licensed hazardous waste disposal facility.
-
Contact Environmental Health & Safety (EHS): When the waste container is nearly full (no more than 90% capacity) or has been in storage for the maximum allowed time (typically 90 to 180 days, depending on institutional and local regulations), contact your institution's EHS department to arrange for a waste pickup.[12]
-
Provide Documentation: Be prepared to provide the EHS department with a completed hazardous waste tag or any other required documentation detailing the contents of the waste container.
-
Professional Disposal: The EHS department will then coordinate with a licensed waste disposal vendor to transport and dispose of the this compound waste in accordance with all local, state, and federal regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 1942-46-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. acs.org [acs.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. This compound | C10H18 | CID 16030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Decyne
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 5-Decyne, a flammable alkyne, ensuring both personal safety and the integrity of your research.
Chemical Profile and Hazards: this compound (C10H18) is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1] A significant, though less common, hazard is that it may be fatal if swallowed and enters the airways.[1][2] It is also classified as a peroxide-forming chemical, which means it can form explosive peroxides upon concentration, such as during distillation or evaporation.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is non-negotiable. The following table summarizes the required PPE for various laboratory operations involving this chemical.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Handling & Transfer | Chemical splash goggles meeting ANSI Z.87.1 standard | Disposable nitrile gloves. Consult manufacturer's guide for chemical resistance. | Flame-resistant lab coat (e.g., Nomex®), fully buttoned. Long pants and closed-toe shoes are mandatory.[3] | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Risk of Splash or Exothermic Reaction | Face shield worn over chemical splash goggles.[3] | Double gloving with an outer neoprene or nitrile glove over a base glove. | Flame-resistant lab coat. | Use in a certified chemical fume hood is required. |
| Large Quantities or Poor Ventilation | Face shield worn over chemical splash goggles. | Chemical-resistant gloves (consult manufacturer's data). | Chemical-resistant apron over a flame-resistant lab coat. | A multi-purpose combination respirator cartridge may be necessary. Annual medical evaluations and fit testing are required for respirator use.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.
1. Preparation and Precautionary Measures:
-
Ensure a certified chemical fume hood is operational and available.
-
Remove all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[4][5]
-
Use only non-sparking tools and explosion-proof equipment.[4][5]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[4][5]
-
Have an appropriate fire extinguisher (CO2, dry chemical, or foam) readily accessible.[4]
-
Locate the nearest safety shower and eyewash station.
2. Handling and Transfer:
-
Wear the appropriate PPE as outlined in the table above.
-
Perform all transfers and manipulations of this compound within a chemical fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Remove all ignition sources.
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled, and closed container for disposal.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all this compound waste, including unused product and contaminated materials, in a designated, properly labeled, and sealed container.
-
Licensed Disposal: Dispose of the contents and the container through an approved waste disposal plant.[2][4][5] Do not dispose of it down the drain.
-
Empty Containers: Even empty containers may retain flammable vapors and should be handled with care and disposed of according to regulations.
Quantitative Data Summary
The following table provides key quantitative data for this compound for quick reference.
| Property | Value |
| Molecular Formula | C10H18[5][6] |
| Molecular Weight | 138.25 g/mol [1][6] |
| Density | 0.766 g/mL at 25 °C[6] |
| Boiling Point | 177 °C[6] |
| Flash Point | 58 °C (136.4 °F) - closed cup |
Experimental Workflow for Safe Handling
To visualize the procedural flow for safely handling this compound, the following diagram outlines the critical steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
- 1. This compound | C10H18 | CID 16030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1942-46-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
